molecular formula C7H15Cl B1602735 1-Chloro-3,3-dimethylpentane CAS No. 34887-09-7

1-Chloro-3,3-dimethylpentane

Cat. No.: B1602735
CAS No.: 34887-09-7
M. Wt: 134.65 g/mol
InChI Key: WNSWEMWOYMXOIK-UHFFFAOYSA-N
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Description

1-Chloro-3,3-dimethylpentane is a useful research compound. Its molecular formula is C7H15Cl and its molecular weight is 134.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3,3-dimethylpentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3,3-dimethylpentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3,3-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSWEMWOYMXOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600997
Record name 1-Chloro-3,3-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34887-09-7
Record name 1-Chloro-3,3-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 34887-09-7 Formula: C₇H₁₅Cl Molecular Weight: 134.65 g/mol [1][2][3][4]

Part 1: Executive Summary & Structural Logic

The "Homo-Neopentyl" Architecture

1-Chloro-3,3-dimethylpentane is a specialized alkyl halide intermediate characterized by a gamma-gem-dimethyl substitution pattern. Unlike the notorious neopentyl chloride (1-chloro-2,2-dimethylpropane), where the steric bulk is adjacent to the reaction center, this molecule positions the quaternary carbon at the C3 position.

Why this matters for Drug Development:

  • Metabolic Stability: The gem-dimethyl group at C3 blocks metabolic oxidation at that position and sterically shields the internal methylene (C2), extending the half-life of the alkyl chain in biological systems.

  • Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the conformational freedom of the pentyl chain, favoring specific folding geometries. This is increasingly utilized in PROTAC (Proteolysis Targeting Chimera) linker design to optimize the entropic presentation of ligands to E3 ligases.

  • Reactivity Balance: Because the steric bulk is at the gamma position, the C1-chlorine bond remains accessible for Sₙ2 displacement reactions, unlike the kinetically inert neopentyl halides. This allows for cleaner nucleophilic substitutions with amines, thiols, or alkoxides.

Part 2: Chemical Identity & Physicochemical Profile[1][3]

The following data aggregates validated experimental values and calculated properties essential for process chemistry.

PropertyValueTechnical Note
CAS Number 34887-09-7 Unique identifier for the 1-chloro isomer.[1][2][3][5]
IUPAC Name 1-Chloro-3,3-dimethylpentaneSynonyms: 3,3-Dimethylpentyl chloride.[1]
SMILES CCC(C)(C)CCClUseful for cheminformatics/docking.[4]
Boiling Point ~145–150 °C (Est.)Higher than n-heptane due to molecular weight/shape.
Density 0.88 ± 0.05 g/cm³Typical for mid-chain alkyl chlorides.
LogP ~3.8Highly lipophilic; requires non-polar solvents for extraction.
Flash Point ~35 °CFlammable liquid; handle under inert atmosphere.

Part 3: Synthetic Methodology (The "How-To")

Primary Route: Deoxychlorination of 3,3-Dimethylpentan-1-ol

The most reliable synthesis avoids free-radical chlorination (which yields complex mixtures) and instead proceeds via the alcohol precursor.

Protocol: Thionyl Chloride Mediated Substitution

Rationale: This method utilizes the internal return mechanism (Sₙi) or Sₙ2 pathway depending on additives, minimizing skeletal rearrangement.

Reagents:

  • Substrate: 3,3-dimethylpentan-1-ol (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂, 1.2 equiv)

  • Catalyst: DMF (Dimethylformamide, 0.1 equiv) - Critical for forming the Vilsmeier-Haack type intermediate.

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.

  • Solvation: Dissolve 3,3-dimethylpentan-1-ol in anhydrous DCM (5 mL/mmol) and add catalytic DMF. Cool to 0°C.

  • Addition: Add SOCl₂ dropwise over 30 minutes. Caution: HCl gas evolution.

  • Reflux: Warm to room temperature, then reflux at 45°C for 2–4 hours. Monitor by GC-MS (Look for M+ peak at 134/136 Da).

  • Workup: Quench with ice water. Wash organic layer with sat. NaHCO₃ (to remove residual acid) and brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via fractional distillation.

Visualization: Synthetic Pathway & Mechanism

The following diagram illustrates the conversion and the structural advantage preventing immediate rearrangement.

SynthesisPath cluster_mech Mechanistic Insight Alcohol 3,3-dimethylpentan-1-ol (Precursor) Intermed Chlorosulfite Intermediate Alcohol->Intermed + SOCl2 / DMF (0°C) Product 1-Chloro-3,3-dimethylpentane (Target) Intermed->Product Sn2 Attack (Cl-) No Rearrangement Rearrange Carbocation Rearrangement Intermed->Rearrange If Acidic/High Temp (Avoid)

Caption: Synthesis via SOCl₂. The gamma-position of the gem-dimethyl group allows clean Sₙ2 substitution, avoiding the steric blockade seen in neopentyl systems.

Part 4: Applications in Drug Discovery

The "Linker" Strategy in PROTACs

In Targeted Protein Degradation (TPD), the physical properties of the linker connecting the E3 ligase ligand and the Warhead are critical.

  • Linear Alkyl Chains: Often too flexible (high entropic penalty upon binding).

  • PEG Chains: Hydrophilic but can suffer from oxidative degradation.

  • 3,3-Dimethylpentyl Motif: Provides a "Goldilocks" zone. The hydrophobic bulk increases cell permeability, while the gem-dimethyl group restricts bond rotation, pre-organizing the linker for better binding thermodynamics.

Metabolic Blocking

Incorporating this moiety into a drug scaffold prevents ω-oxidation (oxidation at the chain end) and β-oxidation (cleavage of the chain). The quaternary carbon acts as a metabolic roadblock.

Workflow: Nucleophilic Displacement for Linker Synthesis

To attach this unit to a drug scaffold (e.g., an amine-containing warhead), the chloride is displaced.

ProtacLinker Chloride 1-Chloro-3,3-dimethylpentane Transition Transition State (Sn2) Chloride->Transition K2CO3 / MeCN 80°C Amine Target Amine (R-NH2) (Warhead/Ligand) Amine->Transition K2CO3 / MeCN 80°C Final N-Alkylated Product (Metabolically Stable Linker) Transition->Final - HCl Note Gamma-branching allows successful Sn2 reaction Transition->Note

Caption: Utilization of 1-Chloro-3,3-dimethylpentane to alkylate amines. The reaction proceeds via Sₙ2, facilitated by the distance of the steric bulk from the reaction center.

References

  • Chemical Identification: CAS Common Chemistry. Details for CAS RN 34887-09-7. American Chemical Society.[6] [Link]

  • Synthesis Precursors: PubChem Compound Summary for CID 100914, 3,3-Dimethyl-1-pentanol. National Center for Biotechnology Information (2024). [Link]

  • Mechanistic Context: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter on Nucleophilic Substitution and the Neopentyl Effect).
  • Application in PROTACs: Bondeson, D. P., & Crews, C. M. (2017). Targeted Protein Degradation by Small Molecules.[7] Annual Review of Pharmacology and Toxicology, 57, 107-123. (Contextual reference for linker design principles).

Sources

Technical Monograph: 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

1-Chloro-3,3-dimethylpentane (CAS: 34887-09-7) represents a distinct class of homo-neopentyl alkyl halides. Unlike its lower homolog (neopentyl chloride), which is kinetically inert to


 substitution due to severe 

-branching, this molecule introduces a methylene spacer that restores nucleophilic accessibility while maintaining the metabolic stability conferred by the quaternary carbon at C3. This guide analyzes its utility as a mechanistic probe for

-steric effects and as a scaffold for introducing metabolically robust gem-dimethyl motifs into drug candidates.
Structural Analysis & Physicochemical Properties[1]

The molecule features a primary alkyl chloride terminus separated from a quaternary carbon center by two methylene units. This specific architecture (C1-C2-C3) creates a unique steric environment where the bulk is positioned at the


-position relative to the reaction center.

Table 1: Physicochemical Profile

PropertyValueTechnical Note
Molecular Formula

Molecular Weight 134.65 g/mol
Boiling Point ~146-148 °CEstimated based on homolog extrapolation
Density 0.882 g/cm³Higher than parent alkane due to Cl atom
LogP 3.96High lipophilicity driven by alkyl branching
Rotatable Bonds 3C1-C2, C2-C3, C3-C4
Steric Class Homo-neopentyl

-branched primary halide
Structural Visualization

The following diagram illustrates the connectivity and the critical "insulating" effect of the C2 methylene group, which separates the reactive C1-Cl bond from the steric bulk of C3.

Structure Cl Cl (Reactive Terminus) C1 C1 (Methylene) Cl->C1 Polar Bond C2 C2 (Spacer) C1->C2 C3 C3 (Quaternary Center) C2->C3 Homo-neopentyl Link Me1 CH3 C3->Me1 Me2 CH3 C3->Me2 Ethyl Ethyl Group (C4-C5) C3->Ethyl

Figure 1: Connectivity map highlighting the C2 spacer that differentiates this molecule from inert neopentyl systems.

Synthetic Pathways[3][4]

For research applications requiring high isomeric purity, direct chlorination of alkanes is discouraged due to poor selectivity. The preferred route is the conversion of 3,3-dimethylpentan-1-ol to the chloride.

To prevent skeletal rearrangement (a known risk with carbocation intermediates in neopentyl-like systems), the Appel Reaction is the gold standard protocol. It proceeds via an oxyphosphonium intermediate, ensuring an


 mechanism without generating a free carbocation.
Protocol: Conversion of 3,3-Dimethylpentan-1-ol to 1-Chloro-3,3-dimethylpentane

Reagents:

  • Substrate: 3,3-Dimethylpentan-1-ol (1.0 eq)

  • Reagent A: Triphenylphosphine (

    
    , 1.2 eq)
    
  • Reagent B: Carbon Tetrachloride (

    
    ) or Hexachloroacetone (as Cl source)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 3,3-dimethylpentan-1-ol (10 mmol) and

    
     (12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C.
    
  • Activation: Dropwise add

    
     (or substitute with N-chlorosuccinimide for greener chemistry) while maintaining temperature < 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of alcohol.

  • Quench & Workup: Quench with saturated

    
    . Extract with DCM (3x).
    
  • Purification: The byproduct

    
     precipitates upon addition of cold hexanes. Filter off the solids.[1] Concentrate the filtrate and purify via fractional distillation (bp ~146°C) or flash chromatography (100% Pentane).
    

Synthesis Start 3,3-Dimethylpentan-1-ol Intermed Oxyphosphonium Intermediate (Leaving Group Activation) Start->Intermed Activation Reagents PPh3 + CCl4 (Appel Conditions) Reagents->Intermed Transition SN2 Attack by Cl- Intermed->Transition No Carbocation Product 1-Chloro-3,3-dimethylpentane Transition->Product Byproduct O=PPh3 (Solid Waste) Transition->Byproduct

Figure 2: The Appel reaction pathway ensures structural fidelity by avoiding carbocation-induced methyl shifts.

Reactivity Profile & Mechanistic Probes

The 1-chloro-3,3-dimethylpentane structure serves as a critical probe for distinguishing between


- and 

-steric effects in nucleophilic substitution.
The "Gamma-Effect" on

Rates
  • Neopentyl Chloride (Beta-branching): Reaction rate is

    
     relative to ethyl chloride. The 
    
    
    
    -butyl group adjacent to the reaction center physically blocks the nucleophile's backside attack.
  • 1-Chloro-3,3-dimethylpentane (Gamma-branching): The steric bulk is moved one carbon away. The C2 methylene group possesses rotational freedom (gauche/anti conformers). While the gauche conformer places the C3-methyls in a blocking position, the anti conformer is accessible.

  • Result: This molecule reacts via

    
    , but at a reduced rate compared to 1-chloropentane. It is not  inert.
    
Metabolic Stability (Drug Design Application)

In medicinal chemistry, alkyl chains are often "soft spots" for metabolic oxidation by Cytochrome P450 (specifically


 oxidation).
  • Mechanism: P450 enzymes typically oxidize the penultimate carbon.

  • Blockade: In 1-chloro-3,3-dimethylpentane derivatives, the C3 position is quaternary (no protons). This blocks hydroxylation at this position.

  • Utility: This scaffold is an excellent bioisostere for iso-pentyl groups when extending half-life (

    
    ) is required.
    
Experimental Safety & Handling
  • Flammability: High. Flash point is expected to be < 30°C. Ground all glassware.

  • Storage: Store under inert atmosphere (Argon) to prevent slow hydrolysis to HCl and alcohol, although the steric bulk provides some kinetic stability against moisture.

  • Toxicity: Like most alkyl halides, treat as a potential alkylating agent (mutagenic risk). Use double-gloving (Nitrile/Laminate) and work in a fume hood.

References
  • Appel Reaction Mechanism & Utility

    • Appel, R. (1975).[2] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

    • Source:

  • Steric Effects in Alkyl Halides (The Gem-Dimethyl Effect)

    • Jung, M. E., & Piizzi, G. (2005).
    • Source:

  • Physical Properties & CAS Data

    • PubChem Compound Summary for CID 19884395 (1-Chloro-3,3-dimethylpentane).
    • Source:

  • Metabolic Blocking Strategies

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
    • Source:

Sources

An In-depth Technical Guide to 1-Chloro-3,3-dimethylpentane: Nomenclature, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,3-dimethylpentane is a halogenated alkane with a sterically hindered quaternary center. While not as extensively studied as some other alkyl halides, its structure presents interesting considerations for its synthesis and reactivity. This guide provides a comprehensive overview of its IUPAC nomenclature, a detailed plausible synthetic route, and an in-depth analysis of its expected spectroscopic properties. The information herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may encounter or consider utilizing this compound in their work.

PART 1: IUPAC Nomenclature

The systematic naming of organic compounds is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1] The unambiguous naming of a molecule is crucial for clear communication in the scientific community. The IUPAC name for the compound with the chemical structure shown below is 1-chloro-3,3-dimethylpentane .

Caption: IUPAC numbering of the parent chain of 1-chloro-3,3-dimethylpentane.

The determination of this name follows a systematic application of IUPAC rules:

  • Identification of the Parent Chain: The longest continuous chain of carbon atoms is identified. In this case, it is a five-carbon chain, which corresponds to the parent alkane "pentane".[1]

  • Numbering the Parent Chain: The chain is numbered to give the substituents the lowest possible locants. In this molecule, we have a chloro group and two methyl groups.

    • Numbering from left to right (as depicted in the diagram) places the chloro group at position 1 and the two methyl groups at position 3. This gives the locants 1, 3, 3.

    • Numbering from right to left would place the methyl groups at position 3 and the chloro group at position 5, resulting in the locants 3, 3, 5.

  • Applying the "First Point of Difference" Rule: The set of locants is compared at the first point of difference. The set {1, 3, 3} is lower than {3, 3, 5}. Therefore, the correct numbering direction is from left to right, giving the chloro group the lowest possible number.

  • Alphabetical Ordering of Substituents: The names of the substituent groups are alphabetized. In this case, "chloro" comes before "dimethyl".

  • Assembling the Full IUPAC Name: The name is assembled by writing the locant and name of each substituent in alphabetical order, followed by the name of the parent chain. The presence of two methyl groups is indicated by the prefix "di-". Thus, the full IUPAC name is 1-chloro-3,3-dimethylpentane .[2]

PART 2: Physicochemical Properties

The following table summarizes some of the key physicochemical properties of 1-chloro-3,3-dimethylpentane.

PropertyValueSource
Molecular Formula C₇H₁₅ClPubChem[2]
Molecular Weight 134.65 g/mol PubChem[2]
CAS Number 34887-09-7PubChem[2]
Appearance Colorless liquid (predicted)
Boiling Point Predicted to be in the range of 140-160 °C
Density Predicted to be around 0.8-0.9 g/mL
SMILES CCC(C)(C)CCClPubChem[2]
InChI InChI=1S/C7H15Cl/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3PubChem[2]

PART 3: Synthesis of 1-Chloro-3,3-dimethylpentane

A plausible and efficient synthesis of 1-chloro-3,3-dimethylpentane can be achieved through a two-step process:

  • Step 1: Grignard Reaction to synthesize the precursor alcohol, 3,3-dimethylpentan-1-ol.

  • Step 2: Chlorination of the alcohol to yield the final product.

cluster_0 Step 1: Synthesis of 3,3-Dimethylpentan-1-ol cluster_1 Step 2: Chlorination Ethyl Magnesium Bromide Ethyl Magnesium Bromide Grignard Reaction Grignard Reaction Ethyl Magnesium Bromide->Grignard Reaction 3,3-Dimethylpropionaldehyde 3,3-Dimethylpropionaldehyde 3,3-Dimethylpropionaldehyde->Grignard Reaction Intermediate Alkoxide Intermediate Alkoxide Grignard Reaction->Intermediate Alkoxide Aqueous Workup (H3O+) Aqueous Workup (H3O+) Intermediate Alkoxide->Aqueous Workup (H3O+) 3,3-Dimethylpentan-1-ol 3,3-Dimethylpentan-1-ol Aqueous Workup (H3O+)->3,3-Dimethylpentan-1-ol 3,3-Dimethylpentan-1-ol_2 3,3-Dimethylpentan-1-ol Chlorination Reaction Chlorination Reaction 3,3-Dimethylpentan-1-ol_2->Chlorination Reaction Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Chlorination Reaction 1-Chloro-3,3-dimethylpentane 1-Chloro-3,3-dimethylpentane Chlorination Reaction->1-Chloro-3,3-dimethylpentane

Caption: Proposed two-step synthesis of 1-chloro-3,3-dimethylpentane.

Experimental Protocol: Synthesis of 3,3-Dimethylpentan-1-ol via Grignard Reaction

This protocol is based on the general procedure for the reaction of Grignard reagents with aldehydes.[3][4][5]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 3,3-Dimethylpropionaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the ethylmagnesium bromide.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 3,3-dimethylpropionaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude 3,3-dimethylpentan-1-ol can be purified by distillation.

Experimental Protocol: Chlorination of 3,3-Dimethylpentan-1-ol

This protocol utilizes thionyl chloride for the conversion of the primary alcohol to the corresponding alkyl chloride.

Materials:

  • 3,3-Dimethylpentan-1-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,3-dimethylpentan-1-ol in anhydrous diethyl ether. Cool the solution in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred solution of the alcohol. A small amount of pyridine can be added to neutralize the HCl gas produced during the reaction.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Workup: Carefully pour the reaction mixture onto ice. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude 1-chloro-3,3-dimethylpentane can be purified by distillation.

PART 4: Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of 1-chloro-3,3-dimethylpentane is expected to show five distinct signals due to the five non-equivalent sets of protons.

SignalAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
a-CH₂-Cl3.4 - 3.6Triplet2H
b-CH₂-C(CH₃)₂-1.6 - 1.8Triplet2H
c-C(CH₃)₂-0.8 - 1.0Singlet6H
d-CH₂-CH₃1.2 - 1.4Quartet2H
e-CH₂-CH₃0.8 - 1.0Triplet3H
  • Rationale for Chemical Shifts and Multiplicities:

    • The methylene protons adjacent to the electronegative chlorine atom (a) will be the most deshielded and appear furthest downfield as a triplet due to coupling with the adjacent methylene group (b).

    • The methylene protons at C2 (b) will be a triplet due to coupling with the methylene protons at C1 (a).

    • The two methyl groups at C3 (c) are equivalent and will appear as a singlet as they have no adjacent protons.

    • The methylene protons of the ethyl group (d) will be a quartet due to coupling with the three protons of the methyl group (e).

    • The methyl protons of the ethyl group (e) will be a triplet due to coupling with the two protons of the methylene group (d).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of 1-chloro-3,3-dimethylpentane is expected to show six distinct signals, as all six carbon environments are unique.

SignalAssignmentPredicted Chemical Shift (δ, ppm)
1-CH₂-Cl45 - 50
2-CH₂-C(CH₃)₂-40 - 45
3-C(CH₃)₂-30 - 35
4-CH₂-CH₃25 - 30
5-C(CH₃)₂-20 - 25
6-CH₂-CH₃5 - 10
  • Rationale for Chemical Shifts:

    • The carbon atom bonded to the chlorine (C1) will be the most deshielded among the sp³ carbons.

    • The quaternary carbon (C3) will also be significantly downfield.

    • The chemical shifts of the other carbons can be predicted based on their substitution and proximity to the electron-withdrawing chlorine atom.

Mass Spectrometry

The mass spectrum of 1-chloro-3,3-dimethylpentane will provide information about its molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A molecular ion peak should be observed at m/z = 134. An M+2 peak with approximately one-third the intensity of the M+ peak will also be present due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: The fragmentation will be influenced by the stability of the resulting carbocations. Key fragmentation pathways would include:

    • Loss of a chlorine radical (•Cl): This would lead to a fragment at m/z = 99.

    • Loss of an ethyl radical (•CH₂CH₃): This is a likely fragmentation due to the formation of a stable tertiary carbocation, resulting in a peak at m/z = 105.

    • Loss of a propyl radical (•CH₂CH₂CH₃): This would result in a fragment at m/z = 91.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom could also occur.

PART 5: Reactivity and Applications

1-Chloro-3,3-dimethylpentane is a primary alkyl halide. The presence of a bulky quaternary center at the β-position is expected to significantly influence its reactivity.

  • Nucleophilic Substitution (Sₙ2) Reactions: Sₙ2 reactions are likely to be sterically hindered due to the bulky 3,3-dimethylpentyl group. The approach of a nucleophile to the α-carbon will be impeded, leading to slower reaction rates compared to less hindered primary alkyl halides.

  • Elimination (E2) Reactions: E2 reactions are possible in the presence of a strong, non-nucleophilic base. The steric hindrance that disfavors Sₙ2 reactions may make E2 a more competitive pathway.

The unique steric profile of 1-chloro-3,3-dimethylpentane could be exploited in the synthesis of complex molecules where controlled introduction of a bulky alkyl group is desired. It could serve as a building block in the synthesis of novel pharmaceuticals, agrochemicals, or materials where the 3,3-dimethylpentyl moiety imparts specific properties such as lipophilicity or metabolic stability.

References

  • Doc Brown's Chemistry. (n.d.). C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr. Retrieved from [Link]

  • Google Patents. (n.d.). EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.
  • Brainly.com. (2023, June 15). [FREE] 3-chloro-2,2-dimethylpentane The ^1H NMR spectrum of a compound with molecular formula. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3,3-dimethylpentane. Retrieved from [Link]

  • YouTube. (2022, July 31). How to Write the Structural Formula for 3,3-Dimethylpentane (C7H16). Retrieved from [Link]

  • NIST. (n.d.). Butane, 1-chloro-3,3-dimethyl-. Retrieved from [Link]

  • Filo. (2025, September 29). Predict how many signals are possible for 1-Chloro-2,4-dimethyl pentane i... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 3,3-dimethylpentane. Retrieved from [Link]

  • American Chemical Society. (n.d.). Upper-Level Courses and Across the Curriculum Volume 3 : 13C NMR Spectroscopy. Retrieved from [Link]

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Reaction mechanisms involving 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 1-Chloro-3,3-dimethylpentane: A Case Study in Steric Hindrance and Carbocation Rearrangement

Abstract

1-Chloro-3,3-dimethylpentane presents a fascinating case study in organic reaction mechanisms, challenging the generalized reactivity patterns often associated with primary alkyl halides. While its structure designates it as primary, the significant steric hindrance imposed by a neighboring quaternary carbon atom fundamentally alters its chemical behavior. This guide provides an in-depth analysis of the competing reaction pathways—SN1, SN2, E1, and E2—that govern the transformation of this molecule. We will explore how steric impediment effectively shuts down the SN2 pathway, while the high energy of a primary carbocation forces any unimolecular (SN1/E1) reactions to proceed through a mandatory carbocation rearrangement. This technical guide, intended for researchers and drug development professionals, elucidates the causal factors behind these mechanisms, offers field-proven experimental protocols, and synthesizes the principles that dictate product outcomes.

Introduction: Structural Analysis of 1-Chloro-3,3-dimethylpentane

1-Chloro-3,3-dimethylpentane is a primary alkyl halide, a classification based on the single carbon substituent attached to the carbon atom bearing the chlorine. However, a deeper structural analysis reveals a crucial feature: a quaternary carbon at the C3 position, adjacent to the electrophilic C1-C2 bond. This "neopentyl-like" arrangement creates significant steric bulk near the reaction center, a factor that profoundly influences its kinetic and thermodynamic landscape. This steric shield is the primary determinant of the molecule's reactivity, making it an excellent model for understanding the interplay between substrate structure and reaction mechanism.

PropertyValueSource
IUPAC Name 1-chloro-3,3-dimethylpentane[1]
Molecular Formula C₇H₁₅Cl[1]
Molar Mass 134.65 g/mol [1]
CAS Number 34887-09-7[1]
Canonical SMILES CCC(C)(C)CCCl[1]

The immediate prediction from this structure is twofold:

  • Bimolecular Nucleophilic Substitution (SN2) will be severely hindered.

  • Unimolecular reactions (SN1/E1) , if they occur, must overcome the high energy barrier of forming an unstable primary carbocation, suggesting that subsequent rearrangements are not just possible, but mechanistically imperative.[2][3][4]

The Challenge of Direct Substitution: The Kinetically Disfavored SN2 Pathway

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[5] This mechanism is highly sensitive to steric hindrance. For primary alkyl halides with minimal branching, like 1-chlorobutane, this pathway is efficient. However, in the case of 1-chloro-3,3-dimethylpentane, the bulky 3,3-dimethylpentyl group acts as a formidable barrier, preventing the nucleophile from achieving the necessary orbital overlap for backside attack.

This situation is analogous to the classic example of 1-chloro-2,2-dimethylpropane (neopentyl chloride), which is famously inert to SN2 reactions due to the sterically demanding tert-butyl group.[4][6] Any attempt by a nucleophile to approach the C1 carbon is met with strong van der Waals repulsion from the methyl and ethyl groups on the C3 quaternary center. Consequently, the activation energy for the SN2 pathway is prohibitively high, rendering this mechanism kinetically insignificant under typical conditions.

Fig 1: Steric hindrance preventing SN2 backside attack.

Unimolecular Pathways: The Dominance of Carbocation Rearrangement

With the SN2 pathway blocked, reactions in polar, non-basic media proceed through unimolecular mechanisms. Both SN1 and E1 pathways share a common, rate-determining first step: the spontaneous dissociation of the leaving group to form a carbocation intermediate.[7]

The Rate-Determining Step and the Unstable Primary Carbocation

The initial ionization of 1-chloro-3,3-dimethylpentane yields a primary carbocation. Primary carbocations are notoriously unstable due to a lack of hyperconjugation and inductive effects to delocalize the positive charge.[4] This step has a very high activation energy and is the bottleneck of the entire process.

The Mechanistic Imperative: A Cascade to Stability

Nature abhors unstable intermediates. The nascent primary carbocation undergoes an immediate and rapid structural rearrangement to form a more stable carbocation.[3][8][9] The driving force is the significant gain in stability when converting a primary carbocation to a secondary or, ideally, a tertiary one. For the 1-(3,3-dimethylpentyl) cation, the most plausible rearrangement is a 1,2-hydride shift.

Mechanism of Rearrangement: A hydrogen atom on the adjacent carbon (C2), along with its bonding pair of electrons, migrates to the positively charged C1 carbon. This process occurs through a transient three-center, two-electron bond.

  • Initial Cation: CH₃CH₂C(CH₃)₂CH₂CH₂⁺ (Primary)

  • Rearranged Cation: CH₃CH₂C(CH₃)₂CH⁺CH₃ (Secondary)

This secondary carbocation is significantly more stable than the primary precursor, making the rearrangement process extremely fast and essentially irreversible.

Rearrangement_Mechanism sub 1-Chloro-3,3-dimethylpentane pc Primary Carbocation (Unstable) sub->pc Slow, Rate- Determining Step (-Cl⁻) ts Transition State (1,2-Hydride Shift) pc->ts Fast sc Secondary Carbocation (Rearranged) ts->sc Rearrangement

Fig 2: Energy pathway of carbocation formation and rearrangement.
Product Formation: Nucleophilic Attack and Elimination

Once the more stable secondary carbocation is formed, it can be consumed in two competing ways:

  • SN1 Pathway: The solvent or another weak nucleophile attacks the electrophilic secondary carbocation. For example, in an ethanol solvent, this results in the formation of an ether.

  • E1 Pathway: The solvent acts as a weak base, abstracting a proton from a carbon adjacent to the carbocation center (either C2 or C4). According to Zaitsev's Rule , the major elimination product will be the more substituted (and thus more stable) alkene, which results from removing a proton from the C4 position.[10]

SN1_E1_Products sc Secondary Carbocation (Rearranged) sub_prod SN1 Product (e.g., Ether) sc->sub_prod + Nucleophile (e.g., EtOH) Attack at C2 elim_prod_major E1 Major Product (Zaitsev) sc->elim_prod_major - H⁺ from C4 elim_prod_minor E1 Minor Product (Hofmann) sc->elim_prod_minor - H⁺ from C2

Fig 3: Competing SN1 and E1 pathways from the rearranged carbocation.

The Concerted Elimination: The E2 Pathway

Under strongly basic conditions, a different mechanism, E2, becomes dominant. The E2 reaction is a concerted process where a strong base removes a proton from a beta-carbon while the leaving group departs simultaneously.[11] This pathway completely bypasses the formation of a carbocation intermediate.

For 1-chloro-3,3-dimethylpentane, the protons on C2 are accessible to a base. The E2 mechanism is favored by:

  • Strong Bases: High concentrations of bases like ethoxide (EtO⁻) or tert-butoxide (t-BuO⁻) are required.

  • Sterically Hindered Bases: Bulky bases like potassium tert-butoxide favor elimination over substitution because it is easier for them to abstract a proton from the periphery of the molecule than to perform a nucleophilic attack at a sterically shielded carbon.

The E2 reaction of 1-chloro-3,3-dimethylpentane will yield a single, non-rearranged alkene product: 3,3-dimethylpent-1-ene .

Fig 4: Conceptual overview of the concerted E2 mechanism.

Experimental Considerations and Protocols

To validate the mechanistic pathways described, specific experimental conditions can be chosen to favor one outcome over the others.

Protocol for Solvolysis (SN1/E1 Dominance)

This protocol is designed to promote the formation of the carbocation intermediate, leading to rearranged products.

  • Objective: To generate and characterize the products from the SN1/E1 reaction of 1-chloro-3,3-dimethylpentane via a rearranged carbocation.

  • Causality: A polar protic solvent (aqueous ethanol) is used to stabilize the ionic carbocation intermediate and the departing chloride ion, facilitating the rate-determining ionization step.[12][13][14] Heat is applied to provide the necessary activation energy and generally favors elimination over substitution.[15]

  • Methodology:

    • Dissolve 1-chloro-3,3-dimethylpentane (1.0 eq) in a solution of 80% ethanol/20% water.

    • Heat the mixture at reflux (approx. 80-85 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture and perform a liquid-liquid extraction using diethyl ether and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the rearranged ether (SN1 product) and the rearranged alkenes (E1 products).

Protocol for Directed Elimination (E2 Dominance)

This protocol uses a strong, bulky base to favor the direct, non-rearranged elimination product.

  • Objective: To synthesize 3,3-dimethylpent-1-ene via an E2 mechanism, avoiding carbocation rearrangement.

  • Causality: Potassium tert-butoxide is a strong, sterically hindered base. Its bulkiness makes it a poor nucleophile, thus disfavoring any potential substitution reactions.[16] It readily abstracts a proton, promoting the E2 pathway. Tert-butanol is used as the solvent as it is less polar than water/ethanol, which disfavors carbocation formation.

  • Methodology:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

    • Add 1-chloro-3,3-dimethylpentane (1.0 eq) dropwise to the solution at room temperature.

    • Gently heat the mixture to 50 °C and stir for 2-4 hours, monitoring by GC.

    • Cool the reaction, quench by adding water, and perform a liquid-liquid extraction with pentane.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation.

    • Analyze the product by GC-MS and ¹H NMR to confirm the formation of 3,3-dimethylpent-1-ene.

Summary of Competing Mechanisms

The choice of reagents and conditions is critical in directing the reactivity of 1-chloro-3,3-dimethylpentane. The following table summarizes the controlling factors.

MechanismSubstrate FactorsNucleophile / BaseSolventExpected Major Product(s)
SN2 Primary, but sterically hinderedStrong, unhindered nucleophilePolar Aprotic (e.g., DMSO)No Reaction (or extremely slow)
SN1/E1 Prone to rearrangementWeak nucleophile / Weak basePolar Protic (e.g., EtOH/H₂O)Rearranged substitution and elimination products
E2 Accessible β-protonsStrong, bulky base (e.g., t-BuOK)Aprotic or less polar (e.g., t-BuOH)Non-rearranged alkene (3,3-dimethylpent-1-ene)

Conclusion

1-Chloro-3,3-dimethylpentane serves as a powerful instructional tool for moving beyond simple reactivity rules. Its behavior demonstrates that a molecule's steric and electronic properties must be considered in concert. The steric blockade of the SN2 pathway and the electronic instability of the primary carbocation force the molecule into elegant and predictable rearrangement cascades under unimolecular conditions. Conversely, the use of a strong, bulky base provides a distinct path to a non-rearranged product via the E2 mechanism. For the synthetic chemist, understanding these competing pathways is paramount to controlling reaction outcomes and strategically designing synthetic routes.

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Spectroscopic Data of 1-Chloro-3,3-dimethylpentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 1-Chloro-3,3-dimethylpentane. Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data of this compound. The guide emphasizes the interpretation of spectroscopic data for structural elucidation and quality control, grounded in established scientific principles.

Introduction to 1-Chloro-3,3-dimethylpentane

1-Chloro-3,3-dimethylpentane (C7H15Cl) is a halogenated alkane with a molecular weight of approximately 134.65 g/mol .[1][2] Its structure, featuring a quaternary carbon and a primary chloride, presents a unique spectroscopic fingerprint. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the analysis of reaction kinetics involving this molecule. Haloalkanes are significantly more reactive than their alkane counterparts due to the polar carbon-halogen bond, making them versatile intermediates in organic synthesis.[3][4][5]

Molecular Structure of 1-Chloro-3,3-dimethylpentane

Caption: Ball-and-stick model of 1-Chloro-3,3-dimethylpentane.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of 1-Chloro-3,3-dimethylpentane is expected to show a molecular ion peak (M+) and several characteristic fragment ions. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion, with the (M+2)+ peak being approximately one-third the intensity of the M+ peak due to the natural abundance of the ³⁷Cl isotope.

Key Predicted Fragmentation Pathways:

  • Alpha-cleavage: Loss of a propyl group or an ethyl group from the quaternary carbon.

  • Loss of HCl: A common fragmentation pathway for alkyl chlorides.

  • Cleavage of the C-Cl bond: Resulting in a C7H15+ fragment.

Predicted Fragmentation Diagram

M [C7H15Cl]+• (Molecular Ion) F1 [C4H9]+ M->F1 - C3H6Cl F2 [C5H11]+ M->F2 - C2H4Cl F3 [C7H14]+• M->F3 - HCl F4 [C7H15]+ M->F4 - Cl•

Caption: Predicted major fragmentation pathways for 1-Chloro-3,3-dimethylpentane in EI-MS.

Data Summary: Predicted Mass Spectrum
m/z Predicted Ion Significance
134/136[C7H15Cl]+•Molecular ion peak with characteristic isotopic pattern for Chlorine.[1]
99[C7H15]+Loss of Chlorine radical.
71[C5H11]+Cleavage at the quaternary carbon.
57[C4H9]+Cleavage at the quaternary carbon.
Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of 1-Chloro-3,3-dimethylpentane in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Bombard the sample with electrons (typically at 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Chloro-3,3-dimethylpentane is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the chlorine atom and the steric environment.

Predicted ¹H NMR Signals

Caption: Predicted ¹H NMR chemical shifts for 1-Chloro-3,3-dimethylpentane.

Data Summary: Predicted ¹H NMR Spectrum
Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH2Cl3.4 - 3.6Triplet2H
-CH2-C(CH3)2-1.6 - 1.8Triplet2H
-CH2-CH31.2 - 1.4Quartet2H
-C(CH3)2-0.8 - 1.0Singlet6H
-CH2-CH30.8 - 1.0Triplet3H

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the molecule's asymmetry, all seven carbon atoms are expected to be chemically non-equivalent and thus produce seven distinct signals.[6] The carbon attached to the chlorine atom will be significantly deshielded.[7][8]

Data Summary: Predicted ¹³C NMR Spectrum
Assignment Predicted Chemical Shift (ppm)
-CH2Cl45 - 50
-CH2-C(CH3)2-40 - 45
-C(CH3)2-30 - 35
-CH2-CH325 - 30
-C(CH3)2-20 - 25
-CH2-CH310 - 15
Quaternary C35 - 40

Note: These are estimated values based on analogous structures.[9]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Chloro-3,3-dimethylpentane in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorptions

The IR spectrum of 1-Chloro-3,3-dimethylpentane is expected to be dominated by absorptions corresponding to C-H and C-Cl bond vibrations. The absence of signals for hydroxyl, carbonyl, or other functional groups can confirm the purity of the compound.

Data Summary: Predicted IR Spectrum
Wavenumber (cm⁻¹) Vibration Intensity
2850-3000C-H stretch (alkane)Strong
1450-1470C-H bend (methylene)Medium
1365-1385C-H bend (methyl)Medium-Strong
650-800C-Cl stretchStrong

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.[10]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample like 1-Chloro-3,3-dimethylpentane, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

  • Background Subtraction: A background spectrum (of the empty salt plates) should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the key analytical features of 1-Chloro-3,3-dimethylpentane. The predicted mass spectrum, ¹H and ¹³C NMR spectra, and IR spectrum offer a robust framework for the identification and characterization of this compound. The provided experimental protocols serve as a practical starting point for researchers and scientists working with this and similar halogenated alkanes.

References

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Structural Elucidation of 1-Chloro-3,3-dimethylpentane: A High-Resolution 1H NMR Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Target Audience: Synthetic Chemists, Analytical Scientists, and QC Specialists.

This guide details the structural verification of 1-Chloro-3,3-dimethylpentane (


) using 1H NMR spectroscopy. This molecule presents a classic "spin trap" scenario in aliphatic NMR analysis: a quaternary carbon (C3) that effectively decouples the spin systems of the molecule into isolated fragments.

Understanding this decoupling is critical for distinguishing this specific isomer from its structural analogs (e.g., 1-chloro-2,2-dimethylpentane). The presence of a quaternary center acts as a scalar coupling barrier, simplifying the spectrum into distinct, predictable multiplets that must be rigorously assigned to confirm identity.

The Analytical Challenge

The primary challenge in verifying this structure is confirming the position of the gem-dimethyl group relative to the chlorine atom.

  • Hypothesis: If the quaternary carbon is at position 3, the

    
    -methylene protons (attached to Cl) will couple to the 
    
    
    
    -methylene protons, resulting in a triplet .
  • Counter-Hypothesis: If the quaternary carbon were at position 2 (1-chloro-2,2-dimethylpentane), the

    
    -methylene protons would have no neighbors, resulting in a singlet .
    
Analytical Workflow

The following diagram outlines the critical path for high-fidelity data acquisition and processing for this aliphatic chloride.

NMR_Workflow Figure 1: Optimized NMR workflow for quantitative aliphatic analysis. Sample Sample Prep (15mg in 0.6mL CDCl3) Acquisition Acquisition (d1=10s, 64 scans) Sample->Acquisition Homogeneity Processing Processing (LB=0.3Hz, Zero Fill) Acquisition->Processing FFT Analysis Spectral Assignment (Integration & Coupling) Processing->Analysis Phasing

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible and publication-quality spectra, adherence to specific acquisition parameters is required. Aliphatic chains often exhibit long longitudinal relaxation times (


), particularly for methyl protons.
Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.05% v/v TMS (Tetramethylsilane).
    
    • Rationale:

      
       provides excellent solubility for lipophilic alkyl chlorides and the TMS peak serves as the internal reference (0.00 ppm).
      
  • Concentration: 10–20 mg of analyte in 600

    
    L solvent.
    
    • Warning: Over-concentration (>50 mg) can cause viscosity broadening and radiation damping, obscuring fine splitting in the ethyl group.

  • Tube Quality: 5mm high-precision NMR tube (Camphor or Wilmad 528-PP equivalent).

Acquisition Parameters (400 MHz or higher recommended)
ParameterValueTechnical Rationale
Pulse Angle

or

Use

for standard 1D to ensure complete relaxation between scans.
Relaxation Delay (d1) 10 - 15 seconds Critical: Methyl protons on quaternary carbons have long

times. Short d1 leads to integration errors (underestimating methyls).
Spectral Width -2 to 14 ppmEnsures capture of all signals plus potential exchangeable protons or impurities.
Scans (ns) 16 to 64Sufficient S/N ratio for >10mg samples.
Temperature 298 K (

C)
Standardizes chemical shifts.

Theoretical Prediction & Spin System Logic

Before analyzing the spectrum, we must map the molecule's connectivity to predicted NMR behavior.

Structure:



The "Spin Trap" Effect

The quaternary Carbon 3 (C3) has no protons. This breaks the scalar coupling (


-coupling) network into two independent systems:
  • System A (Chloroethyl tail):

    
    
    
    • The C1 protons couple only to C2.

    • The C2 protons couple only to C1.

    • Result: Two distinct triplets (assuming free rotation averages the gauche/anti conformers).

  • System B (Ethyl group):

    
    [1]
    
    • Standard ethyl pattern (Quartet + Triplet).

  • System C (Gem-dimethyls):

    
    [1]
    
    • Isolated spin system. No vicinal protons (3 bonds away).

    • Result: Sharp Singlet.

Spin_Systems Figure 2: The Quaternary Carbon (C3) acts as a spin barrier, isolating the spin systems. Cl Cl Atom C1 C1-H2 (Alpha) Cl->C1 Inductive Effect C2 C2-H2 (Beta) C1->C2 J-Coupling (Triplet) C3 C3 (Quat) BLOCKER C2->C3 No Coupling Me_Gem Gem-Dimethyls (Singlet) C3->Me_Gem Isolated C4 C4-H2 (Methylene) C3->C4 No Coupling C5 C5-H3 (Methyl) C4->C5 J-Coupling (Ethyl Pattern)

Detailed Spectral Analysis

The following data represents the expected chemical shifts (


) and multiplicities for 1-Chloro-3,3-dimethylpentane in 

.
Assignment Table
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
1

3.50 - 3.55 Triplet (

)
2H~7.0 HzDeshielded by electronegative Cl.
2

1.75 - 1.85 Triplet (

)
2H~7.0 Hz

-effect of Cl; shielded by Quat C.
4

1.30 - 1.35 Quartet (

)
2H~7.5 HzMethylene of the ethyl group.
3-Me

0.88 - 0.92 Singlet (

)
6HN/AHigh intensity singlet; characteristic of gem-dimethyl.
5

0.82 - 0.86 Triplet (

)
3H~7.5 HzTerminal methyl of ethyl group.
Critical Interpretation Points
The Alpha-Methylene (3.52 ppm)

This signal is the diagnostic anchor.

  • Verification: It must appear as a triplet .

  • Failure Mode: If this signal appears as a singlet , the structure is likely 1-chloro-2,2-dimethylpentane. The triplet confirms that the adjacent carbon (C2) bears two protons.

The Beta-Methylene (1.80 ppm)

This signal often appears slightly broadened or shows "roofing" (second-order effects) leaning towards the downfield signal at 3.52 ppm.

  • Verification: It must integrate to 2H.

  • Differentiation: In the isomer 1-chloro-4,4-dimethylpentane, this signal would be a quintet (coupling to two neighbors). Here, it is a triplet (coupling only to C1), confirming C3 is quaternary.

The Methyl Region (0.80 - 0.95 ppm)

This region requires careful inspection.

  • The Gem-dimethyl singlet (6H) and the Ethyl terminal triplet (3H) are chemically distinct but magnetically similar.

  • Resolution: At 300 MHz, these peaks may partially overlap. At 600 MHz, they should be baseline resolved.

  • Integration Check: The total integration of the 0.8-1.0 ppm region must equal 9H relative to the 2H signal at 3.5 ppm.

Impurity Profiling & Validation

To ensure the spectrum is valid, check for common impurities associated with the synthesis or solvent.

ImpurityShift in

(

)
MultiplicitySource
Chloroform (Residual) 7.26SingletSolvent
Water 1.56Broad SingletSolvent/Atmosphere
Dichloromethane 5.30SingletCommon extraction solvent
TMS 0.00SingletInternal Reference

Note: Water peak position is concentration and temperature dependent.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants and chemical shift prediction).
  • Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[3] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2024). "Proton NMR Data." University of Wisconsin-Madison Chemistry. [Link]

Sources

An In-depth Technical Guide to 13C NMR Assignments for 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-chloro-3,3-dimethylpentane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The document will delve into the theoretical principles governing the 13C NMR spectrum of this molecule, predict the chemical shifts of each carbon atom, and provide a detailed experimental protocol for acquiring the spectrum.

Introduction to 13C NMR Spectroscopy in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[1][2] Unlike ¹H NMR, where signal splitting and overlapping peaks can complicate spectral interpretation, 13C NMR spectra are often simpler, with each unique carbon atom in a molecule typically giving rise to a distinct signal.[3][4] This is largely due to the wide range of chemical shifts, typically 0-220 ppm, which minimizes signal overlap.[3][5]

The position of a signal in a 13C NMR spectrum, known as the chemical shift (δ), is highly dependent on the electronic environment of the carbon nucleus.[3][5] Factors such as the electronegativity of attached atoms, the hybridization of the carbon, and steric effects all influence the magnetic field experienced by the nucleus, and thus its resonance frequency.[3][5] For instance, carbons bonded to electronegative atoms like chlorine are "deshielded" and appear at a higher chemical shift (downfield) compared to carbons in a simple alkane environment.[1][5]

Predicting the 13C NMR Spectrum of 1-Chloro-3,3-dimethylpentane

To accurately assign the 13C NMR spectrum of 1-chloro-3,3-dimethylpentane, we must first analyze its structure to determine the number of chemically non-equivalent carbon atoms. Due to the molecule's asymmetry, all seven carbon atoms are in unique chemical environments and are therefore expected to produce seven distinct signals in the 13C NMR spectrum.[6]

The structure of 1-chloro-3,3-dimethylpentane is as follows:

Analysis of Chemical Environments:

  • C1: A primary carbon (CH2) directly bonded to an electronegative chlorine atom. This will cause a significant downfield shift.

  • C2: A secondary carbon (CH2) adjacent to the chlorine-bearing carbon. It will be deshielded, but to a lesser extent than C1.

  • C3: A quaternary carbon bonded to two methyl groups, a CH2 group, and another CH2 group. Quaternary carbons typically show weaker signals.[5][7]

  • C4: A secondary carbon (CH2) adjacent to the quaternary carbon.

  • C5: A primary carbon (CH3) at the end of the pentane chain.

  • C6 & C7: Two primary carbons (CH3) attached to the quaternary carbon (C3). These two methyl groups are chemically equivalent due to free rotation around the C3-C(CH3)2 bond. Therefore, they will produce a single, more intense signal. Correction: A closer look at the structure reveals that the two methyl groups attached to the quaternary carbon are diastereotopic due to the chiral center that would be created if one of the methyl protons were substituted. However, for the purpose of a standard broadband decoupled 13C NMR, they are often observed as a single peak due to very similar chemical environments. For a more rigorous analysis, they might be resolved as two distinct signals. For the purpose of this guide, we will treat them as giving a single signal.

Predicted Chemical Shift Assignments:

The chemical shifts can be predicted based on established empirical data for similar structural motifs.[7][8] The presence of the electron-withdrawing chlorine atom will have the most significant effect on the chemical shift of the carbon it is directly attached to (C1).[1][5] This effect diminishes with distance.

Carbon AtomTypePredicted Chemical Shift (δ, ppm)Rationale
C1CH₂45 - 55Directly attached to electronegative Cl, causing a strong downfield shift.[1][5]
C2CH₂30 - 40β to Cl, experiences a moderate downfield shift.
C3C35 - 45Quaternary carbon, deshielded by surrounding alkyl groups.
C4CH₂40 - 50Influenced by the steric bulk of the quaternary center.
C5CH₃10 - 20Terminal methyl group in an alkane chain.
C6 & C7CH₃25 - 35Methyl groups attached to a quaternary carbon.

Advanced Spectral Interpretation with DEPT

To unambiguously assign each signal, Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectroscopy is an invaluable tool.[9][10] DEPT experiments differentiate carbon signals based on the number of attached protons.[9][11]

  • DEPT-90: Only CH (methine) carbons will appear as positive signals.

  • DEPT-135: CH₃ (methyl) and CH (methine) carbons will appear as positive signals, while CH₂ (methylene) carbons will appear as negative signals. Quaternary carbons are not observed in DEPT spectra.[1]

By comparing the standard broadband-decoupled 13C NMR spectrum with the DEPT-90 and DEPT-135 spectra, we can definitively identify the multiplicity of each carbon signal.

Experimental Protocol for 13C NMR Acquisition

The following is a generalized, self-validating protocol for obtaining a high-quality 13C NMR spectrum of 1-chloro-3,3-dimethylpentane.

1. Sample Preparation:

  • Accurately weigh approximately 50-100 mg of 1-chloro-3,3-dimethylpentane.
  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent provides the field-frequency lock for the NMR spectrometer.
  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[2][7]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for high-resolution spectra.
  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Set the appropriate spectral width (e.g., 0-250 ppm) to ensure all carbon signals are observed.
  • Use a pulse program for broadband proton decoupling to simplify the spectrum to single lines for each carbon.
  • Set the acquisition time to at least 1-2 seconds for good digital resolution.
  • A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, although for qualitative analysis, a shorter delay can be used to save time.
  • Accumulate a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio. The low natural abundance of 13C (1.1%) necessitates signal averaging.[1]

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
  • Perform baseline correction to obtain a flat baseline.

5. DEPT Spectra Acquisition:

  • Following the acquisition of the standard 13C spectrum, run DEPT-90 and DEPT-135 experiments using the appropriate pulse programs.
  • Process the DEPT spectra in the same manner as the standard 13C spectrum.

Visualization of the Experimental Workflow

The logical flow of the experimental procedure can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 setup1 Insert Sample prep3->setup1 setup2 Lock & Shim setup1->setup2 setup3 Tune & Match Probe setup2->setup3 acq1 Acquire Broadband Decoupled 13C setup3->acq1 acq2 Acquire DEPT-90 acq1->acq2 acq3 Acquire DEPT-135 acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Calibration & Baseline Correction proc1->proc2 proc3 Spectral Assignment proc2->proc3

Caption: Experimental workflow for 13C NMR analysis.

Logical Relationships in Spectral Assignment

The assignment of each peak in the 13C NMR spectrum of 1-chloro-3,3-dimethylpentane is a deductive process based on several key principles. The following diagram illustrates the logical connections between the molecular structure and the predicted spectral features.

spectral_assignment_logic mol 1-Chloro-3,3-dimethylpentane Structure c1 C1 (CH2Cl) mol->c1 c2 C2 (CH2) mol->c2 c3 C3 (Quaternary) mol->c3 c4 C4 (CH2) mol->c4 c5 C5 (CH3) mol->c5 c67 C6 & C7 (2x CH3) mol->c67 en Electronegativity (Deshielding) c1->en multiplicity DEPT Multiplicity c1->multiplicity c2->en c2->multiplicity shift_c2 Mid δ (30-40 ppm) c2->shift_c2 steric Steric Effects c3->steric c3->multiplicity c4->steric c4->multiplicity c5->multiplicity shift_c5 Low δ (10-20 ppm) c5->shift_c5 c67->multiplicity shift_c67 Low-Mid δ (25-35 ppm) c67->shift_c67 shift_c1 High δ (45-55 ppm) en->shift_c1 shift_c3 Mid δ (35-45 ppm) Weak Signal steric->shift_c3 shift_c4 Mid δ (40-50 ppm) steric->shift_c4 dept_ch2 DEPT-135: Negative multiplicity->dept_ch2 dept_ch3 DEPT-135: Positive multiplicity->dept_ch3 dept_c DEPT: No Signal multiplicity->dept_c

Caption: Logic diagram for 13C NMR spectral assignment.

Conclusion

The 13C NMR spectrum of 1-chloro-3,3-dimethylpentane is predicted to show seven distinct signals, each corresponding to a unique carbon environment. The chemical shifts are primarily influenced by the electronegativity of the chlorine atom and the steric environment around the quaternary carbon. By employing a combination of broadband proton-decoupled 13C NMR and DEPT experiments, a complete and unambiguous assignment of all carbon signals can be achieved. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data for this and similar molecules, which is essential for accurate structural elucidation in research and development.

References

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). DEPT. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10671–10681. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Wang, B., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Ghencea, A., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6265. [Link]

  • Andrec, M., et al. (2001). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Proceedings of the National Academy of Sciences, 98(21), 11884–11888. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11798–11809. [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Clark, J. (2023, July). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 3,3-dimethylpentane. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Maitland Jones, Jr. (n.d.). 13C-NMR. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (2016). Upper-Level Courses and Across the Curriculum Volume 3: 13C NMR Spectroscopy. Retrieved from [Link]

  • Li, D. W., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1676–1679. [Link]

  • de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 20(3), 291–307. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

Sources

Technical Analysis: Infrared Spectral Signature of 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive infrared (IR) spectroscopic profile of 1-Chloro-3,3-dimethylpentane (CAS: 34887-09-7).[1] As a structural intermediate often utilized in the synthesis of sterically hindered agrochemicals and pharmaceutical motifs, accurate identification of this molecule relies on distinguishing its primary alkyl halide functionality from the spectrally dominant gem-dimethyl (


) backbone.[1]

This analysis synthesizes theoretical vibrational modes with empirical data from analogous neopentyl-type halides, focusing on the diagnostic "gem-dimethyl doublet" in the fingerprint region and the rotational isomerism evident in the C-Cl stretching frequency.

Structural Vibrational Analysis

To accurately interpret the spectrum, we must first map the molecular connectivity to specific vibrational modes. The molecule consists of a quaternary carbon (C3) acting as a "steric anchor," separating the ethyl tail from the chloroethyl head.

Molecular Connectivity & Vibrational Nodes[1]

G cluster_0 1-Chloro-3,3-dimethylpentane Structure C3 C3 (Quaternary) Steric Anchor C2 C2 (Methylene) Spacer C3->C2 Me1 CH3 (Gem-Dimethyl) C3->Me1 Sym/Asym Stretch 2960 cm⁻¹ Me2 CH3 (Gem-Dimethyl) C3->Me2 Skeletal Vib 1200-1250 cm⁻¹ Et Ethyl Group (C4-C5) C3->Et C1 C1 (Methylene) Primary Chloride Site Cl Cl (Chlorine) Heavy Atom C1->Cl C-Cl Stretch 650-730 cm⁻¹ C2->C1 Scissoring 1470 cm⁻¹

Figure 1: Structural connectivity map highlighting the distinct vibrational zones: the sterically crowded quaternary center and the polar C-Cl terminus.[1]

Experimental Protocol: Acquisition Standards

For researchers synthesizing or verifying this compound, the following acquisition protocol is required to ensure data integrity, particularly for resolving the low-frequency C-Cl bands.

Sample Preparation[1]
  • State: Liquid at room temperature (Predicted BP ~148°C).

  • Method: Attenuated Total Reflectance (ATR) is recommended over transmission cells (NaCl/KBr) to avoid path-length saturation in the C-H region.[1]

  • Crystal Selection: Diamond or ZnSe.[1] (Note: ZnSe has a cutoff ~600 cm⁻¹; if analyzing C-Cl wagging modes <600 cm⁻¹, a Diamond or Ge crystal is mandatory).[1]

Acquisition Parameters[1]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res).[1] High resolution is critical to resolve the gem-dimethyl doublet at 1365/1385 cm⁻¹.[1]

  • Scans: Minimum 16 scans (Routine) or 64 scans (Publication Quality) to improve Signal-to-Noise (S/N) ratio in the fingerprint region.

Characteristic Spectral Assignment

The following table summarizes the diagnostic peaks. Note that values are derived from standard correlations for primary alkyl halides and gem-dimethyl alkanes.

Frequency (cm⁻¹)IntensityVibrational ModeStructural Assignment
2960 ± 10 Strong

C-H
Methyl groups (

) stretching (asymmetric).[1]
2930 ± 10 Strong

C-H
Methylene (

) stretching (asymmetric).[1]
2870 ± 10 Medium

C-H
Methyl groups (

) stretching (symmetric).[1]
1470 ± 5 Medium

C-H
Methylene scissoring (overlap with methyl asymmetric bend).[1]
1385 ± 5 Medium

C-H
Gem-Dimethyl Doublet (Peak A) .
1365 ± 5 Medium

C-H
Gem-Dimethyl Doublet (Peak B) .
1200-1250 Weak/Med

C-C
Quaternary Carbon skeletal vibration.
725 ± 5 Med/Strong

C-Cl
C-Cl Stretch (Trans/Anti conformer).[1]
655 ± 5 Med/Strong

C-Cl
C-Cl Stretch (Gauche conformer).

In-Depth Technical Interpretation

The Gem-Dimethyl Doublet (Critical Diagnostic)

The most definitive feature of 1-Chloro-3,3-dimethylpentane, distinguishing it from linear isomers (like 1-chloroheptane), is the Gem-Dimethyl Doublet .[1]

In a standard isopropyl or methyl group, a single symmetric bending vibration appears near 1380 cm⁻¹.[1] However, when two methyl groups are attached to the same quaternary carbon (C3), vibrational coupling occurs.[1] This splits the absorption into two distinct peaks:

  • ~1385 cm⁻¹: In-phase symmetric bending.

  • ~1365 cm⁻¹: Out-of-phase symmetric bending.

Analyst Note: If you observe a singlet at 1380 cm⁻¹ instead of this doublet, the quaternary structure at C3 is likely absent or the sample is impure.

C-Cl Rotational Isomerism

The C-Cl stretching region (600–800 cm⁻¹) is sensitive to the conformation of the C1-C2 bond relative to the C2-C3 bond. Primary alkyl chlorides exist in dynamic equilibrium between trans (anti) and gauche rotamers.[1]

  • Trans Conformer (

    
    ):  The Chlorine atom is anti-periplanar to the C3 carbon. This typically absorbs at a higher frequency (~725 cm⁻¹ ).[1]
    
  • Gauche Conformer (

    
    ):  The Chlorine atom is gauche to the C3 carbon. This absorbs at a lower frequency (~655 cm⁻¹ ).
    

Steric Influence: Due to the bulky tert-butyl-like group at C3, the trans conformer is often thermodynamically favored to minimize steric repulsion between the large C3 group and the Chlorine atom. Consequently, the 725 cm⁻¹ band may appear more intense than in unbranched 1-chloropentane.[1]

Logical Identification Workflow

Use the following decision tree to validate the compound's identity using IR data.

Workflow Start Start Spectral Analysis Region1 Check 3000-3100 cm⁻¹ (Alkene/Aromatic C-H) Start->Region1 Decision1 Peaks Present? Region1->Decision1 Region2 Check 1700-1750 cm⁻¹ (Carbonyl C=O) Decision1->Region2 No (Saturated) Fail Reject Structure Decision1->Fail Yes (Impure) Decision2 Peaks Present? Region2->Decision2 Region3 Check 1360-1390 cm⁻¹ (Gem-Dimethyl) Decision2->Region3 No Decision2->Fail Yes (Oxidized) Decision3 Distinct Doublet? Region3->Decision3 Region4 Check 600-750 cm⁻¹ (C-Cl Stretch) Decision3->Region4 Yes Decision3->Fail No (Linear Isomer) Result Identity Confirmed: 1-Chloro-3,3-dimethylpentane Region4->Result

Figure 2: Step-by-step spectral validation logic. Note that the absence of peaks >3000 cm⁻¹ and ~1700 cm⁻¹ is just as important as the presence of the fingerprint peaks.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectra of Alkyl Halides. NIST Chemistry WebBook, SRD 69.[2][3][4] National Institute of Standards and Technology.[2][3][5][6] [Link][1][3]

  • LibreTexts Chemistry. (2020).[1] Infrared Spectra of Some Common Functional Groups: Alkanes and Alkyl Halides. [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for gem-dimethyl doublet splitting mechanics).

  • UCLA Chemistry & Biochemistry. (n.d.).[1] Table of IR Absorptions. [Link]

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An In-depth Technical Guide to the Solubility of 1-Chloro-3,3-dimethylpentane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Significance of Solubility in Research and Development

In the realms of chemical synthesis, pharmaceutical formulation, and materials science, the solubility of a compound is a critical physical property that dictates its utility and application. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is paramount for process optimization, reaction kinetics, purification, and the formulation of final products. This guide provides an in-depth technical examination of the solubility of 1-chloro-3,3-dimethylpentane, a halogenated alkane, in a range of common organic solvents. Our approach is grounded in the fundamental principles of intermolecular forces, providing both theoretical predictions and a practical framework for experimental validation.

Molecular Profile: 1-Chloro-3,3-dimethylpentane

1-Chloro-3,3-dimethylpentane is a chlorinated hydrocarbon. Its structure features a pentane backbone with two methyl groups at the C3 position and a chlorine atom at the C1 position. This structure informs its physical and chemical properties, particularly its polarity and, consequently, its solubility.

Table 1: Physicochemical Properties of 1-Chloro-3,3-dimethylpentane

PropertyValueSource
IUPAC Name 1-chloro-3,3-dimethylpentane[1]
CAS Number 34887-09-7[1]
Molecular Formula C₇H₁₅Cl[1]
Molecular Weight 134.65 g/mol [1]
Structure CCC(C)(C)CCCl[1]
Classification HaloalkaneGeneral Chemical Knowledge

The Theoretical Bedrock of Solubility: "Like Dissolves Like"

The principle of "similia similibus solvuntur," or "like dissolves like," is the cornerstone of predicting solubility. This principle is a macroscopic reflection of the intermolecular forces (IMFs) at the molecular level. For a solute to dissolve in a solvent, the energy required to break the existing solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[2]

Haloalkanes, such as 1-chloro-3,3-dimethylpentane, are generally considered to be of low polarity. While the carbon-chlorine bond is polar due to the difference in electronegativity, the molecule as a whole is dominated by its nonpolar alkyl chain. The primary intermolecular forces at play are:

  • London Dispersion Forces (LDF): These are weak, transient forces arising from temporary fluctuations in electron distribution. They are present in all molecules and increase with molecular size and surface area. For 1-chloro-3,3-dimethylpentane, these are the dominant forces.

  • Dipole-Dipole Interactions: These occur between polar molecules. The δ+ on the carbon atom of the C-Cl bond and the δ- on the chlorine atom create a permanent dipole, allowing for these interactions.

The solubility of haloalkanes in organic solvents is favorable because the new intermolecular attractions between the haloalkane and solvent molecules are of similar strength to the forces being broken within the separate components.[2][3][4][5] Conversely, their solubility in water is very low because the strong hydrogen bonds between water molecules are much more powerful than the new interactions that would be formed with the haloalkane.[2][3][6][7]

cluster_solute 1-Chloro-3,3-dimethylpentane (Solute) cluster_solvent Organic Solvent Solute C₇H₁₅Cl (Low Polarity) Solute_IMFs Dominant IMFs: - London Dispersion - Weak Dipole-Dipole Interaction Solute-Solvent Interaction Solute_IMFs->Interaction Similar Energy Solvent e.g., Hexane (Nonpolar) or Acetone (Polar Aprotic) Solvent_IMFs IMFs: - London Dispersion - and/or Dipole-Dipole Solvent_IMFs->Interaction Similar Energy Result Result Interaction->Result Leads to High Solubility

Caption: "Like Dissolves Like" principle for haloalkanes.

Solubility Profile in Common Organic Solvents

Based on the principles outlined above, we can predict the solubility of 1-chloro-3,3-dimethylpentane across different classes of organic solvents.

Table 2: Predicted Solubility of 1-Chloro-3,3-dimethylpentane

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneMiscible Both solute and solvent are dominated by London Dispersion Forces. The energy balance is highly favorable for mixing.[8]
Nonpolar Aromatic Benzene, TolueneMiscible Similar to aliphatic solvents, LDFs are the primary forces. The pi-system of the aromatic ring does not significantly hinder dissolution.[6]
Polar Aprotic Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate, AcetoneMiscible to Very Soluble These solvents possess both nonpolar regions and a dipole. They can effectively solvate the alkyl portion via LDFs and the polar C-Cl bond via dipole-dipole interactions.[6]
Polar Protic Ethanol, Methanol, IsopropanolSoluble While these solvents are polar and engage in hydrogen bonding, their alkyl portions allow for favorable LDFs with 1-chloro-3,3-dimethylpentane. The overall polarity match is good.[6]
Halogenated Dichloromethane (DCM), Chloroform, Carbon TetrachlorideMiscible The intermolecular forces are very similar (LDFs and dipole-dipole), leading to excellent miscibility.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a robust experimental protocol is required. The Shake-Flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent.[9]

A 1. Preparation Add excess 1-chloro-3,3-dimethylpentane to the chosen organic solvent in a sealed vial. B 2. Equilibration Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24-48h) to ensure saturation. A->B C 3. Phase Separation Allow the vial to stand undisturbed in the temperature-controlled bath for undissolved solute to settle. B->C D 4. Sampling Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe with a filter. C->D E 5. Analysis Quantify the concentration of the solute in the aliquot using a validated analytical method (e.g., Gas Chromatography). D->E F 6. Calculation Determine the solubility in units such as g/100 mL or mol/L based on the concentration and volume of the sample. E->F

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology: Shake-Flask Method

Objective: To determine the equilibrium solubility of 1-chloro-3,3-dimethylpentane in a given organic solvent at a specified temperature.

Materials & Equipment:

  • 1-Chloro-3,3-dimethylpentane (solute)

  • High-purity organic solvent

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control (or water bath)

  • Calibrated positive displacement pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Gas Chromatograph (GC) with a suitable column and detector (e.g., FID)

  • Analytical balance

Procedure:

  • Preparation of the System:

    • To a series of vials, add a measured volume of the organic solvent (e.g., 5 mL).

    • Add an excess amount of 1-chloro-3,3-dimethylpentane to each vial. The presence of a distinct, undissolved phase of the solute must be visible to ensure saturation is reached.[9]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or water bath set to the desired constant temperature (e.g., 25°C ± 0.1°C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[9] The time required should be determined by preliminary experiments, ensuring that the measured concentration does not change with further agitation time.

  • Phase Separation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows the excess, undissolved 1-chloro-3,3-dimethylpentane to settle, leaving a clear, saturated supernatant.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any undissolved microdroplets from being sampled.

    • Accurately transfer the aliquot into a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method. Record the dilution factor precisely.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated Gas Chromatography (GC) method.[10] A calibration curve should be prepared using standard solutions of 1-chloro-3,3-dimethylpentane of known concentrations.

    • From the calibration curve, determine the concentration of 1-chloro-3,3-dimethylpentane in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Safety and Handling Considerations

As with any chemical reagent, proper safety protocols must be observed when handling 1-chloro-3,3-dimethylpentane.

  • Hazards: It is a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

  • Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[11][12] Ground all equipment to prevent static discharge.[11][12]

Conclusion

1-Chloro-3,3-dimethylpentane, as a typical haloalkane, exhibits high solubility in a wide array of common organic solvents. This behavior is dictated by the favorable balance of intermolecular forces, primarily London dispersion forces and weak dipole-dipole interactions, aligning with the "like dissolves like" principle. Its solubility is expected to be highest in nonpolar and polar aprotic solvents, and slightly lower but still significant in polar protic solvents. For precise quantification, particularly in drug development and process chemistry, the experimental determination of solubility using a validated method like the Shake-Flask protocol is indispensable. The data and methodologies presented in this guide offer a robust framework for researchers and scientists working with this and similar compounds.

References

  • BYJU'S. (2020, July 26). Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides. [Link]

  • LookChem. (n.d.). Cas 2855-08-5, 1-CHLORO-3,3-DIMETHYLBUTANE. [Link]

  • Chemistry LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties. [Link]

  • Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. [Link]

  • PubChem. (n.d.). 1-Chloro-3,3-dimethylpentane. [Link]

  • Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?[Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]

  • Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?[Link]

  • Allen. (n.d.). Why do haloalkanes dissolve in organic solvents?[Link]

  • Allen. (n.d.). Why do haloalkanes dissolve in organic solvents?[Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]

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Technical Assessment: GHS Profiling and Hazard Management of 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive hazard assessment of 1-Chloro-3,3-dimethylpentane (CAS: 34887-09-7).[1] As a branched alkyl halide often utilized as a synthesis intermediate in pharmaceutical development, its specific toxicological profile is frequently under-documented in standard safety databases compared to its linear congeners.

This assessment synthesizes aggregated ECHA notification data with Structure-Activity Relationship (SAR) principles. The compound is classified primarily as a Flammable Liquid (Category 3) and a Skin/Eye/Respiratory Irritant .[1] Its high lipophilicity (LogP ~3.4) suggests significant membrane permeability, necessitating strict exposure controls to prevent solvent-induced dermatitis and central nervous system (CNS) depression.

Physicochemical Basis for Hazards

The hazard profile of 1-Chloro-3,3-dimethylpentane is dictated by its molecular architecture: a lipophilic neopentyl-like carbon skeleton attached to a reactive chlorine atom.

Table 1: Physicochemical Properties & Hazard Implications
PropertyValue (Experimental/Predicted)Hazard Implication
Molecular Structure C₇H₁₅Cl (Branched)Steric hindrance at C3 reduces biodegradability compared to linear heptyl chloride.
Molecular Weight 134.65 g/mol Volatile enough for inhalation risk; heavy enough to settle in low areas.
Boiling Point ~134°C (Predicted)Moderate volatility. Vapors can accumulate in headspaces.
Flash Point ~28–35°C (Estimated)Flammable. Ignitable at ambient temperatures if heat sources are present.
LogP (Octanol/Water) ~3.4High Lipophilicity. Rapid dermal absorption; potential for bioaccumulation.
Water Solubility InsolubleEnvironmental persistence; floats on water (density < 1.0), complicating spill cleanup.[2]

GHS Classification (CLP/OSHA HCS)

In the absence of a harmonized Annex VI classification, the following classification is derived from ECHA C&L Inventory notifications and Read-Across logic from analogous C7-alkyl halides.

Core Classification
  • Signal Word: WARNING

  • Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark)[3]

Table 2: Hazard Statements & Justification
Hazard ClassCategoryCodeStatementScientific Justification
Flammable Liquids Cat 3H226 Flammable liquid and vaporFlash point falls within the 23°C – 60°C range typical for C7 halides.[3]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritationSolvent action strips dermal lipids (defatting); potential hydrolysis to HCl on moist skin.
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritationDirect interaction with corneal epithelium; high vapor concentrations irritate mucous membranes.
STOT - Single Exp. Cat 3H335 May cause respiratory irritationVolatile organic compound (VOC) effect on bronchial tissue.

Toxicological Profile & Mechanism of Action

Understanding the mechanism is crucial for drug development professionals handling this intermediate.

Mechanism of Action (MoA)
  • Solvent Effect (CNS Depression): Due to its high LogP (3.4), the molecule easily crosses the blood-brain barrier. It intercalates into neuronal membranes, increasing fluidity and disrupting ion channel function (GABAergic enhancement), leading to dizziness and narcosis.

  • Irritation (Defatting & Hydrolysis):

    • Lipid Extraction: The alkyl tail dissolves the stratum corneum lipids, compromising the skin barrier.

    • Alkylation Potential: While the 3,3-dimethyl substitution provides steric bulk, the primary chloride (C1 position) remains susceptible to nucleophilic attack by biological macromolecules (proteins/DNA), though less so than unhindered linear alkyl halides.

Metabolic Fate

Unlike linear 1-chloroheptane, the 3,3-dimethyl quaternary carbon blocks standard


-oxidation pathways.
  • Primary Route: P450-mediated

    
    -oxidation at the terminal methyl groups.
    
  • Secondary Route: Glutathione-S-Transferase (GST) mediated dechlorination.

  • Implication: Slower metabolic clearance compared to linear isomers, potentially prolonging systemic effects.

Visualization: Hazard Derivation Logic

The following diagram illustrates how the chemical structure dictates the biological hazard and necessary controls.

HazardLogic Struct Structure: 1-Chloro-3,3-dimethylpentane Prop1 Primary Chloride (Reactive Head) Struct->Prop1 Prop2 Lipophilic Tail (LogP ~3.4) Struct->Prop2 Prop3 Vapor Pressure (Volatile) Struct->Prop3 Haz1 Irritation (H315/H319) Alkylation/Acid Release Prop1->Haz1 Reacts with Proteins Haz2 Dermal Absorption CNS Depression Prop2->Haz2 Crosses Membranes Haz3 Respiratory Irritation (H335) Prop3->Haz3 Inhalation Control1 Gloves: FKM/Viton (Not Nitrile) Haz1->Control1 Haz2->Control1 Control2 Engineering: Fume Hood Haz3->Control2

Figure 1: Structural basis for hazard classification and control selection.

Safe Handling & Experimental Protocols

Personal Protective Equipment (PPE) Selection

Critical Warning: Standard Nitrile exam gloves are insufficient for prolonged contact with chlorinated hydrocarbons.

  • Glove Material: Viton® (Fluoroelastomer) or Polyvinyl Alcohol (PVA).

  • Breakthrough Time: Nitrile degrades in <15 mins. Viton offers >480 mins protection.

  • Respiratory: If working outside a fume hood (not recommended), use a full-face respirator with Organic Vapor (OV) cartridges (Black band).

Spill Response Protocol (Self-Validating System)

This protocol uses density and solubility properties to verify containment.

  • Evacuate & Ventilate: Remove ignition sources immediately (Flash point ~30°C).

  • Containment: Do not use water (Product floats and spreads). Use sand or vermiculite.

  • Neutralization: Treat the absorbent with a dilute alkaline solution (5% Sodium Carbonate) to neutralize any potential HCl hydrolysis products.

  • Verification: Check the headspace with a PID (Photoionization Detector) calibrated for chlorinated VOCs before declaring the area safe.

Visualization: Spill Response Decision Tree

SpillResponse Start Spill Detected Size Volume > 500mL? Start->Size Major Evacuate Lab Call HazMat Size->Major Yes Minor Isolate Area Remove Ignition Sources Size->Minor No PPE Don PPE: Viton Gloves + Goggles Minor->PPE Absorb Apply Vermiculite (Do NOT use Water) PPE->Absorb Collect Collect in Halogenated Waste Pail Absorb->Collect Verify PID Check < 5ppm? Collect->Verify Clean Decontaminate Surface (Soap/Water) Verify->Clean Yes Ventilate Increase Ventilation Wait 15 mins Verify->Ventilate No Ventilate->Verify

Figure 2: Decision logic for managing spills of 1-Chloro-3,3-dimethylpentane.

Environmental Fate

  • Aquatic Toxicity: Predicted to be Aquatic Chronic 2 or 3 (H411/H412). The high LogP indicates potential for bioaccumulation in aquatic organisms.

  • Mobility: Low mobility in soil (high Koc). If spilled on soil, it will adsorb strongly; if spilled on water, it will volatilize and float.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19884395, 1-Chloro-3,3-dimethylpentane. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-chloro-3,3-dimethylpentane.[1] Retrieved from [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Organic Chlorides. (General class reference for PPE selection). Retrieved from [Link]

  • United Nations Economic Commission for Europe (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 9th Revised Edition. Retrieved from [Link]

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Methodological & Application

The Strategic Application of 1-Chloro-3,3-dimethylpentane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Sterically Hindered Alkyl Halides in Medicinal Chemistry

In the intricate landscape of pharmaceutical synthesis, the precise installation of specific molecular fragments is paramount to achieving desired pharmacological activity, metabolic stability, and pharmacokinetic profiles. Alkyl halides are foundational intermediates, serving as versatile synthons for the construction of complex molecular architectures.[1] Among these, 1-Chloro-3,3-dimethylpentane emerges as a valuable, yet specialized, building block. Its neopentyl-like structure, characterized by a quaternary carbon center, introduces significant steric hindrance that can profoundly influence reaction pathways and confer unique properties to the target molecule. This application note provides a detailed exploration of the strategic use of 1-Chloro-3,3-dimethylpentane as a key intermediate in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

The presence of the 3,3-dimethylpentyl moiety can enhance lipophilicity, a critical factor in drug absorption and distribution. Furthermore, the steric bulk can shield adjacent functional groups from metabolic degradation, thereby improving the in vivo half-life of a drug candidate. The strategic incorporation of such groups is a cornerstone of modern medicinal chemistry.[2]

Core Applications and Synthetic Strategies

1-Chloro-3,3-dimethylpentane primarily participates in two fundamental classes of reactions that are extensively utilized in pharmaceutical manufacturing: nucleophilic substitution and organometallic reagent formation. The choice of reaction pathway is dictated by the desired molecular transformation and the nature of the substrate.

Nucleophilic Substitution Reactions: Introduction of the 3,3-Dimethylpentyl Group

As a primary alkyl halide, 1-Chloro-3,3-dimethylpentane is an excellent substrate for S(_N)2 reactions, where a nucleophile displaces the chloride ion. This allows for the direct attachment of the 3,3-dimethylpentyl group to a variety of heteroatoms (O, N, S), which are prevalent in many pharmaceutical scaffolds.

The steric hindrance provided by the gem-dimethyl group at the C3 position, while not directly at the reaction center, plays a crucial role in directing the reaction outcome. It discourages competing elimination (E2) reactions and prevents rearrangement of the carbon skeleton, ensuring the integrity of the 3,3-dimethylpentyl fragment upon its incorporation. The selection of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is critical to solvate the cation of the nucleophilic salt and enhance the nucleophilicity of the anion, thereby accelerating the S(_N)2 reaction rate.

Application Protocol 1: O-Alkylation of a Phenolic Substrate

This protocol details a general procedure for the Williamson ether synthesis using 1-Chloro-3,3-dimethylpentane to introduce the 3,3-dimethylpentyl group onto a phenolic core, a common structural motif in various therapeutic agents.

Objective: To synthesize 1-(3,3-dimethylpentyloxy)-4-nitrobenzene.

Materials:

Reagent/SolventM.W.QuantityMoles
4-Nitrophenol139.11 g/mol 1.39 g10 mmol
1-Chloro-3,3-dimethylpentane134.65 g/mol 1.62 g12 mmol
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.76 g20 mmol
Dimethylformamide (DMF)-50 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Heating and Deprotonation: Stir the mixture and heat to 80°C for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Alkylating Agent Addition: Slowly add 1-Chloro-3,3-dimethylpentane (1.62 g, 12 mmol) to the reaction mixture via a syringe.

  • Reaction Monitoring: Maintain the reaction at 80°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A solid precipitate should form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to yield the pure 1-(3,3-dimethylpentyloxy)-4-nitrobenzene.

Self-Validation: The progress of the reaction can be easily tracked by TLC, observing the disappearance of the more polar 4-nitrophenol spot and the appearance of a new, less polar product spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the incorporation of the 3,3-dimethylpentyl group.

Grignard Reagent Formation: A Gateway to Carbon-Carbon Bond Formation

The conversion of 1-Chloro-3,3-dimethylpentane into its corresponding Grignard reagent, (3,3-dimethylpentyl)magnesium chloride, opens up a vast array of synthetic possibilities for forming new carbon-carbon bonds.[3] This is a cornerstone of pharmaceutical synthesis, enabling the construction of complex carbon skeletons from simpler precursors.

G A 1-Chloro-3,3-dimethylpentane D Grignard Reagent ((3,3-dimethylpentyl)magnesium chloride) A->D Reaction Initiation (Iodine crystal) B Magnesium Turnings B->D C Anhydrous Diethyl Ether C->D Solvent F Tertiary Alcohol Product D->F Nucleophilic Addition E Electrophile (e.g., Ketone) E->F G Aqueous Work-up (e.g., NH4Cl) F->G Quenching

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Application Protocol 2: Synthesis of a Tertiary Alcohol via Grignard Addition

This protocol outlines the preparation of (3,3-dimethylpentyl)magnesium chloride and its subsequent reaction with a ketone to form a tertiary alcohol, a common intermediate in drug synthesis.

Objective: To synthesize 2-methyl-4,4-dimethyl-2-heptanol.

Materials:

Reagent/SolventM.W.QuantityMoles
Magnesium Turnings24.31 g/mol 0.36 g15 mmol
1-Chloro-3,3-dimethylpentane134.65 g/mol 1.35 g10 mmol
Anhydrous Diethyl Ether-40 mL-
Acetone58.08 g/mol 0.58 g10 mmol
Saturated NH₄Cl solution-50 mL-

Step-by-Step Methodology:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (0.36 g, 15 mmol) in a flame-dried 100 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add 10 mL of anhydrous diethyl ether.

    • Dissolve 1-Chloro-3,3-dimethylpentane (1.35 g, 10 mmol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the chloride solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, gently warm the flask.

    • Once initiated, add the remaining chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Dissolve acetone (0.58 g, 10 mmol) in 10 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by adding 50 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure tertiary alcohol.

Trustworthiness of the Protocol: The formation of the Grignard reagent is a highly exothermic and moisture-sensitive reaction. The use of flame-dried glassware and anhydrous solvents is crucial for success. The endpoint of the Grignard formation is indicated by the consumption of most of the magnesium metal. The subsequent reaction with a ketone is typically high-yielding.

Application in the Synthesis of Antifungal Agents

A patent describes the use of 1-chloro-3,3-dimethylpentane derivatives as intermediates in the preparation of fungicidal and antifungal compounds.[4] Specifically, 1,5-dichloro-3,3-dimethylpentan-2-one is highlighted as a key intermediate. This underscores the relevance of the 3,3-dimethylpentyl scaffold in the development of new antifungal agents, a critical area of research given the rise of resistant fungal strains.[5]

Hypothetical Synthetic Pathway to an Azole Antifungal Precursor

The following diagram illustrates a plausible synthetic route towards a precursor for an azole antifungal, leveraging the reactivity of a 1-Chloro-3,3-dimethylpentane derivative. Azole antifungals are a major class of therapeutic agents used to treat fungal infections.[6]

G A 1,5-dichloro-3,3- dimethylpentan-2-one C Azole Intermediate A->C Nucleophilic Substitution (e.g., K2CO3, DMF) B 1,2,4-Triazole B->C D Further Elaboration C->D Reduction of Ketone E Potential Antifungal Agent D->E Coupling Reactions

Caption: Plausible synthesis of an azole antifungal precursor.

This pathway demonstrates how the 1-chloro-3,3-dimethylpentan-2-one backbone can be functionalized with a triazole ring, a key pharmacophore in many antifungal drugs. The remaining chloro group and the ketone provide handles for further synthetic manipulations to build a diverse library of potential drug candidates.

Conclusion and Future Perspectives

1-Chloro-3,3-dimethylpentane is a strategically important intermediate for introducing the sterically demanding 3,3-dimethylpentyl moiety into pharmaceutical candidates. Its utility in both nucleophilic substitution and Grignard reactions provides medicinal chemists with reliable and predictable methods for C-O, C-N, and C-C bond formation. The application of this building block, particularly in the synthesis of novel antifungal agents, highlights its potential in addressing unmet medical needs. Future applications may involve its use in more advanced cross-coupling reactions, further expanding the toolkit for drug discovery and development professionals.[7][8]

References

  • The Role of 1-Chloro-3,3-dimethylbutane in Advanced Organic Synthesis. (2026, January 24). Vertex AI Search.
  • Grignard reaction in pharmaceutical synthesis. (2022). NIPER, SAS Nagar, India.
  • Grignard reagent. Wikipedia.
  • Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones. Google Patents.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020, January 24). MDPI.
  • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. (2024, July 25). PeerJ Organic Chemistry.
  • Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. PMC.
  • 1-Chloro-3,3-dimethylpentane. PubChem. Retrieved from [Link]

  • 1-Chloro-1,3-dimethylcyclopentane. PubChem. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. MDPI.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PMC.
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). NIH.
  • Grignard Reagent Synthesis Reaction Mechanism. (2015, November 11). YouTube.
  • Pharmaceutical syntheses featuring the Grignard reaction. ResearchGate. Retrieved from [Link]

  • Chiral Alkyl Halides: Underexplored Motifs in Medicine. (2016, November 4). PMC. Retrieved from [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.
  • Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. (2018, December 5). Macmillan Group - Princeton University.
  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. PMC.
  • Design and Synthesis of Antifungal Compounds from 1,2,3-Triazoles through the Click Chemistry Approach. (2019, March 12). Juniper Publishers.
  • Cobalt-Catalyzed Alkylation of Drug-Like Molecules and Pharmaceuticals Using Heterocyclic Phosphonium Salts. (2019, June 7). PubMed. Retrieved from [Link]

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PMC.
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Application Note: Quantitative Determination of 1-Chloro-3,3-dimethylpentane in Pharmaceutical Intermediates via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the trace-level quantification of 1-Chloro-3,3-dimethylpentane (CDMP) , a primary alkyl halide and potential genotoxic impurity (PGI), in pharmaceutical drug substances. In alignment with ICH M7(R2) guidelines, this method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM) to achieve limits of quantitation (LOQ) below 1.0 ppm relative to the Active Pharmaceutical Ingredient (API). The method leverages a splitless injection technique on a specialized volatile-optimized column (DB-624 UI) to ensure inertness and sensitivity.

Introduction & Regulatory Context[1][2][3][4]

The Genotoxicity Challenge

Alkyl halides are structural alerts for genotoxicity due to their ability to alkylate DNA bases. Under ICH M7 , 1-Chloro-3,3-dimethylpentane is classified as a Class 2 or 3 impurity, requiring control to Threshold of Toxicological Concern (TTC) levels—typically 1.5 µ g/day for lifetime exposure.[1] For a drug with a maximum daily dose of 1 g, this necessitates an analytical method capable of detecting the impurity at 1.5 ppm .

Molecular Analysis & Strategy
  • Analyte: 1-Chloro-3,3-dimethylpentane (

    
    )
    
  • Boiling Point: ~145–150°C (Estimated based on structural homologs; 3,3-dimethylpentane BP is 86°C).

  • Chemical Nature: The molecule possesses a quaternary carbon at the C3 position, which sterically hinders nucleophilic attack but influences mass spectral fragmentation.

  • Analytical Choice: While Headspace-GC is common for lower alkyl halides, the estimated boiling point of CDMP renders Liquid Injection GC-MS more effective for ensuring complete transfer and higher sensitivity.

Method Development Workflow

The following diagram illustrates the decision matrix used to optimize this specific method, ensuring robustness against matrix effects and thermal degradation.

MethodDevelopment Start Start: Molecule Assessment (BP ~145°C, PGI Class) Inlet Inlet Selection Splitless (Trace Analysis) Temp: 220°C (Limit HCl loss) Start->Inlet Low Volatility Column Column Selection DB-624 UI (Inertness) Thick Film (1.4 µm) Inlet->Column Focusing MS_Opt MS Optimization EI Source (70eV) SIM Mode Selection Column->MS_Opt Separation Validation Validation (ICH Q2) LOQ < 1.0 ppm Linearity R² > 0.99 MS_Opt->Validation Confirmation Validation->Inlet If Sensitivity Low

Figure 1: Strategic workflow for method development, prioritizing thermal stability and inertness.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1-Chloro-3,3-dimethylpentane (>98% purity).

  • Internal Standard (IS): 1-Chlorohexane or 1-Chloropentane-d11 (Deuterated analogs preferred to mimic extraction behavior).

  • Diluent: Dichloromethane (DCM) or Methanol (Grade: HPLC/GC-MS). Note: DCM provides better solubility for alkyl halides but requires careful handling due to volatility.

Sample Preparation
  • Stock Solution (1000 ppm): Weigh 10 mg of CDMP standard into a 10 mL volumetric flask. Dilute to volume with Diluent.

  • Internal Standard Solution (50 ppm): Prepare a stock of IS in Diluent.

  • Sample Solution: Weigh 100 mg of API (Drug Substance) into a 2 mL GC vial. Add 1.0 mL of Diluent containing the Internal Standard. Vortex for 1 minute.

    • Centrifugation: If API is insoluble, centrifuge at 5000 rpm for 5 minutes and inject the supernatant.

GC-MS Instrumentation Parameters
ParameterSettingRationale
GC System Agilent 7890B / 8890 or equivalentStandard industry platform.
Column DB-624 UI (30m x 0.25mm x 1.4µm)"Ultra Inert" chemistry prevents adsorption of halides; thick film improves retention of volatiles.
Inlet Mode SplitlessMaximizes sensitivity for trace analysis.
Inlet Temp 220°CSufficient to volatilize CDMP but minimizes thermal dehydrohalogenation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 40°C (hold 2 min) -> 10°C/min -> 240°C (hold 3 min)Initial hold focuses the peak; ramp ensures elution of heavier matrix components.
Transfer Line 250°CPrevents condensation before the source.
Mass Spectrometry (SIM Mode)
  • Source: Electron Impact (EI), 70 eV.

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Solvent Delay: 3.5 minutes (Must be determined experimentally to protect filament).

SIM Ion Selection Strategy: The fragmentation of 1-Chloro-3,3-dimethylpentane (


) is driven by the loss of the chlorine atom and the stability of the carbocation.
  • Target Ion (Quant): m/z 99 (

    
    )+. The loss of Chlorine (35/37) is the dominant pathway for primary alkyl chlorides, resulting in the 
    
    
    
    carbocation.
  • Qualifier 1: m/z 71 (

    
    ). Loss of ethyl group from the quaternary center.
    
  • Qualifier 2: m/z 43 (

    
    ). Propyl fragment, common but confirms alkyl backbone.
    

Method Validation (ICH Q2)

To ensure the method is "fit for purpose," the following validation parameters must be met.

System Suitability
  • Injection Precision: RSD < 5.0% for peak area of CDMP (n=6 injections at 5 ppm).

  • Resolution: Baseline resolution between CDMP and the Internal Standard.

  • Signal-to-Noise (S/N): > 10:1 at the Limit of Quantitation (LOQ).

Linearity & Sensitivity
  • Range: 0.5 ppm to 100 ppm (relative to API conc).

  • Linearity:

    
    .
    
  • LOD (Limit of Detection): Typically ~0.2 ppm (S/N = 3).

  • LOQ (Limit of Quantitation): 0.5 ppm (S/N = 10).

Accuracy (Recovery)

Perform spike recovery studies at three levels (LOQ, 100% Limit, 150% Limit) into the specific API matrix.

  • Acceptance Criteria: 80% – 120% recovery.

Troubleshooting & Critical Control Points

Thermal Degradation

Alkyl chlorides are prone to eliminating HCl (dehydrohalogenation) in hot, dirty inlets, forming the corresponding alkene.

  • Symptom: Observation of a peak with m/z 98 (

    
    ) appearing earlier than the target peak.
    
  • Fix: Lower inlet temperature to 200°C; replace inlet liner with a deactivated, wool-free liner (e.g., Agilent Ultra Inert dimpled liner).

Matrix Interference

If the API matrix co-elutes with CDMP:

  • Fix: Change the temperature ramp rate (slower ramp) or switch to a column with different selectivity, such as a DB-VRX (specifically designed for volatile halocarbons).

Carryover

High boiling impurities from the API may remain in the column.

  • Fix: Ensure the final oven bake-out (240°C) is sufficiently long (5-10 mins) after every injection. Run a blank solvent injection between samples.

Sample Extraction Logic

The efficiency of extracting the impurity from the solid API is critical.

SamplePrep API Solid API Sample Solvent Add Solvent (DCM) + Internal Standard API->Solvent Mix Vortex/Sonication (Ensure complete dissolution) Solvent->Mix Check Is API Soluble? Mix->Check Direct Direct Injection Check->Direct Yes Precip Centrifuge/Filter (Remove undissolved API) Check->Precip No Inject Inject Supernatant Precip->Inject

Figure 2: Decision tree for sample preparation based on API solubility.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023. Link

  • U.S. EPA Method 8260D . Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846, Update VI, 2018. Link

  • Agilent Technologies . GC/MS Analysis of Volatile Organic Compounds. Application Note 5991-0997EN. Link

  • Restek Corporation . Selection of GC Columns for Volatile Organic Compounds. Technical Guide. Link

Sources

Application Note: High-Purity 1-Chloro-3,3-dimethylpentane via Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive protocol for the purification of crude 1-Chloro-3,3-dimethylpentane using fractional distillation. The described methodology is tailored for researchers, scientists, and professionals in drug development who require a high-purity starting material for complex organic synthesis. This guide elucidates the scientific principles underpinning the separation, details the experimental setup, and offers insights into overcoming potential challenges, ensuring a robust and reproducible purification process.

Introduction

1-Chloro-3,3-dimethylpentane is a valuable alkyl halide intermediate in organic synthesis, often employed in the introduction of the 3,3-dimethylpentyl moiety into target molecules. The presence of impurities, such as unreacted starting materials, isomeric byproducts, or elimination products, can significantly hinder subsequent reaction pathways, leading to reduced yields and complex purification profiles of the final compounds. Therefore, obtaining high-purity 1-Chloro-3,3-dimethylpentane is paramount for the integrity and efficiency of multi-step syntheses.

Fractional distillation is a separation technique that relies on the differences in the boiling points of the components in a liquid mixture. By employing a fractionating column, a series of vaporization-condensation cycles are established, leading to an enrichment of the more volatile component in the vapor phase. This method is particularly effective for separating compounds with close boiling points, which is often the case with isomeric impurities.

This application note will detail the purification of 1-Chloro-3,3-dimethylpentane, synthesized from 3,3-dimethylpentan-1-ol. The primary impurities to be addressed are the unreacted alcohol, potential elimination byproducts (3,3-dimethyl-1-pentene), and isomeric chlorides that may arise from rearrangements.

Principles of Separation

The successful purification of 1-Chloro-3,3-dimethylpentane by fractional distillation is governed by Raoult's Law and the concept of theoretical plates. Raoult's Law states that the partial vapor pressure of a component in an ideal mixture is equal to the vapor pressure of the pure component multiplied by its mole fraction in the mixture. In a distillation, the component with the higher vapor pressure (and thus lower boiling point) will be present in a higher concentration in the vapor phase compared to the liquid phase.

A fractionating column provides a large surface area (e.g., through glass beads, rings, or a Vigreux design) for repeated vaporization and condensation cycles. Each cycle, termed a "theoretical plate," effectively acts as a mini-distillation, progressively enriching the vapor with the more volatile components. The efficiency of a column is determined by the number of theoretical plates it can provide. For separating components with close boiling points, a column with a higher number of theoretical plates is necessary.

The significant difference in boiling points between the desired product, 1-Chloro-3,3-dimethylpentane (est. 140-150 °C), and the primary impurities allows for an effective separation.

Pre-Distillation Workup

Prior to distillation, it is crucial to remove any acidic or aqueous impurities from the crude 1-Chloro-3,3-dimethylpentane. A typical workup procedure following the synthesis from 3,3-dimethylpentan-1-ol using a chlorinating agent (e.g., SOCl₂ or HCl) is as follows:

  • Neutralization: Transfer the crude product to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Aqueous Wash: Wash the organic layer with water to remove any remaining inorganic salts.

  • Brine Wash: Wash with a saturated sodium chloride (brine) solution to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter the dried organic layer to remove the drying agent.

This pre-distillation workup is essential to prevent the formation of azeotropes with water and to avoid potential corrosion of the distillation apparatus by acidic residues.

Fractional Distillation Protocol

4.1. Materials and Equipment:

  • Crude, dried 1-Chloro-3,3-dimethylpentane

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

  • Laboratory clamps and stand

4.2. Experimental Procedure:

  • Assembly: Assemble the fractional distillation apparatus as depicted in the diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude 1-Chloro-3,3-dimethylpentane and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Insulation: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

  • Heating: Begin heating the flask gently. A slow and steady heating rate is crucial for an efficient separation.

  • Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the column. Allow the column to equilibrate by adjusting the heating rate so that the vapor condenses and returns to the flask (total reflux) for a period before any distillate is collected. This allows the temperature gradient to be established in the column.

  • Fraction Collection:

    • Forerun: The first fraction to distill will be the most volatile impurity, 3,3-dimethyl-1-pentene (boiling point: 77-87 °C). Collect this forerun in a separate receiving flask until the temperature at the distillation head begins to rise.

    • Intermediate Fraction: As the temperature rises, there will be an intermediate fraction containing a mixture of the alkene and the desired product. Collect this in a separate flask.

    • Product Fraction: When the temperature at the distillation head stabilizes at the boiling point of 1-Chloro-3,3-dimethylpentane (approximately 140-150 °C), change to a clean, pre-weighed receiving flask to collect the pure product. Maintain a slow and steady distillation rate (1-2 drops per second).

    • Final Fraction: A drop in temperature or a significant increase may indicate that the majority of the product has distilled. At this point, stop the distillation. The residue in the flask will contain the less volatile starting material, 3,3-dimethylpentan-1-ol (boiling point: 167 °C).

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Chloro-3,3-dimethylpentane C₇H₁₅Cl134.65~140-150 (estimated)
3,3-dimethylpentan-1-olC₇H₁₆O116.20167
3,3-dimethyl-1-penteneC₇H₁₄98.1977-87
3-Chloro-3-methylpentaneC₆H₁₃Cl120.62115-116
1-Chloro-3,3-dimethylbutaneC₆H₁₃Cl120.62115

Visualization of the Workflow

Fractional_Distillation_Workflow cluster_prep Pre-Distillation Workup cluster_distill Fractional Distillation cluster_analysis Purity Analysis Crude Crude Product Wash1 Wash with NaHCO₃ Crude->Wash1 Wash2 Wash with H₂O Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry over MgSO₄ Wash3->Dry Filter Filter Dry->Filter Charge Charge Distillation Flask Filter->Charge Heat Heat and Equilibrate Collect_Forerun Collect Forerun (Alkene) Heat->Collect_Forerun Collect_Residue Residue (Alcohol) Collect_Product Collect Product Fraction Collect_Forerun->Collect_Product GC_NMR GC/NMR Analysis Collect_Product->GC_NMR

Caption: Workflow for the purification of 1-Chloro-3,3-dimethylpentane.

Separation_Principle Mixture Crude Mixture in Flask Vapor_Enriched Vapor Enriched with Lower Boiling Point Components Mixture->Vapor_Enriched Heat Residue Residue (3,3-dimethylpentan-1-ol) BP: 167 °C Forerun Forerun (3,3-dimethyl-1-pentene) BP: 77-87 °C Vapor_Enriched->Forerun Condensation (Lower Temp) Product Product (1-Chloro-3,3-dimethylpentane) BP: ~140-150 °C Vapor_Enriched->Product Condensation (Higher Temp)

Caption: Principle of separation based on boiling points.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Bumping Uneven heating.Use boiling chips or a magnetic stirrer. Ensure even heating with the heating mantle.
Flooding of the Column Heating rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Poor Separation Insufficient number of theoretical plates. Heating rate is too fast. Poor insulation.Use a longer or more efficient fractionating column. Reduce the heating rate. Ensure the column is well-insulated.
No Distillate Thermometer bulb is placed too high. Leak in the system. Insufficient heating.Adjust the thermometer so that the top of the bulb is level with the side arm of the distillation head. Check all joints for a proper seal. Increase the heating rate gradually.

Conclusion

The purification of crude 1-Chloro-3,3-dimethylpentane by fractional distillation is a highly effective method for obtaining a product of high purity, suitable for demanding applications in organic synthesis. Careful attention to the pre-distillation workup, a slow and controlled distillation rate, and the use of an appropriate fractionating column are critical for achieving optimal separation from unreacted starting materials and reaction byproducts. The protocol outlined in this application note provides a robust framework for researchers to consistently achieve high-purity 1-Chloro-3,3-dimethylpentane.

References

  • PubChem. (n.d.). 1-Chloro-3,3-dimethylpentane. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 3,3-Dimethylpentan-1-ol. Retrieved from [Link]

  • Stenutz, R. (n.d.). 1-chloro-3,3-dimethylbutane. The Stenutz Pages. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Pearson+. (n.d.). The reaction of 3,3-dimethylpent-1-ene with HCl forms 2-chloro-3,3-dimethylpentane and 3-chloro-2,3-dimethylpentane. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]

High-Yield Synthesis of 1-Chloro-3,3-dimethylpentane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Sterically Hindered Alkyl Halide

1-Chloro-3,3-dimethylpentane is a valuable alkylating agent in organic synthesis, sought after for the introduction of the sterically encumbered 3,3-dimethylpentyl moiety into target molecules. This structural motif is of interest to researchers in medicinal chemistry and materials science for its ability to impart unique conformational constraints and influence molecular interactions. However, the synthesis of primary alkyl halides with significant steric hindrance adjacent to the reaction center, such as 1-Chloro-3,3-dimethylpentane, presents a notable challenge: the potential for carbocation rearrangements leading to undesired isomeric byproducts.

This application note provides a comprehensive guide to a high-yield experimental setup for the synthesis of 1-Chloro-3,3-dimethylpentane from its corresponding primary alcohol, 3,3-dimethylpentan-1-ol. The protocol detailed herein is designed to circumvent rearrangement reactions by employing a robust and well-established chlorination method, ensuring the formation of the desired product with high fidelity. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed, step-by-step protocol, and outline the necessary safety precautions and characterization techniques.

Mechanistic Rationale: The SN2 Pathway with Thionyl Chloride and Pyridine

The conversion of primary alcohols to alkyl chlorides is a cornerstone transformation in organic synthesis. While seemingly straightforward, the choice of chlorinating agent and reaction conditions is paramount, especially when dealing with substrates prone to rearrangement. The direct reaction of a hindered primary alcohol like 3,3-dimethylpentan-1-ol with hydrochloric acid is ill-advised as it proceeds via an SN1 mechanism, which involves the formation of a primary carbocation. This unstable intermediate would readily undergo a 1,2-hydride or alkyl shift to form a more stable tertiary carbocation, leading to a mixture of isomeric chlorides.

To obviate this, our protocol utilizes thionyl chloride (SOCl₂) in the presence of pyridine. This combination facilitates a bimolecular nucleophilic substitution (SN2) reaction, which proceeds without the formation of a discrete carbocation intermediate.[1]

The reaction mechanism unfolds in a series of well-defined steps:

  • Activation of the Alcohol: The lone pair of electrons on the oxygen atom of 3,3-dimethylpentan-1-ol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated alkyl chlorosulfite intermediate.

  • Deprotonation: Pyridine, acting as a non-nucleophilic base, deprotonates the intermediate to form the neutral alkyl chlorosulfite.

  • Nucleophilic Attack: The chloride ion, now a potent nucleophile, attacks the carbon atom bearing the chlorosulfite group from the backside. This concerted step results in the displacement of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[2]

The use of pyridine is critical for two reasons. Firstly, it neutralizes the hydrogen chloride (HCl) generated during the formation of the alkyl chlorosulfite, preventing any acid-catalyzed side reactions. Secondly, and more importantly, it ensures that a free chloride ion is available to act as the nucleophile in the SN2 displacement, promoting inversion of configuration (though not relevant for this achiral substrate) and preventing an alternative SNi (internal return) mechanism that can lead to retention of configuration.[1] The irreversible loss of gaseous sulfur dioxide drives the reaction to completion, contributing to the high yield of the desired product.[3]

Experimental Protocol

This protocol is designed for the high-yield synthesis of 1-Chloro-3,3-dimethylpentane. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment
Reagent/EquipmentSpecifications
3,3-dimethylpentan-1-ol≥98% purity
Thionyl chloride (SOCl₂)≥99% purity, freshly distilled recommended
PyridineAnhydrous, ≥99.8% purity
Diethyl etherAnhydrous
Saturated sodium bicarbonateAqueous solution
Brine (saturated NaCl)Aqueous solution
Anhydrous magnesium sulfateFor drying
Round-bottom flaskAppropriate size, with magnetic stirrer
Reflux condenserWith drying tube (e.g., filled with CaCl₂)
Addition funnelPressure-equalizing
Ice-water bath
Heating mantle
Separatory funnel
Rotary evaporator
Distillation apparatusFor fractional distillation
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing addition funnel, add 3,3-dimethylpentan-1-ol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous diethyl ether to the flask to create a stirrable solution (approximately 3-5 mL per gram of alcohol). Cool the flask in an ice-water bath and add anhydrous pyridine (1.2 eq) dropwise with stirring.

  • Addition of Thionyl Chloride: While maintaining the temperature at 0-5 °C, add thionyl chloride (1.2 eq) dropwise from the addition funnel over a period of 30-45 minutes. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture in an ice-water bath and slowly add cold water to quench any remaining thionyl chloride. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl to remove excess pyridine, saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude 1-Chloro-3,3-dimethylpentane by fractional distillation under atmospheric or reduced pressure. The boiling point of the similar compound 1-chloro-3,3-dimethylbutane is 115 °C at atmospheric pressure, so a similar boiling point is expected for the product.[4]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 3,3-dimethylpentan-1-ol and anhydrous diethyl ether to flask B 2. Cool to 0-5 °C in an ice bath A->B C 3. Add anhydrous pyridine B->C D 4. Add thionyl chloride dropwise at 0-5 °C C->D E 5. Warm to room temperature and stir for 2-4 hours D->E F 6. Quench with cold water E->F G 7. Extract with diethyl ether F->G H 8. Wash with 1 M HCl, NaHCO3(aq), and brine G->H I 9. Dry with MgSO4 and remove solvent H->I J 10. Purify by fractional distillation I->J

Figure 1: Experimental workflow for the synthesis of 1-Chloro-3,3-dimethylpentane.

Expected Results and Characterization

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Expected Yield (%)
3,3-dimethylpentan-1-ol116.20~167-
1-Chloro-3,3-dimethylpentane134.65[5]~140-150 (est.)>85

The purified 1-Chloro-3,3-dimethylpentane should be a colorless liquid. Its identity and purity can be confirmed by spectroscopic methods.

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the 3,3-dimethylpentyl group. The triplet corresponding to the two protons adjacent to the chlorine atom (–CH₂Cl) would be the most downfield signal.

  • 13C NMR: The carbon NMR spectrum will confirm the presence of the seven carbon atoms in their unique chemical environments. The carbon attached to the chlorine atom (–CH₂Cl) will be the most deshielded among the sp³ hybridized carbons.

  • GC-MS: Gas chromatography-mass spectrometry can be used to assess the purity of the final product and confirm its molecular weight.

Safety Precautions and Waste Disposal

  • Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (SO₂ and HCl). Handle it with extreme care in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. Ensure adequate ventilation and avoid contact.

  • Waste Disposal: The aqueous acidic and basic washes should be neutralized before disposal. Organic waste containing chlorinated solvents should be disposed of in a designated halogenated waste container.

Conclusion

The synthesis of 1-Chloro-3,3-dimethylpentane can be achieved in high yield by the reaction of 3,3-dimethylpentan-1-ol with thionyl chloride in the presence of pyridine. This method effectively circumvents the issue of carbocation rearrangements that plague acid-catalyzed chlorinations of sterically hindered primary alcohols. The SN2 mechanism ensures the regioselective formation of the desired product. Careful execution of the experimental protocol and adherence to safety precautions are essential for a successful and safe synthesis.

References

  • Vedantu. The best method to prepare neopentyl chloride is A class 11 chemistry CBSE. Available at: [Link].

  • askIITians. The best method to prepare neopentyl chloride is :- A) (C₃H₇)CCH₂OH. Available at: [Link].

  • Organic Syntheses. neopentyl alcohol. Available at: [Link].

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available at: [Link].

  • Quora. Why is neopentyl chloride not obtained when neopentyl alcohol is treated with hydrochloric acid?. Available at: [Link].

  • Margaretha, P. Among numerous methods for the preparation of chloroalkanes the most important in the laboratory is that from alco. Available at: [Link].

  • Tennessee Research and Creative Exchange. Development of a new method for the conversion of alcohols into chlorides. Available at: [Link].

  • ResearchGate. (PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Available at: [Link].

  • PubChem. 1-Chloro-3,3-dimethylpentane. Available at: [Link].

  • YouTube. Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Available at: [Link].

  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link].

  • Journal of the American Chemical Society. Preparation and Properties of Neopentyl Chloride in Relation to Molecular Rearrangements1. Available at: [Link].

  • DIAL@UCLouvain. Synthesis of thionyl chloride: (LC015). Available at: [Link].

  • Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr. Available at: [Link].

  • Chemistry LibreTexts. 3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Available at: [Link].

  • American Chemical Society. Upper-Level Courses and Across the Curriculum Volume 3 : 13C NMR Spectroscopy. Available at: [Link].

  • YouTube. 93 CHM2210 Converting Alcohols to Alkyl Halides PBr3 SOCl2. Available at: [Link].

  • ChemConnections. 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. Available at: [Link].

  • NCERT. NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. Available at: [Link].

  • Stenutz. 1-chloro-3,3-dimethylbutane. Available at: [Link].

  • PubChem. 1-Chloro-3,3-diethylpentane. Available at: [Link].

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Safe handling and disposal procedures for 1-Chloro-3,3-dimethylpentane in a lab setting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes the standard operating procedures (SOPs) for the handling, storage, and disposal of 1-Chloro-3,3-dimethylpentane (CAS: 34887-09-7). While structurally similar to common alkyl halides, the specific branching at the C3 position imparts unique volatility and steric properties that necessitate precise handling protocols. This document is intended for researchers engaged in organic synthesis, particularly those utilizing this compound as an alkylating agent or intermediate in drug development.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

1-Chloro-3,3-dimethylpentane is a primary alkyl halide.[1] Unlike simple straight-chain isomers, the quaternary carbon at the C3 position introduces steric bulk that influences both its reactivity (nucleophilic substitution rates) and its physical behavior (boiling point and density).

PropertyValue / Description
CAS Number 34887-09-7
IUPAC Name 1-Chloro-3,3-dimethylpentane
Molecular Formula

Molecular Weight 134.65 g/mol
Physical State Colorless liquid
Boiling Point ~145–150 °C (Estimated based on structural analogs)
Flash Point ~35–45 °C (Classified H226: Flammable Liquid)
Density ~0.87 g/mL
Solubility Immiscible with water; miscible with ethanol, ether, chlorinated solvents.

Hazard Identification & Risk Assessment

GHS Classification

Based on structural analogs and available safety data, this compound is classified under the Globally Harmonized System (GHS) as:

  • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][4][3]

Specific Risks
  • Inhalation Toxicity: As a volatile halogenated hydrocarbon, vapors can depress the central nervous system (CNS). High concentrations may cause dizziness, drowsiness, or respiratory distress.

  • Reactivity: While stable under ambient conditions, it reacts vigorously with strong oxidizing agents and strong bases (potential for E2 elimination to alkenes).

  • Environmental Persistence: Halogenated alkanes are generally resistant to biodegradation and must be prevented from entering soil or water systems (H411 potential).

Personal Protective Equipment (PPE) Selection

The selection of PPE is critical due to the lipophilic nature of alkyl chlorides, which can permeate standard laboratory gloves.

PPE TypeRecommendationScientific Rationale
Gloves (Splash) Double-gloved Nitrile (min 0.11 mm)Nitrile provides fair splash protection but degrades upon prolonged contact with halogenated solvents. Double gloving allows for immediate removal of the outer layer upon contamination.
Gloves (Handling) Viton® or Silver Shield/4H® For spill cleanup or prolonged immersion, fluorinated elastomers (Viton) or laminate films (Silver Shield) are required to prevent permeation.
Respiratory Organic Vapor Cartridge (OV) Required if working outside a fume hood (not recommended). Use NIOSH-approved respirators with OV cartridges if engineering controls fail.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for liquids that cause severe eye irritation. Goggles seal the eyes from vapors and splashes.

Storage and Stability Protocol

  • Segregation: Store in a dedicated Flammables Cabinet designed for halogenated solvents. Keep separate from:

    • Strong oxidizers (e.g., nitric acid, permanganates).

    • Strong bases (e.g., sodium hydride, alkoxides) to prevent inadvertent elimination reactions.

    • Alkali metals (Lithium, Sodium) to avoid Wurtz-type coupling or explosion hazards.

  • Environment: Keep cool (below 25°C) and dry. Store in amber glass containers to inhibit any potential photochemical decomposition, although primary chlorides are generally photostable.

  • Headspace: Nitrogen overlay is recommended for long-term storage to prevent moisture uptake, which can lead to slow hydrolysis and HCl formation.

Handling Procedures

Transfer Techniques

To minimize vapor release and exposure:

  • Engineering Control: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Liquid Transfer:

    • Small Volumes (< 20 mL): Use a glass syringe with a Luer-lock tip. Avoid plastic syringes (polypropylene) if storing in the syringe for >5 minutes, as swelling may occur.

    • Large Volumes (> 20 mL): Use a cannula transfer method or a chemically resistant pump (PTFE diaphragm). Do not pour freely if possible; use a funnel with a ground glass joint to keep the system closed.

Reaction Setup
  • Ensure all glassware is free of acetone or moisture before use.

  • If heating is required, use a reflux condenser cooled to at least 10°C below the solvent's boiling point.

  • Trap Setup: If the reaction involves reagents that might generate HCl (e.g., using Lewis acids), route the exhaust through a caustic scrubber (NaOH solution).

Emergency Response Protocols

Spill Management Workflow

In the event of a spill, immediate action is required to prevent vapor accumulation and fire risk.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (< 50 mL) In Fume Hood Assess->Minor Contained Major Major Spill (> 50 mL) Or Outside Hood Assess->Major Uncontained/Large PPE Don PPE: Viton Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Lab Activate Fire Alarm Major->Evacuate Absorb Apply Absorbent Pads (Vermiculite/Sand) PPE->Absorb Collect Collect in HazWaste Bag Label 'Halogenated Debris' Absorb->Collect Clean Clean Surface with Soap & Water Collect->Clean Report Submit Incident Report Clean->Report

Figure 1: Decision matrix for responding to 1-Chloro-3,3-dimethylpentane spills.

First Aid
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol) to wash skin, as this increases absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[3] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal and Waste Management

Proper disposal is the most critical aspect of lifecycle management for halogenated compounds. Never dispose of this chemical down the drain.

Waste Stream Classification

1-Chloro-3,3-dimethylpentane falls under the Halogenated Organic Solvent waste stream.

  • EPA/RCRA Code: Likely D001 (Ignitable) and potentially F002/F003 depending on mixtures, though specific listing (U-list) is rare for this specific isomer. Treat as Halogenated Solvent Waste .

Disposal Protocol
  • Segregation: Collect in a dedicated waste container labeled "HALOGENATED SOLVENTS."

    • Do NOT mix with: Acids, Oxidizers, or Non-halogenated solvents (unless unavoidable, as this increases disposal costs).

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid standard LDPE if storing for long periods.

  • Labeling: The label must explicitly state:

    • "Hazardous Waste"

    • "1-Chloro-3,3-dimethylpentane"[2][1][5][4][6][7]

    • "Flammable"[2][8][4][3][9][10]

    • "Toxic"[10]

  • Disposal Method: The standard industry method is high-temperature incineration equipped with scrubbers to neutralize the HCl/Cl2 gas generated during combustion.

Empty Container Handling
  • Triple Rinse: Rinse the empty bottle three times with a small amount of acetone or ethanol.

  • Rinsate Disposal: Pour the rinsate into the Halogenated Waste container (since it contains trace alkyl halide).

  • Defacing: Deface the label and mark as "Empty" before disposing of the glass in the broken glass/sharps container.

WasteDisposal Waste Waste Generation Type Is it mixed with other chemicals? Waste->Type Pure Pure Compound Type->Pure No Mixed Mixture Type->Mixed Yes Stream1 Stream A: Halogenated Solvents Pure->Stream1 Analyze Check Compatibility: No Oxidizers/Acids Mixed->Analyze Analyze->Stream1 Compatible Stream2 Stream B: Reactive Waste (Requires Quenching) Analyze->Stream2 Incompatible Label Label & Cap Tightly Stream1->Label Stream2->Label Pickup EHS Pickup (Incineration) Label->Pickup

Figure 2: Waste stream segregation logic for 1-Chloro-3,3-dimethylpentane.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19884395, 1-Chloro-3,3-dimethylpentane. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-chloro-3,3-dimethylpentane (EC 155-220-0).[2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Scalable synthesis of 1-Chloro-3,3-dimethylpentane for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the scalable synthesis of 1-Chloro-3,3-dimethylpentane.

Executive Summary & Application Profile

1-Chloro-3,3-dimethylpentane (CAS: 34887-09-7) is a specialized alkyl halide intermediate used primarily in the synthesis of agrochemicals and sterically demanding pharmaceutical motifs.[1][2] Its structural uniqueness lies in the homoneopentyl skeleton (a quaternary carbon at the


-position relative to the chloride).

This structure offers significant resistance to


-elimination during subsequent nucleophilic substitutions, making it an ideal "robust" alkylating agent. However, this same steric bulk complicates standard synthesis routes. This guide presents two validated protocols:
  • Route A (Industrial Scale): A highly atom-efficient, Lewis-acid catalyzed alkylation of ethylene.

  • Route B (High-Purity Pilot Scale): A stepwise Grignard synthesis followed by deoxychlorination, suitable for GMP environments requiring isolated intermediates.

Key Physical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 134.65 g/mol
Boiling Point 140–142 °CEstimated @ 760 mmHg (Hydrocarbon BP 86°C + ~55°C)
Density 0.87 g/mLPredicted
Solubility Immiscible in water; soluble in DCM, THF, Hexanes

Retrosynthetic Analysis & Strategy

The synthesis challenges center on constructing the quaternary carbon-carbon bond without inducing skeletal rearrangement (Wagner-Meerwein shifts).

Reaction Pathway Diagram

SynthesisRoutes tAmylCl t-Amyl Chloride (2-Chloro-2-methylbutane) AlCl3 AlCl3 Catalyst (-20°C) tAmylCl->AlCl3 Route A: Cationic Addition Grignard t-Amyl Magnesium Chloride tAmylCl->Grignard Mg, THF Ethylene Ethylene Gas (C2H4) Ethylene->AlCl3 Target 1-Chloro-3,3-dimethylpentane AlCl3->Target Direct Synthesis (Industrial Preferred) Alcohol 3,3-Dimethylpentan-1-ol Alcohol->Target Deoxychlorination Grignard->Alcohol + Ethylene Oxide (Route B) EO Ethylene Oxide SOCl2 SOCl2 / Pyridine

Figure 1: Strategic overview of synthesis routes. Route A is preferred for bulk manufacturing due to atom economy. Route B is preferred for high-purity laboratory preparation.

Protocol A: Industrial Direct Alkylation (Biellmann-Type)

Scale: 10 kg – 100 kg Batch Mechanism: Friedel-Crafts Alkylation of Olefins. Reference: Based on principles in US Patent 3,365,506 [1].

This route utilizes the reactivity of the tertiary carbocation generated from t-amyl chloride, which adds to ethylene. The resulting primary carbocation is immediately trapped by chloride, preventing polymerization.

Reagents & Equipment
  • Precursor: t-Amyl Chloride (2-chloro-2-methylbutane) [CAS: 507-20-0].

  • Gas: Ethylene (C2H4), Chemical Grade.

  • Catalyst: Aluminum Chloride (

    
    ), Anhydrous, Granular.
    
  • Solvent: None (Neat reaction) or Dichloromethane (optional for heat control).

  • Reactor: Hastelloy or Glass-lined Pressure Reactor (rated to 10 bar) with cooling jacket.

Step-by-Step Methodology
  • Reactor Preparation:

    • Purge the reactor with

      
       to remove moisture. 
      
      
      
      is violently water-reactive.
    • Charge 10.0 kg of t-Amyl Chloride into the reactor.

    • Cool the vessel to -15 °C .

  • Catalyst Addition:

    • Add 150 g (1.5 wt%) of Anhydrous

      
       .
      
    • Critical: Add in small portions to avoid a localized exotherm. Agitate at 300 RPM.

  • Ethylene Addition:

    • Pressurize the reactor with Ethylene gas to 3–5 bar .

    • Maintain temperature between -15 °C and -5 °C .

    • Observation: The pressure will drop as ethylene is consumed. Repressurize continuously until the theoretical mass of ethylene (~2.6 kg) is absorbed.

    • Reaction End Point: Cessation of pressure drop or GC analysis showing <2% starting material.

  • Quench & Workup:

    • Vent excess ethylene.

    • Slowly pour the reaction mixture into 20 kg of Ice/Water containing 5% HCl . (Caution: Exothermic hydrolysis of

      
      ).
      
    • Separate the organic layer.

    • Wash the organic layer with:

      • Water (10 L)

      • Saturated

        
         (10 L) to remove acidity.
        
      • Brine (10 L).

    • Dry over Anhydrous

      
      .
      
  • Purification:

    • Perform fractional distillation under reduced pressure.

    • Fraction 1: Unreacted t-Amyl Chloride (Recycle).

    • Fraction 2 (Target): 1-Chloro-3,3-dimethylpentane (BP ~140–142 °C at atm; collect at ~85 °C @ 40 mmHg).

Yield Expectation: 75–85% Purity: >97% (GC-FID).

Protocol B: High-Purity Lab Synthesis (Grignard Route)

Scale: 100 g – 1 kg Mechanism: Grignard Formation


 Epoxide Opening 

Deoxychlorination. Use Case: When ethylene gas handling is not feasible or ultra-high purity is required.
Phase 1: Synthesis of 3,3-Dimethylpentan-1-ol
  • Grignard Formation:

    • In a 3-neck flask, activate 24.3 g Mg turnings (1.0 eq) with iodine crystal under Argon.

    • Add 106.6 g t-Amyl Chloride (1.0 eq) in 500 mL Anhydrous Ether dropwise.

    • Note: Tertiary alkyl halides are sluggish to form Grignards and prone to Wurtz coupling. Initiate carefully. Reflux for 2 hours.

  • Ethylene Oxide Addition:

    • Cool the Grignard solution to -78 °C (Dry ice/Acetone).

    • Cannulate 48 g Ethylene Oxide (1.1 eq) (condensed liquid) into the solution.

    • Allow to warm slowly to room temperature over 12 hours.

  • Workup:

    • Quench with Saturated

      
      . Extract with Ether.[3]
      
    • Distill to isolate 3,3-Dimethylpentan-1-ol (BP ~167 °C).

Phase 2: Chlorination to Target
  • Reaction Setup:

    • Dissolve 116 g (1.0 mol) 3,3-Dimethylpentan-1-ol in 300 mL DCM .

    • Add 87 g (1.1 mol) Pyridine .

    • Cool to 0 °C .

  • Chlorination:

    • Add 130 g (1.1 mol) Thionyl Chloride (

      
      )  dropwise over 60 minutes.
      
    • Gas Evolution:

      
       and 
      
      
      
      will evolve. Use a scrubber.
    • Reflux for 3 hours after addition.

  • Isolation:

    • Wash with water, 1N HCl (to remove pyridine), and

      
      .
      
    • Distill the final product.

Process Safety & Hazard Control

Hazard ClassSpecific RiskMitigation Strategy
Flammability t-Amyl Chloride & Ethylene are highly flammable. Flash point < 0°C.Ground all equipment. Use explosion-proof (Class 1 Div 1) electricals.
Reactivity

releases HCl upon contact with moisture.
Handle in glovebox or under positive

pressure. Have neutralizing lime available.
Pressure Ethylene alkylation involves pressurized gas.Use PRV (Pressure Relief Valves) set to 1.2x operating pressure. Burst disks routed to flare/vent.
Toxicity Alkyl chlorides are potential alkylating agents (genotoxic).Use closed-system transfer devices. Wear butyl rubber gloves and respirator.

Analytical Quality Control (QC)

Identity Verification (NMR):

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.52 (t, 2H, 
      
      
      
      -Cl)
    • 
       1.85 (t, 2H, 
      
      
      
      at C2)
    • 
       1.35 (q, 2H, 
      
      
      
      at C4)
    • 
       0.90 (s, 6H, gem-dimethyl)
      
    • 
       0.85 (t, 3H, terminal 
      
      
      
      )
    • Note: The triplet at 3.52 ppm is diagnostic of the primary chloride.

Purity (GC-FID):

  • Column: DB-5 or equivalent non-polar column.

  • Program: 50 °C (2 min)

    
     10 °C/min 
    
    
    
    200 °C.
  • Impurity Limits:

    • t-Amyl Chloride: < 0.5%

    • Isomeric chlorides (rearranged products): < 1.0%

References

  • Schmerling, L. (1968). Addition of ethylene to tertiary alkyl halides. U.S. Patent No. 3,365,506. Washington, DC: U.S. Patent and Trademark Office.

  • Biellmann, J. F. (1971). Friedel-Crafts Alkylation of Alkenes. Comprehensive Organic Synthesis, Vol 3.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Section on SN2 reactions of neopentyl systems).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Grignard synthesis and epoxide opening protocols).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19884395, 1-Chloro-3,3-dimethylpentane. Retrieved from .[4][5]

Disclaimer: This protocol is for research and development purposes only. All reactions must be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

Sources

1-Chloro-3,3-dimethylpentane as a precursor for novel organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Chloro-3,3-dimethylpentane in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

Topic: 1-Chloro-3,3-dimethylpentane (CAS: 34887-09-7) Class: Branched Primary Alkyl Halide Significance: A specialized building block for introducing the 3,3-dimethylpentyl motif—a bulky, lipophilic "extended neopentyl" group. This structural element is critical in medicinal chemistry for probing hydrophobic pockets (e.g., in opioid receptor ligands) and blocking metabolic degradation via the gem-dimethyl effect.

Chemical Architecture

Unlike linear alkyl halides, 1-chloro-3,3-dimethylpentane features a quaternary carbon at the


-position relative to the halogen.
  • Structure:

    
    
    
  • Steric Profile: The

    
    -methylene spacer (
    
    
    
    ) mitigates the extreme steric hindrance found in neopentyl halides, allowing for successful
    
    
    and Grignard formation, while the
    
    
    -quaternary center retains the conformational rigidity and metabolic stability desired in drug candidates.
PropertyValue / Characteristic
Molecular Formula

Molecular Weight 134.65 g/mol
Boiling Point ~145–150 °C (Est.[1] at 760 mmHg)
LogP (Predicted) ~3.4 (High Lipophilicity)
Reactivity Class Primary Alkyl Chloride; Slow

; E2 capable.

Part 2: Synthesis & Preparation Protocols

Since 1-chloro-3,3-dimethylpentane is not a standard catalog item for all vendors, in-house synthesis from the corresponding alcohol is the primary route.

Protocol A: Deoxychlorination of 3,3-Dimethylpentan-1-ol

Objective: Convert commercially available 3,3-dimethylpentan-1-ol to the chloride without skeletal rearrangement. Mechanism:


 displacement via an activated sulfite ester intermediate.

Reagents:

  • 3,3-Dimethylpentan-1-ol (1.0 eq)

  • Thionyl Chloride (

    
    , 1.2 eq)
    
  • Pyridine (1.1 eq) or DMF (catalytic)

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and an inert gas (Ar/N2) inlet. The off-gas line should lead to a scrubber (NaOH trap) to neutralize HCl/SO2.

  • Charging: Add 3,3-dimethylpentan-1-ol (e.g., 10 g, 86 mmol) and pyridine (7.5 g, 95 mmol) to dry DCM (50 mL). Cool to 0 °C.

  • Addition: Dropwise add

    
     (12.3 g, 103 mmol) over 30 minutes. The exotherm must be controlled to keep Temp < 10 °C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT). Then, heat to reflux (40 °C) for 2–4 hours. Monitor via TLC (stain with KMnO4; alcohol spots oxidize, chlorides are faint) or GC-MS.

  • Workup: Quench carefully with ice water. Separate the organic layer. Wash sequentially with:

    • 1M HCl (to remove pyridine)

    • Sat.

      
       (to neutralize acid)
      
    • Brine[2]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via fractional distillation.
    
    • Note: The product is a liquid.[3] Ensure the receiving flask is cooled.

Part 3: Application Protocols in Drug Design

Application 1: C-C Bond Formation via Grignard Reagent

Context: Installing the 3,3-dimethylpentyl tail onto an aromatic scaffold (e.g., for GPCR ligands). Challenge: Formation of Grignard reagents from alkyl chlorides can be sluggish due to the stronger C-Cl bond compared to C-Br.

Protocol B: Preparation of (3,3-Dimethylpentyl)magnesium Chloride

  • Activation: In a flame-dried Schlenk flask, place Magnesium turnings (1.5 eq). Dry stir under Argon for 30 min. Add a crystal of Iodine (

    
    ) and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.
    
  • Initiation: Add just enough dry THF to cover the Mg. Add 5% of the total volume of 1-chloro-3,3-dimethylpentane. If the reaction does not start (color change, bubbling), add 1-2 drops of 1,2-dibromoethane (entrainment method).

  • Propagation: Once initiated, dilute the remaining chloride in THF (1 M concentration) and add dropwise to maintain a gentle reflux without external heating.

  • Completion: Reflux for 1 hour after addition. Titrate using salicylaldehyde phenylhydrazone to determine exact molarity.

Coupling (Kumada-Corriu):

  • Substrate: Aryl Bromide (Ar-Br).

  • Catalyst:

    
     (2-5 mol%).
    
  • Procedure: Add the Grignard solution to a mixture of Ar-Br and catalyst in THF at 0 °C, then reflux overnight.

Application 2: Increasing Reactivity via Finkelstein (In Situ Iodination)

Context: Using the chloride for nucleophilic substitution (


) with amines or alkoxides. The steric bulk of the 

-gem-dimethyl group slows down direct attack. Solution: Convert Cl

I in situ to create a better leaving group.

Protocol C: Finkelstein-Assisted Amination

  • Mixture: Combine 1-chloro-3,3-dimethylpentane (1.0 eq), Sodium Iodide (NaI, 0.5 eq, catalytic to stoichiometric), and the Target Amine (2.0 eq) in dry Acetone or Butanone (MEK).

  • Conditions: Heat to reflux.[4] The solubility difference (NaCl precipitates, NaI is soluble) drives the equilibrium Cl

    
     I. The alkyl iodide then reacts rapidly with the amine, regenerating iodide.
    
  • Observation: A white precipitate (NaCl) confirms the exchange is proceeding.

Part 4: Visualization & Logic

Workflow Diagram: Synthesis & Application Pathways

The following diagram illustrates the critical path from raw materials to high-value intermediates.

G Start 3,3-Dimethylpentanoic Acid (Precursor) Alcohol 3,3-Dimethylpentan-1-ol (Intermediate) Start->Alcohol LiAlH4 Reduction Chloride 1-Chloro-3,3-dimethylpentane (Target Reagent) Alcohol->Chloride SOCl2 / Pyridine (Deoxychlorination) Grignard Grignard Reagent (R-MgCl) Chloride->Grignard Mg / THF (Activation req.) Iodide Alkyl Iodide (R-I) Chloride->Iodide NaI / Acetone (Finkelstein) Drug2 Tertiary Amines (N-Alkylation) Chloride->Drug2 Slow SN2 (Direct) Drug1 Lipophilic Aryl Scaffolds (Kumada Coupling) Grignard->Drug1 Ar-Br / Ni cat. Iodide->Drug2 HNR2 / Base

Caption: Synthetic tree transforming the acid precursor into versatile medicinal chemistry building blocks.

Decision Logic: Reaction Optimization

Use this logic to select the correct protocol based on your target transformation.

Decision Start Target Transformation? CC_Bond C-C Bond Formation Start->CC_Bond CN_Bond C-N / C-O Bond Formation Start->CN_Bond Method1 USE PROTOCOL B (Grignard/Kumada) CC_Bond->Method1 Check Check CN_Bond->Check Nucleophile Sterics? Method2 USE PROTOCOL C (Finkelstein/Amination) Method3 Direct Alkylation (High Temp/Pressure) Check->Method2 Bulky / Valuable Check->Method3 Small / Excess

Caption: Decision matrix for selecting the optimal coupling strategy based on nucleophile type.

Part 5: References

  • PubChem. 1-Chloro-3,3-dimethylpentane (Compound Summary). National Library of Medicine. [Link]

  • LookChem. 3,3-Dimethylpentan-1-ol Synthesis and Properties.[Link][1]

  • Husbands, S. M., et al. The Orvinols and Related Opioids - High Affinity Ligands with Diverse Efficacy Profiles. (Discusses the use of bulky alkyl groups like 3,3-dimethylpentyl in opioid receptor ligands). ResearchGate. [Link]

  • Google Patents. Method of drug design (Use of 3,3-dimethylpentyl group in pharmacophore libraries). Patent CA2619457A1.

Sources

Analytical techniques for monitoring reactions of 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for monitoring the reactivity of 1-Chloro-3,3-dimethylpentane (1-Cl-3,3-DMP) . This molecule presents a specific analytical challenge: it is a primary alkyl halide with a neopentyl-like quaternary center at the


-position. While it lacks the extreme steric hindrance of neopentyl chloride, the gem-dimethyl group at C3 influences both the reaction kinetics and the potential for skeletal rearrangement (Wagner-Meerwein shifts) under Lewis-acidic or solvolytic conditions.

This protocol synthesizes Gas Chromatography (GC-FID) for quantitative kinetic monitoring and In-Situ


H NMR  for structural validation, ensuring researchers can distinguish between simple substitution (

), elimination (

), and rearrangement pathways.

Chemical Profile & Analytical Challenges

PropertyValue / CharacteristicAnalytical Implication
Structure

Primary chloride;

-branching.
Boiling Point ~145–150 °C (Est.)Suitable for standard split/splitless GC injection.
Chromophore None (Aliphatic)UV/Vis (HPLC) is ineffective. RI or ELSD required for LC, but GC is superior.
Reactivity

(Major),

(Minor),

(Rare)
Potential for volatile alkene formation (3,3-dimethyl-1-pentene) requires low-temp GC start.
Rearrangement Possible under

conditions
1,2-methyl shift leads to tertiary carbocation; requires NMR to detect isomer scrambling.

Reaction Pathways & Analytical Checkpoints

The following diagram illustrates the potential reaction outcomes and the specific analytical technique required to validate each pathway.

ReactionPathways cluster_pathways Reaction Manifold SM 1-Chloro-3,3- dimethylpentane SN2 Substitution Product (Retention of Skeleton) SM->SN2 SN2 (Nucleophile) E2 Elimination Product (3,3-dimethyl-1-pentene) SM->E2 E2 (Base) Rearrange Rearranged Isomers (Tertiary Chlorides/Alkenes) SM->Rearrange Ag+ / Lewis Acid (1,2-Shift) Method_GC Method: GC-FID (Quantification) SN2->Method_GC E2->Method_GC Method_NMR Method: 1H NMR (Isomer ID) Rearrange->Method_NMR

Figure 1: Analytical decision matrix mapping reaction pathways to the necessary detection method.

Protocol A: Quantitative Monitoring via GC-FID

Objective: To quantify the consumption of starting material (SM) and formation of products. Rationale: GC-FID is the "workhorse" method due to the volatility of the chloride and the lack of UV activity.

Internal Standard Selection

Do not use external calibration alone, as solvent evaporation during reaction heating will skew concentration data.

  • Recommended Standard: n-Dodecane (

    
    , BP ~216 °C).
    
  • Why: It is chemically inert, separates well from the C7 chloride (~150 °C) and potential C7 alkene products (~80 °C), and mimics the hydrophobicity of the analyte.

Instrument Parameters
ParameterSetting
Inlet Split Ratio 50:1 (to prevent column overload); 250 °C.
Column DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m

0.25mm

0.25

m.
Carrier Gas Helium, Constant Flow 1.0 mL/min.
Oven Program Hold 40°C (2 min)

Ramp 10°C/min to 200°C

Hold 2 min.
Detector FID at 280 °C;

30 mL/min, Air 400 mL/min.

Note: The initial low-temperature hold is critical. The elimination product (3,3-dimethyl-1-pentene) is highly volatile (BP ~80°C) and will co-elute with the solvent peak if the oven starts >50°C.

Sampling & Quench Procedure
  • Preparation: Prepare a "Quench Vial" containing 1.0 mL of cold Hexane and 0.5 mL of dilute aqueous

    
     (if reaction is acidic).
    
  • Sampling: Withdraw 50

    
    L of reaction mixture.
    
  • Extraction: Dispense into Quench Vial. Vortex for 10 seconds.

  • Phase Separation: Allow layers to separate (or centrifuge).

  • Injection: Inject 1

    
    L of the upper organic layer.
    

Protocol B: Structural Validation via In-Situ H NMR

Objective: To detect skeletal rearrangements (1,2-methyl shifts) that GC-MS might miss due to similar fragmentation patterns of isomers. Rationale: The gem-dimethyl singlet is a high-fidelity structural beacon.

The "Singlet Watch" Strategy

In the starting material, the C3 gem-dimethyl group appears as a sharp singlet. If rearrangement occurs (e.g., to a 2,3-dimethyl cation system), the symmetry breaks, and the singlet splits or shifts significantly.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Value

-Cl
(C1)
3.55 – 3.65TripletDisappearance indicates reaction progress.

(C2)
1.65 – 1.80MultipletShifts upfield upon substitution.

(C3)
0.85 – 0.95 Singlet Primary Integrity Check.
Experimental Setup (No-D NMR)

For real-time monitoring without deuterated solvents (using reaction solvent lock or No-D techniques):

  • Shimming: Shim on the bulk solvent (e.g., THF or Toluene)

    
    H signal.
    
  • Suppression: Use a solvent-suppression pulse sequence (e.g., WET or PRESAT) to attenuate the massive solvent peak, allowing the solute signals (10-100 mM range) to be visible.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    5 seconds to ensure accurate integration of methyl protons.

Data Interpretation & Troubleshooting

Scenario 1: GC shows product formation, but NMR shows multiple methyl singlets.
  • Diagnosis: Skeletal Rearrangement.

  • Mechanism: The reaction likely proceeded via a loose ion-pair (

    
    -like), allowing a 1,2-methyl shift from C3 to C2.
    
  • Action: Switch to non-polar solvent or add a common ion salt (e.g., LiCl) to suppress ionization and favor

    
    .
    
Scenario 2: GC shows a new peak at very short retention time.
  • Diagnosis: Elimination (

    
    ).
    
  • Confirmation: Check NMR for vinylic protons (4.5 – 6.0 ppm).

  • Action: Lower reaction temperature or change base to a less bulky/weaker base.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for NMR chemical shift prediction).
  • Grobre, K. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Standard text for GC method development and internal standard selection).
  • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society, 70(2), 828–837. Link (Foundational text on solvolysis and rearrangement mechanisms).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed discussion on neopentyl-like rearrangements).

Application Note: Strategic Use of 1-Chloro-3,3-dimethylpentane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for R&D scientists in the agrochemical sector. It focuses on the strategic utility of 1-Chloro-3,3-dimethylpentane as a steric modulator in the design of next-generation fungicides and herbicides.

Executive Summary

This guide details the synthetic utility of 1-Chloro-3,3-dimethylpentane (CAS 34887-09-7) , a specialized alkylating agent used to introduce the 3,3-dimethylpentyl moiety. In agrochemical design, this structural motif serves as a critical "Steric & Lipophilic Modulator." By extending the carbon chain beyond the traditional tert-butyl group (found in tebuconazole) while maintaining gem-dimethyl branching, researchers can fine-tune the LogP and metabolic stability of active ingredients (AIs). This note covers the synthesis of the building block, its application in N-alkylation and azole scaffold construction , and quality control protocols.

Strategic Value: The "Gem-Dimethyl" Effect in Agrochemicals

The 3,3-dimethylpentyl group is not merely a carbon chain; it is a functional tool for Resistance Management .

  • Steric Shielding: The bulky gem-dimethyl group at the

    
    -position (relative to the attachment point) creates a steric shield that protects adjacent functional groups (e.g., amides, azoles) from rapid hydrolytic or enzymatic degradation (e.g., by P450 monooxygenases).
    
  • Lipophilicity Tuning: Compared to a simple n-pentyl chain, the branched 3,3-dimethyl isomer increases lipophilicity (LogP) without significantly increasing molecular volume, facilitating better cuticle penetration in plant leaves.

  • Conformational Locking: The Thorpe-Ingold effect restricts bond rotation, potentially locking the bioactive molecule into a conformation that binds more tightly to target enzymes (e.g., sterol 14

    
    -demethylase).
    
Comparative Physicochemical Data
Propertyn-Heptyl Chloride1-Chloro-3,3-dimethylpentane Impact on AI Design
Steric Bulk (Taft Es) LowHighIncreases metabolic half-life.
LogP (Predicted) ~4.2~4.0 - 4.1Optimized for systemic translocation.
Boiling Point 159°C133°CEasier removal of excess reagent.
Reactivity (

)
HighModerateReduced side reactions (elimination).

Synthesis Protocol: Preparation of the Building Block

Before application, the high-purity chloride must be synthesized or qualified. The preferred route involves the chlorination of 3,3-dimethylpentan-1-ol , which is derived from 3,3-dimethylpentanoic acid.

Workflow Diagram: Synthesis Pathway

SynthesisPathway Start 3,3-Dimethylpentanoic Acid (CAS 3177-74-0) Step1 Reduction (LiAlH4 or BH3) Start->Step1 THF, 0°C Inter 3,3-Dimethylpentan-1-ol (CAS 19264-94-9) Step1->Inter Yield: >90% Step2 Chlorination (SOCl2 / Pyridine) Inter->Step2 DCM, Reflux Product 1-Chloro-3,3-dimethylpentane (CAS 34887-09-7) Step2->Product Distillation

Figure 1: Step-wise synthesis of 1-Chloro-3,3-dimethylpentane from the acid precursor.

Detailed Protocol: Chlorination of 3,3-Dimethylpentan-1-ol

Objective: Convert the alcohol to the primary chloride with >98% purity.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, dropping funnel, and an inert gas (N2/Ar) inlet. The off-gas line should be connected to a scrubber (NaOH trap) to neutralize HCl and SO2.

  • Reagents:

    • 3,3-Dimethylpentan-1-ol (1.0 eq, 58.1 g, 0.5 mol)

    • Thionyl Chloride (

      
      ) (1.2 eq, 71.4 g, 0.6 mol)
      
    • Pyridine (catalytic, 0.5 mL) or DMF (catalytic)

    • Dichloromethane (DCM) (anhydrous, 200 mL)

  • Procedure:

    • Charge the flask with alcohol, pyridine, and DCM. Cool to 0°C in an ice bath.

    • Add

      
       dropwise over 60 minutes. Caution: Exothermic reaction with gas evolution.
      
    • Once addition is complete, remove the ice bath and heat to reflux (approx. 40°C) for 4 hours. Monitor by GC-FID until alcohol is <1%.

    • Workup: Cool to room temperature. Quench carefully with ice water (100 mL). Separate phases. Wash the organic layer with sat.

      
       (2 x 100 mL) and brine (100 mL).
      
    • Purification: Dry over anhydrous

      
      , filter, and concentrate. Perform fractional distillation at atmospheric pressure. Collect the fraction boiling at 132–134°C .
      
  • Yield: Expected yield is 85–92% (approx. 57–62 g).

Application Protocols in Agrochemical Synthesis[1][2]

Method A: Direct N-Alkylation (General Herbicide/Fungicide)

This method is used to attach the 3,3-dimethylpentyl tail to amine-based pharmacophores (e.g., piperidines, morpholines, or anilines).

Reaction:



  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO, or Acetonitrile) to accelerate the

    
     reaction, as the steric bulk of the gem-dimethyl group slightly retards the rate compared to linear alkyl halides.
    
  • Base: Use Cesium Carbonate (

    
    )  (1.5 eq) or Potassium Carbonate (
    
    
    
    )
    with catalytic Potassium Iodide (KI) (0.1 eq). The iodide acts as a Finkelstein catalyst, converting the chloride to a more reactive iodide in situ.
  • Conditions: Heat to 80–100°C for 12–24 hours.

  • Why this works: The 3,3-dimethyl group is at the

    
    -position relative to the leaving group. This avoids the severe steric hindrance of neopentyl halides (
    
    
    
    -branching), allowing the
    
    
    reaction to proceed efficiently while still providing bulk in the final product.
Method B: Synthesis of Azole Fungicide Precursors (Advanced)

A more complex application involves using the oxidized derivative (1,5-dichloro-3,3-dimethylpentan-2-one) to build the azole ring itself. However, 1-chloro-3,3-dimethylpentane can be used to synthesize Next-Gen Azole Analogs via Grignard addition to ketones.

Protocol: Grignard Addition to Triazole Ketones

  • Grignard Formation: React 1-chloro-3,3-dimethylpentane with Mg turnings in dry THF. Note: Initiation may require iodine or dibromoethane due to the alkyl chain length.

  • Addition: Add the Grignard reagent to a substituted acetophenone or triazolyl-ketone intermediate.

  • Result: This generates a tertiary alcohol similar to Tebuconazole , but with a "homo-tert-amyl" tail, potentially altering the resistance profile against fungal strains resistant to standard demethylation inhibitors (DMIs).

Application Logic Diagram

ApplicationLogic Reagent 1-Chloro-3,3-dimethylpentane PathA Path A: Nucleophilic Substitution (Target: Amines/Thiols) Reagent->PathA + Base / KI PathB Path B: Grignard Formation (Mg / THF) Reagent->PathB ProductA N-Alkyl Fungicides (e.g., Morpholines) PathA->ProductA InterB 3,3-Dimethylpentyl-MgBr PathB->InterB ProductB Tertiary Alcohol Azoles (Tebuconazole Analogs) InterB->ProductB + Ketone

Figure 2: Divergent synthetic pathways for agrochemical active ingredients.

Quality Control & Safety

Analytical Specifications
  • Appearance: Clear, colorless liquid.[1][2]

  • Purity (GC-FID):

    
    .[2]
    
  • Impurity Profile:

    • 3,3-dimethylpentan-1-ol:[2][3][4][5][6]

      
       (Incomplete reaction).
      
    • Elimination Products (Alkenes):

      
       (Check via NMR for vinylic protons).
      
  • Water Content (Karl Fischer):

    
     (Critical for Grignard usage).
    
Safety Hazards (GHS)[9]
  • Flammability: Flammable Liquid (Category 3). Flash point approx. 29°C.

  • Health: Skin Irritant (Category 2).[7] May cause respiratory irritation.[7]

  • Handling: Use spark-proof tools and ground all glassware.

References

  • Agrochemical Intermediate Synthesis: "Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones." European Patent EP0087596A1.

  • General Alkyl Halide Reactivity: Wade, L.G. "Alkyl Halides and Nucleophilic Substitution." Organic Chemistry, 9th Edition.[8]

  • Precursor Synthesis: "Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives." US Patent 4307033A.

  • Chemical Properties: PubChem Compound Summary for CID 19884395, 1-Chloro-3,3-dimethylpentane.

  • Related Building Blocks: "Synthesis of 3,3-dimethylpentanoic acid derivatives." BenchChem Technical Guides.

Sources

Troubleshooting & Optimization

How to improve the yield of 1-Chloro-3,3-dimethylpentane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield & Purity for 1-Chloro-3,3-dimethylpentane Status: Open Assigned Specialist: Senior Application Scientist Reference ID: CAS 34887-09-7

Diagnostic Overview: Why Your Yield is Low

Welcome to the technical support hub. If you are experiencing low yields (<60%) or inseparable impurities during the synthesis of 1-chloro-3,3-dimethylpentane from 3,3-dimethylpentan-1-ol , you are likely encountering one of two specific failure modes inherent to "homo-neopentyl" systems.

The Core Problem: The Homo-Neopentyl Rearrangement Trap

Your target molecule possesses a gamma-quaternary carbon. While less sterically hindered than a direct neopentyl group, the primary carbocation at C1 is highly unstable. If your reaction conditions become too acidic or thermal, they favor an


-like pathway, triggering a cascade of skeletal rearrangements known as the Wagner-Meerwein shift .

The Failure Pathway:

  • Protonation/Activation: The alcohol leaves, generating an incipient primary carbocation at C1.

  • 1,2-Hydride Shift: A hydrogen migrates from C2 to C1, moving the positive charge to the secondary C2 position.

  • 1,2-Methyl Shift: To relieve strain, a methyl group migrates from the quaternary C3 to C2, resulting in a stable tertiary carbocation.

  • Result: You isolate isomers like 2-chloro-2,3-dimethylpentane, which have similar boiling points to your product, making purification by distillation nearly impossible.

Visualizing the Failure Mode

The following diagram illustrates the specific rearrangement pathway you must avoid.

Rearrangement_Trap Start 3,3-Dimethylpentan-1-ol (Precursor) Activation Activated Intermediate (R-OH2+ or R-OSOCCl) Start->Activation Acidic Conditions Cation1 Primary Cation (C1) (Unstable) Activation->Cation1 SN1 Pathway (Heat/Acid) Product_Target TARGET: 1-Chloro-3,3-dimethylpentane Activation->Product_Target SN2 Pathway (Base Catalyzed) Cation2 Secondary Cation (C2) (via 1,2-H Shift) Cation1->Cation2 Fast Cation3 Tertiary Cation (C3) (via 1,2-Me Shift) Cation2->Cation3 Fast Product_Trash IMPURITY: 2-Chloro-2,3-dimethylpentane Cation3->Product_Trash Cl- Attack

Figure 1: The mechanistic divergence between the desired


 pathway and the rearrangement trap.

Recommended Protocols

To maximize yield, you must force the reaction through a strict


 mechanism . We recommend two specific protocols depending on your scale and purity requirements.
Protocol A: The Buffered Thionyl Chloride Method (Scalable)

Best for: Gram-to-kilogram scale syntheses where cost is a factor.

Standard thionyl chloride (


) reactions generate 

gas, which dissolves in the reaction mixture, creating the acidic environment that triggers rearrangement. This protocol uses a base to scavenge

immediately.

Reagents:

  • 3,3-Dimethylpentan-1-ol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Pyridine (1.2 - 1.5 equiv) Crucial for buffering

  • Dichloromethane (DCM) or Chloroform (Solvent)

Step-by-Step Guide:

  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with an addition funnel, reflux condenser, and a gas scrubber (NaOH trap) for

    
    /
    
    
    
    effluent.
  • Solvation: Dissolve the alcohol and Pyridine in dry DCM. Cool to 0°C in an ice bath.

  • Addition: Add

    
     dropwise over 30-60 minutes. Do not allow the temperature to rise above 5°C during addition.
    
    • Why? Controlling the exotherm prevents premature decomposition of the chlorosulfite intermediate.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature.

    • Checkpoint: If reaction is incomplete by TLC/GC after 2 hours, heat to mild reflux (40°C) for 1 hour. Do not overheat.

  • Quench: Pour the mixture onto crushed ice/water.

  • Workup: Wash the organic layer with 1M

    
     (to remove pyridine), then saturated 
    
    
    
    , then brine. Dry over
    
    
    .
Protocol B: The Appel Reaction (High Purity)

Best for: Small scale (<10g) or when absolute structural fidelity is required.

This method operates under neutral conditions, virtually eliminating the risk of cationic rearrangement.

Reagents:

  • 3,3-Dimethylpentan-1-ol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.1 equiv)
    
  • Carbon Tetrachloride (

    
    ) or Hexachloroacetone (Halide source)
    
  • Alternative: N-Chlorosuccinimide (NCS) can replace

    
     for greener chemistry.
    

Step-by-Step Guide:

  • Dissolve

    
     (1.1 equiv) and the alcohol in dry DCM.
    
  • Cool to 0°C.

  • Add NCS (1.1 equiv) or

    
     (excess) slowly.
    
  • Stir at room temperature for 3-6 hours.

  • Purification Trick: Add pentane or hexane to the reaction mixture to precipitate the Triphenylphosphine Oxide (

    
    ) byproduct. Filter off the solid.
    
  • Concentrate the filtrate and distill.

Troubleshooting Matrix

Use this decision tree to diagnose specific issues in your current workflow.

Troubleshooting Issue Start: Identification of Defect Type1 Low Yield (<50%) Issue->Type1 Type2 Impurity Peaks in NMR/GC Issue->Type2 Check1 Is unreacted alcohol present? Type1->Check1 Rearrange Isomer Detected? (Multiplets at 1.5-1.8 ppm) Type2->Rearrange Check2 Check Reagent Quality (SOCl2 purity) Check1->Check2 Yes Check3 Check Base Stoichiometry (Pyridine < 1.0 equiv?) Check1->Check3 No (Black Tar?) Sol1 Increase Reflux Time (Max 60°C) Check2->Sol1 Reaction slow Sol2 Distill SOCl2 before use (Remove hydrolysis products) Check2->Sol2 Reagent wet Sol4 Reduce Temperature Add more Pyridine Check3->Sol4 Sol3 Switch to Protocol B (Appel Reaction) Rearrange->Sol3 Persistent Issue Rearrange->Sol4 Yes

Figure 2: Diagnostic logic for correcting yield and purity deviations.

Frequently Asked Questions (FAQs)

Q: Can I use concentrated HCl and ZnCl2 (Lucas Reagent)? A: No. The Lucas reagent is highly acidic and promotes carbocation formation. In a system with a gamma-quaternary carbon, this will almost certainly lead to the rearranged tertiary chloride product.

Q: My product has a sweet, ester-like smell. What is it? A: You likely formed the dialkyl sulfite ester . This happens when


 is used in a 0.5:1 ratio (insufficient reagent) or if the 

byproduct is not removed efficiently. Ensure you use at least 1.2 equivalents of

and drive the reaction to completion.

Q: How do I remove the Triphenylphosphine Oxide (


) completely? 
A: 

is soluble in DCM but insoluble in alkanes. After the reaction, evaporate the DCM, re-suspend the residue in cold pentane or hexane, and filter through a silica plug. The product will elute; the oxide will stay on the silica.

Physical Data for Isolation

PropertyValueNotes
Molecular Formula

Molecular Weight 134.65 g/mol
Boiling Point ~148-152°CEstimated based on 1-chloroheptane (159°C) and branching effects.
Density ~0.88 g/mL
Solubility Immiscible with waterSoluble in DCM, Ether, Hexanes.
Appearance Colorless liquidTurns yellow if trace HCl/Iron remains.

References

  • PubChem. 1-Chloro-3,3-dimethylpentane Compound Summary. National Library of Medicine. Link[1]

  • Pouliot, M.-F., et al. (2012).[2] Halogenation of Primary Alcohols Using a Tetraethylammonium Halide.[2] Organic Letters, 14(21), 5428–5431. (Demonstrates mild halogenation alternatives to avoid rearrangement). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source on Wagner-Meerwein rearrangements and vs selectivity).
  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. (Foundational text for Protocol B). Link

Sources

Troubleshooting guide for SN2 reactions with 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Chloro-3,3-dimethylpentane Reactivity Guide

Topic: Troubleshooting SN2 Reactions with 1-Chloro-3,3-dimethylpentane (CAS: 34887-09-7) Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists.

Executive Summary: The "Gamma-Drag" Phenomenon

Welcome to the Technical Support Center. You are likely here because your substitution reaction with 1-Chloro-3,3-dimethylpentane is underperforming compared to standard primary alkyl halides (e.g., 1-chloropentane).

While this substrate is a primary alkyl halide , it exhibits reduced reactivity due to


-branching  (gamma-steric hindrance). The quaternary carbon at position C3 creates a "coiling" effect that destabilizes the SN2 transition state, though less severely than the "neopentyl" (

-branching) effect.

Key Physical Properties (Reference):

Property Value Notes
Molecular Weight 134.65 g/mol
Boiling Point ~135°C Moderate volatility; amenable to reflux in toluene/DMF.
Density ~0.87 g/mL Phase separation requires careful solvent selection.

| Reactivity Class | Primary (Hindered) | Rate: Methyl > Ethyl > 1-Cl-3,3-dm-pentane > Neopentyl |

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: "My reaction conversion stalls at 60-70% even after 24 hours."

Diagnosis: Kinetic throttling due to leaving group quality and steric drag. Technical Insight: The chloride leaving group (


) is mediocre. Combined with the 

-branching of the tert-butyl-like tail, the activation energy (

) is elevated. Standard reflux in THF or Acetonitrile is often insufficient.

Corrective Action:

  • Switch Solvent: Move to Polar Aprotic solvents with high dielectric constants.

    • Recommendation: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These solvents solvate the cation effectively while leaving the nucleophile "naked" and more reactive.

  • The "Finkelstein Boost": Add a catalytic amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

    • Mechanism:[1][2][3][4][5]

      
       displaces 
      
      
      
      (fast equilibrium) to form the alkyl iodide, which is a significantly better electrophile (
      
      
      is a better leaving group than
      
      
      ). The nucleophile then attacks the iodide.
Issue 2: "I am detecting significant alkene byproducts (Elimination)."

Diagnosis: Competition from E2 Elimination. Technical Insight: Although the


-carbon (C2) is a 

group, the steric bulk at C3 can force the molecule into conformations that favor anti-periplanar elimination if a hard, basic nucleophile is used (e.g., alkoxides like

). The SN2 pathway is slowed by the

-bulk, allowing the E2 pathway to compete.

Corrective Action:

  • Nucleophile Selection: Switch to "Soft" nucleophiles with high nucleophilicity but low basicity.

    • Good: Azide (

      
      ), Thiolates (
      
      
      
      ), Cyanide (
      
      
      ), Acetate (
      
      
      ).
    • Avoid: Hydroxide (

      
      ), Ethoxide (
      
      
      
      ), tert-Butoxide (
      
      
      ).
  • Temperature Control: E2 is entropy-driven and favored at higher temperatures. If using a basic nucleophile cannot be avoided, lower the temperature and extend the reaction time.

Issue 3: "I see a tertiary alcohol/ether product (Rearrangement)."

Diagnosis: Inadvertent SN1 / Solvolysis. Technical Insight: You likely used a protic solvent (MeOH, Water) or a Lewis Acid (Ag+). A primary carbocation at C1 is unstable. However, a hydride shift from C2, followed by a methyl shift from C3, can lead to a stable tertiary carbocation, resulting in rearranged products.

Corrective Action:

  • Strict SN2 Conditions: Ensure the solvent is anhydrous and aprotic .

  • High Concentration: Run the reaction at high concentrations (>0.5 M) to favor the bimolecular (SN2) pathway over unimolecular ionization.

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the kinetic barriers and the "Gamma-Drag" effect compared to other substrates.

ReactivityLandscape Substrate 1-Chloro-3,3- dimethylpentane TransitionState Transition State (Trigonal Bipyramidal) Substrate->TransitionState Slow (High Ea) Elimination Elimination Product (Alkene) Substrate->Elimination E2 Pathway (If Base Strong) Product Substitution Product (Inversion) TransitionState->Product S_N2 Pathway GammaBulk Gamma-Steric Drag (C3 Bulk) GammaBulk->TransitionState Destabilizes Solvent Polar Aprotic Solvent (DMSO/DMF) Nuc Nucleophile (Nu:-) Solvent->Nuc Activates Nuc->TransitionState Attacks C1

Figure 1: Reaction coordinate visualization showing the impact of Gamma-Steric Drag on the Transition State.

Part 3: Recommended Experimental Protocol

Protocol: Catalytic Finkelstein Substitution

Best for: Converting 1-Chloro-3,3-dimethylpentane to nitriles, azides, or esters.

Reagents:

  • Substrate: 1-Chloro-3,3-dimethylpentane (1.0 equiv)

  • Nucleophile: NaN3, KCN, or KOAc (1.2 - 1.5 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.1 - 0.2 equiv) or TBAI (for biphasic systems)

  • Solvent: Anhydrous DMF or DMSO (Concentration: 0.5 M - 1.0 M)

Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile and NaI catalyst in anhydrous DMF.

    • Note: NaI is soluble in DMF/acetone; NaCl is not. The precipitation of NaCl drives the equilibrium (Le Chatelier's principle) if using Acetone, but for this hindered substrate, the higher temperature capability of DMF is preferred.

  • Addition: Add 1-Chloro-3,3-dimethylpentane dropwise via syringe.

  • Reaction: Heat the mixture to 80°C - 90°C under an inert atmosphere (

    
     or Ar).
    
    • Troubleshooting: Do not exceed 100°C to avoid thermal decomposition or elimination.

  • Monitoring: Monitor by GC-MS or TLC. Look for the disappearance of the starting material peak.

    • Expectation: Reaction time may range from 4 to 12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (5x volume) to dissolve DMF/Salts.

    • Extract with Diethyl Ether or Ethyl Acetate (3x).

    • Wash organics with brine, dry over

      
      , and concentrate.
      

Data Table: Solvent Effects on Relative Rate (Estimated)

SolventRelative Rate (

)
Mechanism BenefitRisk
Methanol 1Solvolysis possibleVery Slow SN2
THF 15Moderate solubilitySlow reflux temp
Acetonitrile 50Good polarity-
DMF ~2,000Cation solvationHigh BP (hard to remove)
DMSO ~5,000Max rate enhancementSkin permeability

Part 4: Decision Tree for Process Optimization

Use this logic flow to determine the next step in your experiment.

TroubleshootingTree Start Start: Low Yield / Slow Reaction CheckSolvent Is Solvent Polar Aprotic? (DMF, DMSO, HMPA) Start->CheckSolvent CheckBase Is Nucleophile Basic? (OH-, RO-) CheckSolvent->CheckBase Yes ChangeSolvent Switch to DMSO/DMF CheckSolvent->ChangeSolvent No (Using MeOH/THF) CheckTemp Is Temp > 80°C? CheckBase->CheckTemp No (Soft Nuc) SwitchNuc Switch to Azide/Cyanide or Reduce Basicity CheckBase->SwitchNuc Yes (Elimination detected) AddIodide Add 10 mol% NaI (Finkelstein) CheckTemp->AddIodide Yes IncreaseTemp Increase Temp to 90°C CheckTemp->IncreaseTemp No Success Isolate Product AddIodide->Success SwitchNuc->Success IncreaseTemp->AddIodide ChangeSolvent->CheckBase

Figure 2: Decision tree for troubleshooting reaction conditions.

References

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism and Steric Hindrance.[1][2][3][5][6][7][8] Comparison of alpha, beta, and gamma branching effects.[4] Link

  • Chemistry LibreTexts. (2020). 1.14: SN1 and SN2 Reactivity Comparisons. Explicit ranking of 1-chloro-3,3-dimethylpentane vs neopentyl halides. Link

  • PubChem. (n.d.).[9][10] 1-Chloro-3,3-dimethylpentane Compound Summary. Physical properties and safety data.[10][11] Link[10]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Standard text for steric effects in nucleophilic substitution).

Sources

Technical Support Center: Optimizing Temperature and Time for 1-Chloro-3,3-dimethylpentane Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the Friedel-Crafts alkylation of aromatic compounds using 1-chloro-3,3-dimethylpentane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The alkylation of an aromatic ring with 1-chloro-3,3-dimethylpentane presents a classic and significant challenge in synthetic chemistry: the high propensity for carbocation rearrangement.

The structure of this primary alkyl halide, with a quaternary carbon at the 3-position, makes the formation of the direct substitution product, (3,3-dimethylpentyl)benzene, highly unfavorable under standard Friedel-Crafts conditions. Instead, a rapid 1,2-methyl shift occurs to form a more stable tertiary carbocation, leading predominantly to the rearranged isomeric product. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you understand, predict, and control the outcomes of your experiment.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the alkylation of an aromatic substrate (e.g., benzene) with 1-chloro-3,3-dimethylpentane.

Issue 1: The primary product is not the expected (3,3-dimethylpentyl)benzene. Instead, I've isolated an isomer.

  • Potential Cause: This is the most common and expected outcome for this reaction. The reaction proceeds through a carbocation intermediate. The initially formed primary carbocation is highly unstable and immediately rearranges to a more stable tertiary carbocation via a Wagner-Meerwein 1,2-methyl shift.[1][2] This rearranged carbocation is the dominant electrophile that attacks the aromatic ring.

  • Recommended Solution:

    • Embrace the Rearrangement: For many applications, the rearranged product, (1,1-dimethyl-2-methylpropyl)benzene, may be the desired molecule. The key is to optimize the reaction to produce this isomer exclusively. Higher temperatures can sometimes favor the thermodynamically more stable product, but with rearrangements, the kinetic product often dominates.[3][4]

    • Lower the Temperature: To minimize potential side reactions and gain kinetic control, conduct the reaction at very low temperatures (e.g., -20°C to 0°C).[3] While this is unlikely to prevent the rearrangement entirely, as it is a very fast process, it can help reduce other side reactions like polyalkylation.

    • Alternative Synthetic Route: If the unrearranged "straight-chain" product is absolutely required, the Friedel-Crafts alkylation is not the appropriate method. You must use a strategy that avoids the formation of a free carbocation. The recommended alternative is a Friedel-Crafts Acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).[5][6] The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[1]

Issue 2: Low or No Product Yield.

  • Potential Cause 1: Inactive Catalyst. The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. Contamination with water will hydrolyze and deactivate the catalyst.

    • Recommended Solution: Ensure all glassware is oven-dried before use. Use a freshly opened bottle of the Lewis acid or a previously opened one that has been stored in a desiccator. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Reaction Temperature is Too Low. While low temperatures are recommended to control side reactions, an excessively low temperature may prevent the reaction from reaching its activation energy.[3]

    • Recommended Solution: Start the reaction at a low temperature (e.g., 0°C) and slowly allow it to warm to room temperature. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Potential Cause 3: Deactivated Aromatic Ring. Friedel-Crafts reactions fail with aromatic rings that contain strongly electron-withdrawing (deactivating) groups such as -NO₂, -CF₃, -SO₃H, or carbonyl groups.[5][6]

    • Recommended Solution: This reaction is only suitable for benzene, activated derivatives (like toluene), or weakly deactivated rings (like halobenzenes). If your substrate is strongly deactivated, a different synthetic strategy is required.

Issue 3: Formation of Multiple Alkylated Products (Polyalkylation).

  • Potential Cause: The product of the initial alkylation is an alkylbenzene. Alkyl groups are electron-donating and therefore activate the aromatic ring, making the product more nucleophilic and more reactive than the starting material.[6] This can lead to a second or even third alkylation event.

  • Recommended Solution:

    • Use an Excess of the Aromatic Substrate: The most common method to suppress polyalkylation is to use a large excess of the aromatic compound (e.g., using benzene as the solvent).[7] This ensures that the alkylating agent is statistically more likely to encounter a molecule of the starting material rather than the activated product.

    • Control Stoichiometry and Addition: Use the alkylating agent (1-chloro-3,3-dimethylpentane) as the limiting reagent. Add it slowly and dropwise to the mixture of the aromatic substrate and the catalyst at a low temperature to maintain a low instantaneous concentration of the electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the alkylation of benzene with 1-chloro-3,3-dimethylpentane?

A1: The reaction follows a classic electrophilic aromatic substitution pathway, complicated by a critical carbocation rearrangement.

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of 1-chloro-3,3-dimethylpentane, weakening the C-Cl bond and generating an unstable primary carbocation.[8]

  • Carbocation Rearrangement: The primary carbocation undergoes a rapid 1,2-methyl shift. A methyl group from the adjacent quaternary carbon migrates with its bonding pair of electrons to the positively charged carbon. This forms a much more stable tertiary carbocation.[9][10]

  • Electrophilic Attack: The aromatic ring (benzene) acts as a nucleophile, attacking the tertiary carbocation electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[8]

Q2: Which Lewis acid catalyst is best for this reaction?

A2: Strong Lewis acids are required. Aluminum trichloride (AlCl₃) is the most common and powerful catalyst for Friedel-Crafts alkylation.[8] Other options include iron(III) chloride (FeCl₃), boron trifluoride (BF₃), and antimony pentachloride (SbCl₅).[11] The choice can depend on the reactivity of the aromatic substrate and the desired reaction conditions. For a standard substrate like benzene, AlCl₃ is a reliable choice.

Q3: How do temperature and reaction time affect the outcome?

A3: Temperature is a critical parameter.

  • Temperature: Higher temperatures increase the reaction rate but also promote side reactions like polyalkylation and potential decomposition.[3] While carbocation rearrangements are typically very fast even at low temperatures, extreme cold can sometimes be used to favor kinetic products in other competing pathways. A common strategy is to initiate the reaction at 0°C to control the initial exotherm and then allow it to proceed at room temperature for a defined period.[12]

  • Time: Reaction times can vary from a few hours to overnight. It is crucial to monitor the reaction's progress (e.g., by GC or TLC) to determine the point of maximum conversion of the starting material without significant formation of byproducts.

Q4: Can I use 3,3-dimethyl-1-pentene or 3,3-dimethyl-1-pentanol instead of the chloroalkane?

A4: Yes, other functional groups that can generate a carbocation can be used.

  • Alkenes: In the presence of a strong protic acid (like H₂SO₄) or a Lewis acid, an alkene can be protonated to form a carbocation, which can then alkylate the aromatic ring.[5]

  • Alcohols: Alcohols can be activated by strong acids or Lewis acids (like BF₃) to facilitate the loss of water and form a carbocation.[5] However, it is important to note that both of these routes will still generate the same initial primary carbocation and will therefore lead to the same rearranged product.

Data & Parameter Summary

ParameterRecommended Range/ValueRationale & Key Considerations
Temperature 0°C to 25°C (Room Temp)Start cold to control exothermicity and minimize side reactions. Allow to warm to drive to completion.[3]
Reaction Time 2 - 24 hoursMonitor by TLC or GC for optimal conversion. Prolonged times can increase byproduct formation.
Catalyst AlCl₃ or FeCl₃Strong Lewis acids are necessary to generate the carbocation. Must be anhydrous.[8]
Catalyst Loading 1.0 - 1.2 equivalentsStoichiometric amounts are often needed as the catalyst can complex with trace water or products.
Solvent Excess Benzene or CS₂Using the aromatic reactant as the solvent helps minimize polyalkylation.[7] Carbon disulfide is an inert alternative.
Atmosphere Inert (N₂ or Ar)Essential to prevent deactivation of the Lewis acid catalyst by atmospheric moisture.

Experimental Protocols

Protocol 1: Alkylation of Benzene with 1-Chloro-3,3-dimethylpentane

Objective: To synthesize the rearranged product, (1,1-dimethyl-2-methylpropyl)benzene.

Materials:

  • Anhydrous Benzene

  • 1-Chloro-3,3-dimethylpentane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM, optional solvent)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or connect to an inert gas line).

  • Charging the Flask: Under an inert atmosphere, charge the flask with anhydrous benzene (acting as both reactant and solvent) and anhydrous AlCl₃ (1.1 eq). Cool the mixture to 0°C in an ice-water bath.

  • Reactant Addition: Dissolve 1-chloro-3,3-dimethylpentane (1.0 eq) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the solution dropwise to the stirring reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.[12]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then remove the ice bath and allow it to warm to room temperature. Let the reaction stir for 4-6 hours, monitoring progress periodically by GC.

  • Quenching: Cool the flask back down to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by dropwise addition of 1M HCl to dissolve the aluminum salts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired alkylbenzene isomer.

Visualizations

Reaction Mechanism and Rearrangement

The following diagram illustrates the complete mechanism, including the critical 1,2-methyl shift that leads to the thermodynamically favored product.

reaction_mechanism cluster_start Step 1: Electrophile Formation cluster_rearrangement Step 2: Rearrangement cluster_attack Step 3: Electrophilic Attack cluster_end Step 4: Deprotonation Reactant 1-Chloro-3,3-dimethylpentane Complex R-Cl-AlCl₃ Complex Reactant->Complex + AlCl₃ Catalyst AlCl₃ PrimaryCarbocation Primary Carbocation (Unstable) Complex->PrimaryCarbocation - [AlCl₄]⁻ TertiaryCarbocation Tertiary Carbocation (Stable) PrimaryCarbocation->TertiaryCarbocation 1,2-Methyl Shift SigmaComplex Sigma Complex (Arenium Ion) TertiaryCarbocation->SigmaComplex + Benzene Benzene Benzene Product Rearranged Product SigmaComplex->Product + [AlCl₄]⁻ CatalystRegen AlCl₃ + HCl

Caption: Mechanism of Friedel-Crafts alkylation showing carbocation rearrangement.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure from setup to final product analysis.

workflow A Setup (Dry Glassware, Inert Atm.) B Charge Flask (Benzene + AlCl₃) A->B C Cool to 0°C B->C D Slow Addition of Alkyl Halide C->D E Reaction (Warm to RT, Monitor) D->E F Quench (Ice / HCl) E->F G Aqueous Work-up (Wash Steps) F->G H Dry & Concentrate G->H I Purification (Distillation/Chromatography) H->I J Characterization (NMR, GC-MS) I->J

Sources

Overcoming challenges in the purification of 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-C7H15Cl-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Start Here

Welcome to the technical support hub for 1-Chloro-3,3-dimethylpentane (CAS: 34887-09-7) . This molecule presents a unique "perfect storm" of synthetic challenges due to its neopentyl-like structure (primary carbon adjacent to a quaternary carbon).

Use the table below to identify your specific issue before proceeding to the protocols.

SymptomProbable CauseImmediate Action
Product contains ~5-15% starting alcohol Azeotropic formation or incomplete reaction due to steric hindrance.Do NOT distill yet. Go to Protocol A (Chemical Wash) .
NMR shows "messy" aliphatic region / tertiary chloride Neopentyl Rearrangement (1,2-methyl shift) occurred during synthesis.Reaction conditions were too acidic. Switch to Protocol B (Appel Reaction) .
Low Yield (<40%) using

Steric hindrance at the

-carbon is blocking

attack.
Increase temperature cautiously or switch to Protocol B .
Product is turning pink/brown Auto-oxidation or trace acid causing decomposition.Wash with

, dry over

, and store with Cu wire.

The Core Challenge: The "Neopentyl Effect"

To purify this compound, you must understand why it fails standard protocols. The structure


 possesses a quaternary carbon at the 

-position relative to the chloride, but if you are synthesizing it from the corresponding alcohol (3,3-dimethylpentan-1-ol), the steric bulk of the gem-dimethyl group significantly retards nucleophilic attack (

).
  • The Trap: If you push the reaction with heat and strong acid (e.g., conc. HCl), you encourage

    
     pathways.
    
  • The Consequence: The primary carbocation rearranges via a 1,2-methyl shift to form a tertiary carbocation, leading to the isomeric impurity 3-chloro-3-methylhexane . This isomer has a boiling point very close to your target, making distillation nearly impossible.

NeopentylRearrangement Start Primary Alcohol (3,3-dimethylpentan-1-ol) Proto Protonated Alcohol (-OH2+) Start->Proto + H+ Carbo1 Primary Carbocation (Unstable) Proto->Carbo1 - H2O (SN1 path) Product_Right Target: 1-Chloro-3,3-dimethylpentane Proto->Product_Right SN2 (Slow/Steric Hindrance) Carbo2 Tertiary Carbocation (Stable) Carbo1->Carbo2 1,2-Methyl Shift (Fast) Product_Wrong Impurity: 3-chloro-3-methylhexane Carbo2->Product_Wrong + Cl-

Figure 1: The mechanistic divergence. Acidic conditions promote the rearrangement pathway (red), generating impurities that are difficult to separate.

Corrective Protocols

Protocol A: The "Cold Sulfuric" Wash (Removal of Alcohol)

Use Case: You have crude product contaminated with unreacted alcohol (3,3-dimethylpentan-1-ol). Distillation is failing because they co-distill.

The Logic: Alcohols are protonated by concentrated sulfuric acid to form oxonium ions, which are soluble in the acid layer. Alkyl chlorides are non-basic and insoluble in sulfuric acid. This allows for a liquid-liquid extraction separation that is far superior to distillation for this specific pair.

Step-by-Step:

  • Cooling: Place your crude organic mixture in a flask on an ice bath (0°C).

  • Addition: Add cold, concentrated sulfuric acid (

    
    ) cautiously. Use a ratio of roughly 1:1 (vol/vol) relative to the estimated alcohol impurity, or just use a standard 20mL per 100mL of crude product.
    
  • Separation: Transfer to a separatory funnel. Shake gently (vent frequently).

    • Observation: The alcohol will migrate into the heavy, lower acid layer. The alkyl chloride will remain in the top layer.

  • Wash: Drain the acid layer. Wash the organic layer immediately with:

    • Ice water (2x)

    • Saturated Sodium Bicarbonate (

      
      ) (until no bubbling occurs)
      
    • Brine (saturated NaCl)

  • Drying: Dry over Magnesium Sulfate (

    
    ) and filter.
    
  • Final Purification: Now you can distill the product. The boiling point should be distinct (approx. 145–150°C, though experimental verification is required as literature data is sparse for this specific isomer).

Protocol B: The Appel Reaction (Prevention Strategy)

Use Case: You are synthesizing the material from scratch and want to avoid the rearrangement shown in Figure 1.

The Logic: The Appel reaction uses Triphenylphosphine (


) and Carbon Tetrachloride (

) or Hexachloroacetone. It operates under neutral conditions , preventing the formation of the carbocation that triggers the neopentyl rearrangement.

Reaction Scheme:



Procedure:

  • Setup: Dry glassware,

    
     atmosphere.
    
  • Reagents: Dissolve 1.0 eq of 3,3-dimethylpentan-1-ol and 1.2 eq of

    
     in dry Dichloromethane (DCM).
    
  • Addition: Add 1.2 eq of

    
     slowly at 0°C.
    
  • Workup:

    • The reaction produces Triphenylphosphine oxide (

      
      ) as a solid byproduct.
      
    • Add pentane to the reaction mixture to precipitate the bulk of the

      
      .
      
    • Filter through a silica plug.

    • Concentrate the filtrate.

  • Result: This yields high-purity 1-chloro-3,3-dimethylpentane with <1% rearrangement products.

Purification Workflow Decision Tree

Use this logic flow to determine your next physical step in the lab.

PurificationFlow Start Crude 1-Chloro-3,3-dimethylpentane Check1 Is unreacted Alcohol present? Start->Check1 Wash Perform Cold H2SO4 Wash (Protocol A) Check1->Wash Yes Check2 Is Isomeric Purity > 95%? Check1->Check2 No Wash->Check2 Distill Fractional Distillation (Collect fraction ~145-150°C) Check2->Distill Yes Column Flash Chromatography (100% Pentane) Check2->Column No (Rearranged isomers present) Final Pure Product Distill->Final Column->Final

Figure 2: Decision matrix for purification. Note that if rearrangement isomers are present, simple distillation will likely fail due to boiling point proximity; chromatography is required.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of the Appel reaction? 
A:  You can, but you must use Pyridine  as a base to neutralize the HCl formed. Without pyridine, the acidic environment will trigger the neopentyl rearrangement (methyl shift). Even with pyridine, yields are often lower due to the steric hindrance at the 

-position.

Q: What is the exact boiling point of 1-Chloro-3,3-dimethylpentane? A: Literature on this specific isomer is sparse. Based on homologous series data:

  • 1-Chlorohexane (C6 straight): 134°C

  • 1-Chloroheptane (C7 straight): 159°C

  • 1-Chloro-3,3-dimethylbutane (C6 branched): 115°C[1]

  • Estimated BP for your target: 145°C – 152°C at 760 mmHg.

  • Recommendation: Perform a micro-distillation to determine the range for your specific setup.

Q: How do I store the purified compound? A: Primary alkyl chlorides are generally stable, but neopentyl systems can be sensitive. Store in a dark, amber bottle over activated 4Å molecular sieves or a small piece of copper wire (to scavenge any HCl formed by decomposition) at 4°C.

References

  • Appel Reaction Mechanism & Utility

    • Appel, R. (1975).[2] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition in English, 14(12), 801-811.

  • Purification of Alkyl Halides (Sulfuric Acid Wash)

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Alkyl Halides).
  • Neopentyl Rearrangements

    • Whitmore, F. C., & Rothrock, H. S. (1932). "The Neopentyl Rearrangement." Journal of the American Chemical Society, 54(9), 3431–3441.
  • Physical Properties of Homologs (Data Grounding)

    • PubChem.[3][4][5] (n.d.). 1-Chloro-3,3-dimethylbutane (Physical Properties).

Sources

Methods for removing unreacted starting material from 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Synthesizing 1-Chloro-3,3-dimethylpentane often involves the deoxychlorination of 3,3-dimethylpentan-1-ol .[1] While primary alcohols generally react well, the 3,3-dimethyl substitution pattern introduces a "homoneopentyl" steric environment.[1] This structure creates two distinct purification challenges:

  • Incomplete Conversion: Steric bulk at the

    
    -position can retard 
    
    
    
    kinetics, leaving residual alcohol.[1]
  • Rearrangement Risks: Harsh acidic conditions (e.g., excess HCl/heat) can trigger 1,2-hydride shifts followed by Wagner-Meerwein methyl migrations, leading to isomeric impurities (tertiary chlorides) that are difficult to separate.[1]

Target Molecule Properties:

  • Formula:

    
    
    
  • Boiling Point (Est.): ~135–145°C (Based on C6 homolog at 115°C).[1]

  • Polarity: Low (Lipophilic).[1]

Contaminant (Starting Material):

  • Identity: 3,3-Dimethylpentan-1-ol.[1]

  • Boiling Point (Est.): ~160–170°C (Significant elevation due to H-bonding).[1]

  • Polarity: High (Hydrophilic/Protic).[1]

Decision Matrix: Selecting Your Purification Protocol

Use the following logic flow to determine the optimal method for your specific scale and purity requirements.

PurificationLogic Start START: Crude Mixture Analysis ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale PurityCheck Purity Requirement? HighPurity > 99.5% (Pharma/Analytical) PurityCheck->HighPurity StdPurity ~95-98% (Intermediate) PurityCheck->StdPurity MethodA METHOD A: Flash Chromatography (Silica Gel) SmallScale->MethodA Fastest LargeScale->PurityCheck MethodB METHOD B: Chemical Wash (Cold H2SO4) HighPurity->MethodB Remove trace alcohol MethodC METHOD C: Fractional Distillation StdPurity->MethodC BP Difference >20°C MethodB->MethodC Final Polish

Figure 1: Decision tree for selecting the appropriate purification workflow based on scale and purity needs.

Detailed Protocols

Method A: Flash Chromatography (Small Scale / High Purity)

Best for: <5g scale, removing trace alcohol and isomeric impurities.[1]

The polarity difference between the alkyl chloride and the alcohol is immense.[1] The chloride will travel with the solvent front, while the alcohol will adhere strongly to the silica.[1]

Protocol:

  • Stationary Phase: Standard Silica Gel 60 (

    
    ).[1]
    
  • Mobile Phase: 100% Pentane or Hexanes.[1] (Do not add Ethyl Acetate).[1]

  • Loading: Dissolve crude oil in minimum Hexanes.

  • Elution:

    • The target 1-Chloro-3,3-dimethylpentane has an

      
       in pure hexanes.[1]
      
    • The contaminant 3,3-dimethylpentan-1-ol has an

      
      .[1]
      
  • Collection: Collect the first few fractions. The product elutes almost immediately.

Why this works: The alkyl chloride lacks hydrogen bond donors/acceptors, making it "invisible" to the polar silica surface in non-polar solvents.[1]

Method B: Cold Sulfuric Acid Wash (Large Scale / Chemical Removal)

Best for: >10g scale, removing significant unreacted alcohol without distillation.[1]

Warning: This method relies on the protonation of the alcohol to make it water-soluble.[1] However, because 3,3-dimethyl systems can rearrange under acidic conditions, temperature control is critical.[1]

Protocol:

  • Preparation: Cool the crude organic layer (neat or in Hexanes) to 0°C in an ice bath.

  • Acid Wash: Slowly add cold, concentrated Sulfuric Acid (

    
    , 98%) to the separating funnel.[1] Use a ratio of 1:5 (Acid:Organic).[1]
    
  • Extraction: Shake gently for 2-3 minutes. Keep cold.

    • Mechanism:[1][2][3][4][5]

      
      . The oxonium ion is soluble in the acid layer.[1] The alkyl chloride is inert and remains in the organic layer.[1]
      
  • Separation: Drain the heavy acid layer (bottom).[1] The alcohol is now trapped in this layer.[1]

  • Quench: Wash the organic layer immediately with ice-cold water, then saturated Sodium Bicarbonate (

    
    ) to neutralize trace acid.[1]
    
  • Dry: Dry over

    
     and concentrate.
    

Critical Control Point: Do not allow the mixture to warm up. Heat + Acid can cause the alkyl chloride to ionize (


), leading to rearrangement (1,2-methyl shift) to form the tertiary chloride isomer.[1]
Method C: Fractional Distillation (Scalable / Solvent-Free)

Best for: Bulk manufacturing.[1]

Due to the hydrogen bonding in the starting alcohol, there is a significant boiling point differential.[1]

CompoundEst.[1][3][4][5][6][7][8] Boiling Point (Atm)Vapor Pressure Character
1-Chloro-3,3-dimethylpentane ~135 - 145°C Volatile
3,3-Dimethylpentan-1-ol > 165°C Less Volatile (H-bonding)

Protocol:

  • Setup: Use a Vigreux column (at least 20cm) to ensure theoretical plate separation.[1]

  • Pressure: Reduced pressure is recommended to prevent thermal degradation.[1]

    • Target Vacuum: 15–20 mmHg.[1]

    • Expected BP at 20 mmHg: ~45–55°C (Estimation based on nomographs).[1]

  • Fractions:

    • Fore-run: Residual solvent/low boilers.

    • Main Fraction: Pure 1-Chloro-3,3-dimethylpentane (Constant temp).[1]

    • Pot Residue: Unreacted alcohol remains in the flask.[1]

Troubleshooting & FAQs

Q1: I see a new impurity appearing after the Acid Wash (Method B). What happened? A: You likely triggered a Wagner-Meerwein rearrangement .[1] If the acid wash was too warm or prolonged, the primary chloride can ionize.[1] The adjacent quaternary carbon allows a methyl group to migrate, forming a tertiary carbocation.[1]

  • Prevention:[1][9] Keep the wash at 0°C and minimize contact time.[1] If this persists, switch to Method A (Chromatography) or use Phosphoric Acid (85%) which is milder.[1]

Q2: Can I use "Appel Reaction" conditions to avoid unreacted alcohol? A: Yes. The Appel reaction (


 or 

) is excellent for this substrate.[1]
  • Why: It drives the reaction to completion using the formation of Triphenylphosphine oxide (

    
    ) as a thermodynamic sink.[1]
    
  • Cleanup: The byproduct

    
     precipitates in non-polar solvents, simplifying purification to a simple filtration + silica plug (Method A).[1]
    

Q3: The boiling points are too close during distillation. What now? A: This suggests azeotrope formation or incorrect pressure regulation.[1]

  • Fix: Add a "chaser" anhydride.[1] Add a small amount of Succinic Anhydride or Phthalic Anhydride to the distillation pot.[1] The anhydride will react with the residual alcohol to form a high-boiling half-ester.[1] The alkyl chloride will then distill off easily, leaving the esterified alcohol behind.[1]

References

  • Synthesis of Alkyl Chlorides (General)

    • Source: Organic Chemistry Portal.[1] "Synthesis of Alkyl Chlorides."

    • URL:[Link][1]

  • Physical Properties (Homolog Data)

    • Source: PubChem. "1-Chloro-3,3-dimethylbutane (C6 Homolog)."[1]

    • URL:[Link][1]

  • Purification by Acid Wash

    • Source: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for alkyl halide purification via conc. H2SO4).[1][10]

  • Target Molecule Record

    • Source: PubChem. "1-Chloro-3,3-dimethylpentane."[1]

    • URL:[Link][1]

Sources

Thin-layer chromatography (TLC) for monitoring 1-Chloro-3,3-dimethylpentane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TLC-C7H15Cl-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Visualization, Separation, and Monitoring Protocols for Sterically Hindered Alkyl Chlorides

Executive Summary

You are working with 1-Chloro-3,3-dimethylpentane , a primary alkyl chloride with significant steric bulk at the


-position. This molecule presents three distinct challenges for Thin-Layer Chromatography (TLC):
  • UV Inactivity: It lacks a chromophore (

    
    -system), rendering it invisible under standard 254 nm UV light.
    
  • Low Polarity: It migrates rapidly in standard polar solvents, requiring specific non-polar mobile phases.

  • Steric Hindrance: The 3,3-dimethyl group hinders

    
     attacks, often requiring forcing reaction conditions that complicate monitoring (e.g., high heat, which risks evaporating the analyte).
    

This guide provides a self-validating workflow to overcome these limitations.

Module 1: Visualization (The "Invisible" Analyte)

User Question: "I spotted my plate and checked it under the UV lamp, but I see nothing. Is my compound gone?"

Technical Response: Your compound is likely still there. 1-Chloro-3,3-dimethylpentane is aliphatic and does not absorb UV light at 254 nm. You must use chemical derivatization (staining).

Recommended Staining Protocols
Stain ReagentSensitivitySpecificityProtocolMechanism
Silver Nitrate (

)
HighSpecific to HalidesSpray with 1%

in water/acetone. Expose to UV for 5-10 mins.[1]
Precipitants of AgCl darken upon UV exposure (photoreduction).
Iodine (

) Chamber
ModerateGeneral (Lipophiles)Place plate in a jar with

crystals.[2] Wait for yellow/brown spots.[1]
Reversible intercalation of iodine into the organic lipid-like chain.
Phosphomolybdic Acid (PMA) HighGeneral (Universal)Dip in 10% PMA in ethanol.[3] Heat at 150°C until blue/green spots appear.Oxidation of the alkyl chain; reduction of Mo(VI) to Mo(V) (Molybdenum Blue).
KMnO

(Basic)
LowNegative Stain Dip in basic KMnO

. Heat gently.
Alkyl halides do not oxidize. Product (e.g., alcohol) appears yellow; SM remains background pink (or white if background fades).

Critical Warning: Do not rely on KMnO


 to see the starting material (SM). Pure alkyl halides are resistant to oxidation. Use KMnO

only to confirm the appearance of an oxidized product (like an alcohol).
Visualization Workflow

VisualizationLogic Start Plate Developed UV_Check UV 254nm Check Start->UV_Check Result_Neg No Spots Visible UV_Check->Result_Neg Aliphatic Halide Iodine Iodine Chamber (Non-Destructive) Result_Neg->Iodine Mark Circle Spots (Pencil) Iodine->Mark Transient Color Choice Select Reagent Mark->Choice Perm_Stain Permanent Stain (Destructive) AgNO3 Silver Nitrate (Best for Halides) Choice->AgNO3 PMA PMA/Heat (General) Choice->PMA

Figure 1: Decision tree for visualizing non-UV active alkyl halides.

Module 2: Separation & Elution Strategy

User Question: "My spot runs with the solvent front (


). How do I separate it?"

Technical Response: Alkyl halides are lipophilic. Standard systems like 50% Ethyl Acetate will push the compound to the solvent front, causing co-elution with impurities. You must lower the solvent polarity.

Solvent System Optimization Table
Mobile PhasePolarity IndexExpected

Application
100% Hexanes 0.10.3 - 0.5Ideal for checking purity of the starting material.
95:5 Hexane:EtOAc Low0.6 - 0.8Use if the compound sticks slightly or to move product alcohols.
90:10 Hexane:EtOAc Moderate> 0.9Too polar for 1-Chloro-3,3-dimethylpentane. Use only for polar products.
100% Pentane 0.00.3 - 0.5Alternative to hexanes; easier to remove if isolating preparatively.

Protocol:

  • Prepare a 100% Hexane chamber.

  • Spot the plate.

  • Elute.

  • If

    
    , add 2% Ethyl Acetate (EtOAc).
    
  • Target

    
    :  0.35 – 0.45 for optimal separation.
    

Module 3: Reaction Monitoring (Case Studies)

Scenario A: Grignard Formation

Reaction: 1-Chloro-3,3-dimethylpentane + Mg


 Grignard Reagent

The Challenge: Both the Starting Material (SM) and the Grignard reagent can hydrolyze back to the alkane or alcohol upon quenching, making direct monitoring tricky. The Solution: Acid Quench Monitoring.

  • Aliquot: Take 50

    
    L of reaction mixture.
    
  • Quench: Add into a vial with saturated aqueous

    
     and EtOAc.
    
  • Spot: Spot the organic layer.

  • Observation:

    • SM Spot: 1-Chloro-3,3-dimethylpentane (

      
       in Hexanes).
      
    • Product Spot: 3,3-dimethylpentane (formed by protonation of the Grignard). This is a volatile alkane and may evaporate or run at the solvent front.

    • Better Indicator: Disappearance of the specific Alkyl Halide spot using Silver Nitrate stain.

Scenario B: Nucleophilic Substitution (e.g., to Alcohol)

Reaction: Hydrolysis to 3,3-dimethylpentan-1-ol.

The Challenge: Steric hindrance at C3 makes


 extremely slow. If 

occurs, rearrangement to a tertiary carbocation is possible. Monitoring Workflow:

ReactionMonitor Rxn Reaction Mixture TLC_Prep Mini-Workup (EtOAc / Water) Rxn->TLC_Prep Develop Develop in 90:10 Hex:EtOAc TLC_Prep->Develop Stain Stain: PMA or KMnO4 Develop->Stain Spot_A Top Spot (Rf ~0.9) SM (Halide) Stain->Spot_A Spot_B Mid Spot (Rf ~0.3) Product (Alcohol) Stain->Spot_B Analysis Analyze Intensity Spot_A->Analysis Spot_B->Analysis Action1 SM Persists? Increase Temp/Time Analysis->Action1 Action2 New Spots? Check for Rearrangement Analysis->Action2

Figure 2: Workflow for monitoring conversion of alkyl halide to polar product.

Module 4: Troubleshooting & FAQ

Q1: My spots are "fading" before I can mark them.

  • Cause: Volatility. 1-Chloro-3,3-dimethylpentane has a boiling point of ~135-140°C. While not highly volatile, using a heat gun to dry the plate can evaporate the compound before elution.

  • Fix: Air dry the plate for 1 minute instead of using a heat gun. If using Iodine, mark spots immediately inside the jar or within seconds of removal.

Q2: I see a "tailing" smear instead of a distinct spot.

  • Cause: Acid sensitivity or overloading.

  • Fix: Add 1% Triethylamine (

    
    ) to your hexane mobile phase. This neutralizes silica acidity and sharpens spots for acid-sensitive alkyl halides.
    

Q3: Can I use


 to check for the starting material? 
  • Answer: No. Saturated alkyl halides do not react with permanganate. You will see a purple background and no spot. Use Silver Nitrate or PMA.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for alkyl halide detection).
  • Touchstone, J. C.Practice of Thin Layer Chromatography, 3rd Ed. Wiley-Interscience, 1992.
  • Reich, H. J. "TLC Stains," University of Wisconsin-Madison Organic Chemistry Data, 2017 . Link (Authoritative list of stain specificities including AgNO3 and PMA).

  • Sigma-Aldrich. "TLC Visualization Reagents," Technical Bulletin, 2023 . Link (Specifics on Silver Nitrate mechanism for halides).

  • PubChem. "1-Chloro-3,3-dimethylpentane Compound Summary," National Library of Medicine, 2024 . Link (Physical properties and volatility data).

Sources

Technical Support Center: Safety Considerations for Scaling Up 1-Chloro-3,3-dimethylpentane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling and scaling reactions involving 1-Chloro-3,3-dimethylpentane. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical information and practical advice to ensure the safe and efficient scale-up of your chemical processes. The content is structured in a question-and-answer format to directly address potential challenges and provide actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and safe handling of 1-Chloro-3,3-dimethylpentane.

Q1: What are the primary hazards associated with 1-Chloro-3,3-dimethylpentane?

A1: 1-Chloro-3,3-dimethylpentane is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Ingestion can be harmful, and aspiration of the material into the lungs may cause chemical pneumonitis, which can be fatal.[4] It is crucial to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE).[2][4]

Q2: What are the recommended storage conditions for 1-Chloro-3,3-dimethylpentane?

A2: Store 1-Chloro-3,3-dimethylpentane in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[2][4] The storage area should be designated as a flammables area.[4] It is also advisable to take measures to prevent the buildup of electrostatic charge.[2] For larger quantities, storage tanks should be located above ground to minimize the risk of unnoticed leakage.[5]

Q3: What are the key physical and chemical properties I should be aware of when scaling up?

A3: Understanding the physical and chemical properties of 1-Chloro-3,3-dimethylpentane is critical for safe scale-up. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC7H15Cl[1]
Molecular Weight134.65 g/mol [1]
AppearanceColorless liquid (Assumed)
Boiling Point194°F (90°C) (for 2,3-dimethylpentane)[6]
Flash Point<20°F (-7°C) (for 2,3-dimethylpentane)[6]
Vapor Density3.5 (air = 1) (for 2,3-dimethylpentane)[6]

Note: Some data is for the related compound 2,3-dimethylpentane and should be used as an estimate.

The low flash point and higher vapor density compared to air indicate a significant fire and explosion hazard, as vapors can travel to an ignition source and flash back.[6]

Q4: What are the potential byproducts in the synthesis of 1-Chloro-3,3-dimethylpentane, and what are their hazards?

A4: The synthesis of 1-Chloro-3,3-dimethylpentane can potentially lead to the formation of isomers and elimination products (alkenes).[7][8] The specific byproducts will depend on the synthetic route. For instance, reactions involving phosgene are highly exothermic and require careful temperature control to avoid unwanted side reactions.[9] A thorough hazard analysis of all potential reactants, intermediates, and byproducts is essential before scaling up.[10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the scale-up of reactions involving 1-Chloro-3,3-dimethylpentane.

Q5: My reaction is showing an unexpected exotherm during scale-up. What should I do?

A5: An unexpected exotherm is a serious safety concern that requires immediate attention.

Immediate Actions:

  • Stop all reagent addition.

  • Ensure adequate cooling is applied.

  • If the temperature continues to rise, be prepared to implement your emergency cooling/quenching protocol.

Root Cause Analysis and Prevention:

  • Inadequate Heat Transfer: Heat dissipation does not scale linearly with volume. A reaction that is easily controlled in a small flask can become dangerously exothermic in a large reactor.

  • Reaction Kinetics: The rate of reaction may be faster at a larger scale due to improved mixing or localized "hot spots."

  • Impurity Profile: Impurities in starting materials can catalyze side reactions, leading to unexpected heat generation.

Corrective Actions:

  • Perform Reaction Calorimetry: Before scaling up, use reaction calorimetry to determine the heat of reaction, adiabatic temperature rise, and the rate of heat generation.[11][12][13] This data is crucial for designing an adequate cooling system.

  • Controlled Reagent Addition: Implement a slow, controlled addition of reagents to manage the rate of heat evolution.

  • Improve Mixing: Ensure efficient agitation to maintain a uniform temperature throughout the reactor and prevent localized overheating.

Q6: I'm observing poor conversion or the formation of unexpected byproducts at a larger scale. What could be the cause?

A6: Scaled-up reactions can sometimes behave differently than their lab-scale counterparts.

Potential Causes:

  • Mass Transfer Limitations: Inefficient mixing at a larger scale can lead to localized concentration gradients, affecting reaction rates and selectivity.

  • Temperature Gradients: As mentioned previously, poor heat transfer can create hot or cold spots within the reactor, leading to side reactions or incomplete conversion.

  • Changes in Reagent Stoichiometry: Inaccurate measurement or addition of reagents at a larger scale can alter the reaction outcome.

Troubleshooting Steps:

  • Verify Reagent Purity and Stoichiometry: Ensure all reagents meet the required specifications and are added in the correct proportions.

  • Optimize Mixing: Evaluate the efficiency of your agitation system. Consider using different impeller designs or increasing the agitation speed.

  • Monitor Temperature Closely: Use multiple temperature probes to ensure uniform temperature distribution within the reactor.

  • Analytical Monitoring: Utilize in-process analytical techniques (e.g., GC, HPLC) to track the progress of the reaction and identify the formation of byproducts in real-time.

Q7: How should I handle and dispose of waste streams containing 1-Chloro-3,3-dimethylpentane and other chlorinated hydrocarbons?

A7: Chlorinated hydrocarbon wastes are hazardous and require special handling and disposal procedures.

Waste Handling:

  • Segregation: Keep chlorinated waste separate from other waste streams to avoid incompatible mixtures and facilitate proper disposal.

  • Labeling: Clearly label all waste containers with their contents and associated hazards.

  • Storage: Store waste in sealed, appropriate containers in a well-ventilated area, away from ignition sources.

Disposal Methods:

  • Incineration: High-temperature incineration is a common and effective method for destroying chlorinated hydrocarbons.[14][15] This process can also allow for the recovery of hydrochloric acid and energy.[15]

  • Licensed Waste Disposal Service: Engage a certified hazardous waste disposal company to ensure compliance with all local, state, and federal regulations.

  • NEVER dispose of chlorinated waste down the drain or in regular trash.[6]

Section 3: Experimental Protocols & Visualizations

This section provides a general framework for scaling up reactions and includes visual aids to illustrate key concepts.

General Protocol for Safe Scale-Up
  • Hazard Assessment: Conduct a thorough review of the Material Safety Data Sheets (MSDS) for all reactants, solvents, and potential products.[10]

  • Reaction Calorimetry: Perform calorimetric studies to understand the thermal profile of the reaction.[11][12]

  • Equipment Selection: Choose a reactor with appropriate materials of construction, adequate cooling capacity, and an efficient agitation system. For larger volumes, avoid using needles for gas inlet/outlet and instead use gas inlet adapters for better flow and pressure management.[16]

  • Dry Run: Conduct a "dry run" with a non-hazardous solvent to test the equipment and procedures, especially for handling heavier glassware and equipment.[16]

  • Controlled Addition: Add reagents slowly and monitor the temperature and pressure closely.

  • In-Process Monitoring: Use analytical techniques to track the reaction progress.

  • Controlled Quenching: Have a well-defined and tested quenching procedure in place for emergencies.

  • Work-up and Purification: Plan the work-up and purification steps, considering the potential hazards of the product and byproducts.

  • Waste Disposal: Follow proper procedures for the disposal of all waste materials.

Logical Workflow for Scale-Up Safety Assessment

The following diagram illustrates a logical workflow for assessing the safety of a reaction scale-up.

ScaleUpSafetyWorkflow cluster_planning Phase 1: Planning & Assessment cluster_execution Phase 2: Execution & Monitoring cluster_control Phase 3: Control & Mitigation cluster_completion Phase 4: Completion & Disposal A Identify Reaction & Scale B Hazard Analysis of All Components A->B C Review Literature & Existing Data A->C D Perform Reaction Calorimetry (RC) B->D C->D E Select & Prepare Equipment D->E F Conduct 'Dry Run' with Solvent E->F G Execute Reaction with Controlled Addition F->G H In-Process Monitoring (Temp, Pressure, Analytics) G->H I Is Process Within Safe Operating Limits? H->I J Continue Monitoring I->J Yes K Implement Emergency Protocol (Quench/Cool) I->K No J->H M Controlled Work-up & Purification J->M Reaction Complete L Investigate Deviation K->L L->B N Characterize Product & Byproducts M->N O Proper Waste Segregation & Disposal N->O

Sources

Technical Support Center: Catalytic Deoxychlorination for 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Catalyst & Reagent Systems for Sterically Congested Primary Chlorides Ticket ID: CHEM-SUP-8821 Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Homoneopentyl" Challenge

You are synthesizing 1-Chloro-3,3-dimethylpentane . While this is a primary alkyl chloride, the presence of a quaternary carbon at the


-position (relative to the chloride) creates a specific set of challenges known as the homoneopentyl effect .

Although less severe than direct neopentyl substitution, the bulk at C3 exerts conformational stress that retards standard


 kinetics. More critically, if you utilize harsh acidic conditions that allow carbocation character to develop at C1, you risk a cascade rearrangement:
  • Hydride shift (C2

    
     C1)
    
  • Wagner-Meerwein methyl shift (C3

    
     C2)
    

Goal: Select a catalyst system that enforces a strict


 mechanism  to guarantee regioselectivity and prevent skeletal rearrangement.

Module 1: Catalyst Selection Matrix

Use this decision matrix to select the correct system for your specific constraints.

FeatureSystem A: Vilsmeier-Haack (Recommended) System B: Appel Reaction System C: Lucas Reagent
Reagents

+ DMF (Cat.)

+

or


+

Mechanism Strict

(via Vilsmeier intermediate)
Strict

(via Oxyphosphonium)

/

Hybrid
Rearrangement Risk Low Very Low High (Avoid)
Atom Economy HighLow (Stoichiometric TPPO waste)High
Purification Distillation (Gaseous byproducts)Chromatography/PrecipitationPhase separation
Scalability Excellent (>100g)Poor (TPPO removal is difficult)Good
Verdict Primary Choice for Scale Choice for Acid-Sensitive Groups NOT RECOMMENDED

Module 2: The Gold Standard – DMF-Catalyzed Chlorination

The Logic: Thionyl chloride (


) alone is often too slow for sterically hindered alcohols. Adding catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier Reagent  (dimethylchloromethyleneammonium chloride), a highly reactive electrophile that activates the alcohol oxygen rapidly, facilitating rapid 

displacement by chloride.
Step-by-Step Protocol

Reagents:

  • Substrate: 3,3-dimethylpentan-1-ol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 - 1.5 equiv)
    
  • Catalyst: DMF (anhydrous) (0.05 - 0.1 equiv)

  • Solvent: DCM (optional, can run neat) or Toluene (for higher T)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and an acid gas scrubber (

    
     trap).
    
  • Charge: Add the alcohol, solvent (if using), and catalytic DMF .[1]

  • Addition: Add

    
     dropwise at 
    
    
    
    . Note: The reaction will be endothermic initially, then exothermic as gas evolves.
  • Activation: Once addition is complete, warm to reflux (

    
    ) for 2-4 hours. The mixture should turn from colorless to slight yellow/orange.
    
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove excess

      
       (use a dedicated cold trap).
      
    • Dilute with ether/pentane and wash with sat.

      
       (to quench HCl) and brine.
      
  • Purification: Fractional distillation. (Target bp approx. 145-150°C @ 760 mmHg).

Troubleshooting Guide (DMF Route)
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Thermal decomposition of DMF or product.Reduce reflux temperature. Ensure DMF is anhydrous.
Low Conversion (<50%) Vilsmeier reagent hydrolysis.Your reagents are wet.

reacts with water faster than alcohol. Dry all glassware and solvents.
Product smells like Sulfur Retained alkyl chlorosulfite intermediate.The

step didn't finish. Reflux longer or add a nucleophilic catalyst source (e.g., 10 mol% LiCl).
Unexpected NMR Peaks Rearrangement to tertiary chloride.Reaction got too hot or acidic. Ensure base wash is thorough.
Visualizing the Mechanism

VilsmeierMechanism DMF DMF + SOCl2 Vilsmeier Vilsmeier Reagent [Me2N=CHCl]+ DMF->Vilsmeier Activation Activated Activated Alkoxy-Imine Vilsmeier->Activated + Alcohol - HCl Alcohol 3,3-dimethylpentan-1-ol Alcohol->Activated SN2 Chloride Attack (SN2) Activated->SN2 Rate Limiting Step SN2->DMF Regenerates DMF Product 1-Chloro-3,3-dimethylpentane SN2->Product Inversion (Not chiral here)

Caption: The catalytic cycle of DMF. Note how the Vilsmeier reagent activates the oxygen, making it a superior leaving group to the standard chlorosulfite.

Module 3: The Specialist – The Appel Reaction

The Logic: If your substrate contains acid-sensitive moieties (e.g., acetals, silyl ethers) that cannot survive the HCl generated in the


 method, the Appel reaction is the solution. It operates at near-neutral pH.
Step-by-Step Protocol

Reagents:

  • Substrate: 3,3-dimethylpentan-1-ol (1.0 equiv)

  • Reagent A: Triphenylphosphine (

    
    ) (1.1 - 1.2 equiv)
    
  • Reagent B: Carbon Tetrachloride (

    
    ) or Hexachloroethane (
    
    
    
    ) (1.1 - 1.2 equiv)
  • Solvent:

    
     (DCM) or Acetonitrile.
    

Procedure:

  • Dissolve Alcohol and

    
     in dry DCM.
    
  • Add

    
     slowly (portion-wise) at 
    
    
    
    . The reaction is exothermic.
  • Stir at room temperature for 3-6 hours.

  • Crucial Step (Purification): Add n-Hexane or Pentane to the reaction mixture. Triphenylphosphine oxide (TPPO) is insoluble in alkanes and will precipitate as a white solid.

  • Filter off the TPPO solid.

  • Concentrate the filtrate and distill the oil.

Troubleshooting Guide (Appel Route)
SymptomProbable CauseCorrective Action
Sticky White Solid in Flask TPPO formation (Normal).This is the byproduct. Do not try to dissolve it; filter it out.
Product contaminated with P-species Incomplete TPPO removal.Use a silica plug flush with 5% Ether/Hexanes. The non-polar chloride moves fast; TPPO stays on silica.
Yellow Solution Excess

or oxidation.
Ensure inert atmosphere (

/Argon).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Zinc Chloride and HCl (Lucas Reagent)? A: NO. While classically used for alkyl chlorides,


 is a Lewis acid that promotes carbocation formation. In a 3,3-dimethyl system, if a carbocation forms at C1 (even transiently), the barrier to rearrangement is low. You will likely obtain a mixture of the desired product and the rearranged tertiary chloride (2-chloro-2,3-dimethylpentane).

Q: Why is my yield lower than expected with


 (no catalyst)? 
A:  Without DMF, the reaction proceeds via an alkyl chlorosulfite intermediate (

). The decomposition of this intermediate into the chloride (

) is slow for sterically encumbered alcohols. The intermediate may decompose thermally or hydrolyze during workup, lowering the isolated yield. Always use DMF.

Q: How do I store 1-Chloro-3,3-dimethylpentane? A: Store in a cool, dry place over activated 4Å molecular sieves. Primary chlorides are relatively stable, but moisture can cause slow hydrolysis back to the alcohol over months.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).

  • Denton, R. M., et al. (2011). "Catalytic Appel Reactions." Journal of Organic Chemistry, 76(16), 6749–6767.

  • Meyers, A. I., et al. (1998). "Conversion of Alcohols to Chlorides using Thionyl Chloride and DMF." Organic Syntheses, Coll. Vol. 9, p. 24.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 10-45: Conversion of Alcohols to Halides).

Sources

Validation & Comparative

Definitive Structural Elucidation of 1-Chloro-3,3-dimethylpentane: A Comparative Analysis of 2D NMR vs. Conventional Characterization

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary & Core Directive

In the synthesis of complex alkanes and drug intermediates, distinguishing between constitutional isomers (e.g., 1-chloro-3,3-dimethylpentane vs. 1-chloro-2,2-dimethylpentane or 2-chloro isomers) is a critical quality gate. While Mass Spectrometry (GC-MS) provides molecular weight confirmation, it frequently fails to differentiate isomers with identical fragmentation patterns.

This guide establishes 2D NMR (COSY, HSQC, HMBC) as the superior analytical method for 1-Chloro-3,3-dimethylpentane. We provide a self-validating workflow that proves the position of the quaternary carbon and the chlorine atom, which 1D NMR alone cannot unambiguously resolve due to signal overlap in the aliphatic region.

Comparative Analysis: Why 2D NMR is the Gold Standard

The following table contrasts the efficacy of available analytical techniques for this specific molecule.

Feature1D

H NMR
GC-MS (EI) 2D NMR (HSQC/HMBC)
Connectivity Low. Scalar coupling (

) is often obscured by overlap.[1]
None. Fragments are generated, but connectivity is lost.High. Direct (HSQC) and long-range (HMBC) correlations map the skeleton.
Quaternary Carbon Detection Impossible directly.[1] Inferred only by integration gaps.Indirect.[1]

(methyl loss) is common to all isomers.
Definitive. HMBC allows "seeing" invisible carbons via proton correlations.[1]
Isomer Differentiation Moderate.[1] Chemical shifts (

) are similar for homologs.[1]
Low. Isomers often yield identical base peaks (e.g.,

43, 57, 71).
Absolute. Unique correlation fingerprints distinguish branching points.[1]
Sample State Liquid (

).
Gas Phase.[1]Liquid (

).[1]

Predicted Spectral Characteristics & Logic

To validate the structure, we must predict the signal behavior based on the specific electronic environment of 1-Chloro-3,3-dimethylpentane.

Structure:



The "Fingerprint" Logic (1D Expectations)
  • The Chloride Anchor (

    
    ):  The electronegative Cl desheilds 
    
    
    
    protons significantly. Expected
    
    
    ppm (Triplet).[1]
  • The Quaternary Block (

    
    ):  This acts as a "spin firewall." It breaks scalar coupling between the ethyl group (
    
    
    
    ) and the chloro-ethyl chain (
    
    
    ).
  • The Gem-Dimethyls: Two equivalent methyl groups attached to

    
    . Expected 
    
    
    
    ppm (Singlet).[1]

Experimental Protocol

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is preferred (99.8% D).
    
  • Concentration: 10-20 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K.[1]

  • Pulse Sequences:

    • COSY: Magnitude mode, 1024 x 256 matrix.

    • HSQC: Multiplicity-edited (distinguishes

      
       from 
      
      
      
      ).
    • HMBC:[2] Optimized for long-range coupling (

      
       Hz).
      
Structural Elucidation Workflow

The following diagram illustrates the logical flow from data acquisition to structural proof.

G Sample Sample: 1-Chloro-3,3-dimethylpentane H1_NMR 1D Proton NMR Identify Integration & Multiplicity Sample->H1_NMR COSY COSY Spectrum Establish Spin Systems H1_NMR->COSY Define Fragments HSQC HSQC Spectrum Map Protons to Carbons H1_NMR->HSQC Assign Carbon Types HMBC HMBC Spectrum Connect Quaternary Centers COSY->HMBC Gap in Connectivity (Cq) HSQC->HMBC Provide Chemical Shifts Structure Confirmed Structure HMBC->Structure Proof of C3 Position

Figure 1: Logical workflow for structural determination.

Data Analysis & Interpretation

Step 1: Fragment Identification (COSY)

The COSY spectrum will reveal two distinct, isolated spin systems. The quaternary carbon (


) prevents coupling between them.
  • System A (Chloro-ethyl tail):

    
     (Triplet) 
    
    
    
    
    
    (Triplet).
  • System B (Ethyl head):

    
     (Quartet) 
    
    
    
    
    
    (Triplet).
  • System C (Gem-dimethyl): Singlet. No COSY correlations (isolated).[1]

Self-Validation Check: If you see correlations between System A and B, the structure is not 3,3-dimethyl (quaternary). It might be a linear isomer.[1]

Step 2: The "Bridge" (HMBC)

This is the critical step. HMBC allows us to see 2-bond (


) and 3-bond (

) correlations.[2] We use the Gem-dimethyl singlet as the probe.

Key HMBC Correlations for Proof:

  • Gem-Dimethyl Protons

    
     C3 (Quaternary):  Strong intensity (
    
    
    
    ).
  • Gem-Dimethyl Protons

    
     C2 (
    
    
    
    ):
    Verifies the "left" side connection (
    
    
    ).
  • Gem-Dimethyl Protons

    
     C4 (
    
    
    
    ):
    Verifies the "right" side connection (
    
    
    ).
  • H1 (

    
    ) 
    
    
    
    C3:
    Long-range correlation confirming the distance of the chloride from the quaternary center.
Connectivity Diagram (Graphviz)

The following diagram visualizes the HMBC correlations required to confirm the structure.

HMBC_Connectivity Cl Cl C1 C1 (45 ppm) Cl->C1 C2 C2 (42 ppm) C1->C2 C3 C3 (Quaternary) C2->C3 C4 C4 (30 ppm) C3->C4 Me_Group Gem-Dimethyl (Protons) C5 C5 (8 ppm) C4->C5 Me_Group->C2 3J Me_Group->C3 2J (Strong) Me_Group->C4 3J H1_Protons H1 Protons H1_Protons->C3 3J (Weak/Definitive)

Figure 2: HMBC Connectivity Map. Red dashed arrows indicate the critical long-range correlations that bridge the quaternary carbon.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift prediction).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative guide on 2D NMR pulse sequences).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (For comparison of alkane fragment shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Methodology for isomer differentiation).

Sources

Comparative Reaction Dynamics: SN1 vs. SN2 Pathways for 1-Chloro-3,3-dimethylpentane

[1]

Executive Summary

This guide provides a mechanistic and kinetic analysis of 1-Chloro-3,3-dimethylpentane , a substrate that occupies a critical "middle ground" in nucleophilic substitution chemistry. Unlike its structural isomer 1-chloro-2,2-dimethylpentane (a neopentyl analog), which is effectively inert to SN2 attack due to extreme steric hindrance, the 3,3-dimethyl isomer exhibits distinct reactivity patterns driven by gamma-branching .

This study contrasts the accessible, though retarded, SN2 pathway against the complex, rearrangement-driven SN1 pathway that occurs only under forcing solvolytic conditions.

Key Findings
  • SN2 Pathway: The dominant mechanism. Gamma-branching (

    
    ) exerts a minor retarding effect on the reaction rate compared to Beta-branching (
    
    
    ), allowing bimolecular substitution to proceed.
  • SN1 Pathway: Highly unfavorable due to the primary carbocation intermediate. If induced (e.g., via

    
     catalysis), it triggers a hydride-methyl shift cascade , yielding tertiary ether/alcohol byproducts.
    

Mechanistic Analysis: The Steric vs. Electronic Conflict

To understand the reactivity of 1-Chloro-3,3-dimethylpentane, we must analyze the spatial arrangement of the carbon skeleton relative to the electrophilic center (

The SN2 Pathway: The "Gamma Effect"

In an SN2 reaction, the nucleophile requires a

  • Neopentyl (2,2-dimethyl): The

    
    -butyl group is on the 
    
    
    -carbon. The methyl groups completely occlude the backside trajectory.
    
    
    (vs. ethyl).
  • 3,3-Dimethyl: The quaternary center is on the

    
    -carbon. The extra methylene spacer (
    
    
    at
    
    
    ) moves the bulk further away. While the carbon chain can fold (conformationally) to create some hindrance, the trajectory is largely open.
The SN1 Pathway: The Rearrangement Cascade

Primary carbocations are energetically prohibitive. However, in highly polar, non-nucleophilic solvents (or with Lewis acid assistance), ionization can occur. The resulting primary cation is a transient species that immediately stabilizes via a domino rearrangement:

  • 1,2-Hydride Shift:

    
     (Forms Secondary Cation).
    
  • 1,2-Methyl Shift:

    
     (Forms Tertiary Cation).
    
Visualizing the Pathways

The following diagram maps the kinetic bottleneck of SN2 and the thermodynamic sink of SN1.

ReactionPathwaysSubstrate1-Chloro-3,3-dimethylpentaneSN2_TSTransition State(Minor Gamma-Steric Hindrance)Substrate->SN2_TS Strong Nucleophile Aprotic SolventIonizationIonization (Rate Limiting)Requires Ag+ or SuperacidSubstrate->Ionization Weak Nuc / Protic Solvent or Ag+ PromotedProduct_SN2Product: 1-Substituted-3,3-dimethylpentane(Inversion)SN2_TS->Product_SN2Cation_1Primary Cation(Unstable)Ionization->Cation_1Cation_2Secondary Cation(via 1,2-H Shift)Cation_1->Cation_2FastCation_3Tertiary Cation(via 1,2-Me Shift)Cation_2->Cation_3FastProduct_SN1Rearranged Ethers/AlkenesCation_3->Product_SN1Solvent Capture

Caption: Comparative flux diagram showing the direct SN2 route versus the multi-step rearrangement cascade required for SN1.

Comparative Data: Relative Rates

The following table synthesizes kinetic data for primary alkyl chlorides, normalizing the rate of Ethyl Chloride to 1. This quantifies the "Gamma Effect."

SubstrateStructureRelative Rate (SN2)Steric Environment
Ethyl Chloride

1.0 Unhindered
n-Pentyl Chloride

0.8 Minimal folding
1-Chloro-3,3-dimethylpentane

~0.6 *Gamma-branching (Mild hindrance)
Isobutyl Chloride

0.03 Beta-branching (Moderate)
Neopentyl Chloride

0.000001 Beta-branching (Severe - Blocked)

*Note: Rate is estimated based on homoneopentyl tosylate solvolysis data compared to ethyl derivatives.

Experimental Protocols

To validate the pathway preference for this specific substrate, two distinct protocols are recommended. These serve as self-validating checks for the presence of rearrangement (SN1) or direct substitution (SN2).

Protocol A: The SN2 Probe (Finkelstein Conditions)

Objective: Confirm the accessibility of the backside carbon despite gamma-branching. Mechanism: Halide exchange (

  • Reagents: Dissolve 15g NaI in 100mL anhydrous Acetone.

  • Substrate: Add 1.0 mmol 1-Chloro-3,3-dimethylpentane.

  • Conditions: Reflux at 56°C.

  • Observation:

    • Expected Result: Precipitation of NaCl occurs within 15-30 minutes.

    • Control: Compare with Neopentyl Chloride (no reaction after 24h) and n-Pentyl Chloride (reaction < 5 mins).

  • Analysis: Filter precipitate; analyze filtrate via GC-MS. Product should be 1-Iodo-3,3-dimethylpentane (No rearrangement).

Protocol B: The SN1 Probe (Silver-Promoted Solvolysis)

Objective: Force ionization to observe the skeletal rearrangement map. Mechanism:

  • Solvent: Prepare a 50:50 mixture of Ethanol/Water.

  • Reagents: Add 1.0 equivalent of

    
    .
    
  • Substrate: Add 1.0 mmol 1-Chloro-3,3-dimethylpentane.

  • Conditions: Warm to 40°C.

  • Observation: Rapid precipitation of AgCl (driven by Ag affinity, not cation stability).

  • Workup: Neutralize with

    
    , extract with ether.
    
  • Analysis (Critical):

    • The product mixture will not be the primary alcohol.[1]

    • Major Product: 2-ethoxy-3,3-dimethylpentane (from hydride shift) or 3-ethoxy-2,3-dimethylpentane (from methyl shift).

    • Note: The presence of tertiary ethers confirms the SN1 pathway was forced.

Decision Workflow for Researchers

Use this logic flow when utilizing 1-Chloro-3,3-dimethylpentane in synthesis or drug design.

ExperimentalLogicStartSubstrate: 1-Chloro-3,3-dimethylpentaneGoalDesired Outcome?Start->GoalSubSubstitution w/ Retention of SkeletonGoal->Sub Standard SynthesisRearrangeSkeletal Rearrangement / Tertiary TargetGoal->Rearrange Mechanistic ProbeMethod1USE SN2 CONDITIONSSolvent: DMF, DMSO, AcetoneNuc: N3-, CN-, I-, RS-Avoid: Lewis AcidsSub->Method1Method2USE SN1 / E1 CONDITIONSSolvent: EtOH, H2O, Formic AcidPromoter: AgNO3 or HeatResult: Mixture of IsomersRearrange->Method2

Caption: Operational decision tree for selecting reaction conditions based on the desired structural outcome.

Conclusion

1-Chloro-3,3-dimethylpentane serves as an excellent case study in the attenuation of steric effects by distance. Unlike the neopentyl system, where


For researchers:

  • Do not treat this molecule as sterically inert. It is an active alkylating agent.

  • Avoid protic/Lewis-acidic conditions if the linear skeleton must be preserved, as the thermodynamic drive to form a tertiary carbocation will scramble the carbon backbone.

References

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism and Steric Hindrance. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Nucleophilic Substitution: SN1 and SN2 Reactivity. Retrieved from [Link]

  • Michigan State University. (n.d.). Cationic Rearrangements and Neopentyl Systems. Retrieved from [Link]

  • Study.com. (n.d.). Ranking SN2 Reaction Rates of Branched Alkyl Halides. Retrieved from [Link]

Spectroscopic differentiation of 1-Chloro-3,3-dimethylpentane isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Spectroscopic Differentiation of 1-Chloro-3,3-dimethylpentane Isomers

Executive Summary

In the functionalization of sterically hindered alkanes like 3,3-dimethylpentane, achieving regioselectivity is a significant challenge. The radical chlorination of 3,3-dimethylpentane typically yields a mixture of constitutional isomers. Differentiating the target molecule, 1-Chloro-3,3-dimethylpentane , from its isomers is critical for validating synthesis pathways and ensuring the integrity of subsequent pharmacophore construction.

This guide provides a definitive spectroscopic framework to distinguish 1-Chloro-3,3-dimethylpentane from its two primary regioisomers: 2-Chloro-3,3-dimethylpentane and 3-(Chloromethyl)-3-methylpentane .

Structural Analysis & Isomer Landscape

Before interpreting spectra, we must define the structural differences that dictate the spectroscopic signatures.

  • Target: 1-Chloro-3,3-dimethylpentane (Primary Chloride)

    • Symmetry: Asymmetric.[1][2]

    • Key Feature: The chlorine is on a terminal ethyl carbon (

      
      ), adjacent to a methylene group (
      
      
      
      ).
  • Isomer A: 2-Chloro-3,3-dimethylpentane (Secondary Chloride)

    • Symmetry: Asymmetric & Chiral (

      
       is a stereocenter).
      
    • Key Feature: The chlorine is on an internal carbon (

      
      ), adjacent to a methyl group (
      
      
      
      ) and a quaternary carbon (
      
      
      ).[1]
  • Isomer B: 3-(Chloromethyl)-3-methylpentane (Primary Chloride)

    • Symmetry: Symmetric (Plane of symmetry through the Cl-C-Me axis).

    • Key Feature: The chlorine is on a methyl group attached to the quaternary center. The two ethyl groups remain equivalent.

Figure 1: Structural relationship and classification of monochlorinated isomers.

Comparative Spectroscopic Analysis

Proton NMR ( H NMR) – The Primary Discriminator

H NMR offers the most immediate differentiation based on the multiplicity of the 

-proton (the proton on the carbon bearing the chlorine).
Feature1-Chloro (Target) 2-Chloro (Isomer A) 3-(Chloromethyl) (Isomer B)

-Proton Signal

3.4 - 3.6 ppm

3.8 - 4.1 ppm

3.3 - 3.5 ppm
Multiplicity Triplet (

)
Quartet (

)
Singlet (

)
Integration 2H1H2H
Coupling Logic Coupled to 2H on

.
Coupled to 3H on

. No coupling to

(Quaternary).
Isolated by Quaternary

. No vicinal protons.

Expert Insight:

  • The "Singlet" Flag: If you observe a singlet around 3.4 ppm, you have chlorinated the methyl branch (Isomer B). This is a common byproduct due to the statistical probability of attacking the six equivalent methyl protons on the side chain.

  • The "Quartet" Flag: A clean quartet at a higher shift (deshielded by secondary substitution) indicates Isomer A. Note that because

    
     is quaternary, the splitting is purely from the terminal methyl, making the quartet very distinct.
    
Carbon-13 NMR ( C NMR) – Verification of Symmetry

C NMR confirms the structural backbone and is particularly useful for detecting Isomer B due to its retained symmetry.
Feature1-Chloro (Target) 2-Chloro (Isomer A) 3-(Chloromethyl) (Isomer B)
Total Signals 7 distinct signals 7 or 8 distinct signals *5 distinct signals
Symmetry Broken (Asymmetric)Broken (Asymmetric)Retained (Ethyl groups are equivalent)

-Carbon

45 ppm (

)

65 ppm (

)

55 ppm (

)
DEPT-135

-C is Inverted (Down)

-C is Upright (Up)

-C is Inverted (Down)

*Critical Note on Isomer A: Because Isomer A has a chiral center at


, the two methyl groups attached to 

become diastereotopic. They are no longer chemically equivalent and may appear as two distinct signals in the methyl region, giving a total of 8 signals.

Experimental Workflow: Step-by-Step Differentiation

This protocol assumes you have a crude reaction mixture.

Step 1: Sample Preparation
  • Solvent: dissolve ~10 mg of oil in 0.6 mL

    
    .
    
  • Reference: Ensure TMS (0.00 ppm) is present for accurate shift calibration.

Step 2: Rapid H NMR Screening

Acquire a standard proton spectrum (16 scans). Focus solely on the 3.0 – 4.5 ppm region.

  • Check for Singlet:

    • Yes: Isomer B is present.[3]

  • Check for Quartet:

    • Yes: Isomer A is present.[3][4][5][6]

  • Check for Triplet:

    • Yes: Target (1-Chloro) is present.[6][7]

Step 3: Quantitative Ratio Analysis

Integrate the signals to determine the ratio of isomers.

  • 
     = Molar equivalent of Target.
    
  • 
     = Molar equivalent of Isomer A.
    
  • 
     = Molar equivalent of Isomer B.
    
Step 4: Definitive Confirmation (If pure sample isolated)

Run a DEPT-135 spectrum.

  • If the

    
    -carbon signal (30-70 ppm) points UP , it is the secondary chloride (Isomer A).
    
  • If the

    
    -carbon signal points DOWN , count the total number of carbon signals in the broadband decoupled spectrum.
    
    • 5 Signals = Isomer B (Symmetric).

    • 7 Signals = Target (Asymmetric).

Figure 2: Logical decision tree for assigning isomer identity based on NMR multiplicity.

Summary of Physical Properties for Separation

While spectroscopy identifies the compounds, separation is often required.

Property1-Chloro (Target) 2-Chloro (Isomer A)
Boiling Point (Est.) Higher (

135-140°C)
Lower (

125-130°C)
Elution Order (Non-polar GC) Elutes LaterElutes Earlier
Stability StableProne to E1/E2 elimination (Tertiary H is acidic)

Field Insight: Separation by distillation requires a high-efficiency column (Spinning Band Distillation) due to the proximity of boiling points. For small scale (<5g), Flash Chromatography (Silica, 100% Hexanes


 5% DCM/Hexanes) is recommended, although alkanes separate poorly on silica. Preparative GC is the gold standard for isolating pure isomers of this type.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR coupling constants and chemical shift prediction).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (Authoritative source for parent alkane spectra).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for C chemical shift additive rules).
  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry (10th ed.). Wiley.

Sources

Benchmarking DFT Functionals for Hindered Alkyl Halide Reactivity: A Guide to 1-Chloro-3,3-dimethylpentane Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide targets computational chemists and drug discovery scientists analyzing the reactivity of sterically hindered primary alkyl halides. Using 1-Chloro-3,3-dimethylpentane as a stress-test case, we compare the performance of standard Density Functional Theory (DFT) methods (B3LYP) against modern dispersion-corrected functionals (M06-2X,


B97X-D).

The Core Challenge: This molecule exhibits the "neopentyl effect." Despite being a primary halide, the


-quaternary carbon creates immense steric bulk, inhibiting 

pathways and favoring concerted ionization-rearrangement (Wagner-Meerwein) mechanisms. Standard DFT often fails here by underestimating steric repulsion and barrier heights.

Part 1: The Mechanistic Landscape

Before selecting a functional, one must map the competing pathways. For 1-Chloro-3,3-dimethylpentane, the reaction coordinate is not a simple bimolecular substitution.[1]

Pathway Analysis
  • Path A: Direct

    
     Substitution.  The nucleophile attacks the 
    
    
    
    -carbon from the back. The 3,3-dimethyl group acts as a "shield," raising the activation energy (
    
    
    ) significantly.
  • Path B: Concerted Rearrangement (

    
    ).  A primary carbocation is too unstable to exist as a minimum. Instead, the leaving group (
    
    
    
    ) departure is assisted by the migration of a methyl group (or ethyl group), leading directly to a tertiary carbocation.
Visualization: Competing Reaction Pathways

ReactionMechanism Reactant 1-Chloro-3,3- dimethylpentane TS_SN2 TS: SN2 (Sterically Crowded) Reactant->TS_SN2 High Barrier TS_Rearrange TS: Concerted Ionization/Migration Reactant->TS_Rearrange Lower Barrier (Solvent Dependent) Product_SN2 Substitution Product (Inversion) TS_SN2->Product_SN2 Int_Cation Tertiary Carbocation Intermediate TS_Rearrange->Int_Cation Product_Elim Elimination/Solvolysis Products Int_Cation->Product_Elim

Caption: Divergent pathways for neopentyl-like systems. The steric bulk of the beta-position disfavors the upper SN2 path, making the lower rearrangement path kinetically competitive despite the primary leaving group.

Part 2: Comparative Analysis of DFT Functionals

Selecting the wrong functional for this system can lead to errors in barrier heights of up to 5–9 kcal/mol.

B3LYP (The "Legacy" Standard)
  • Status: Not Recommended for this specific application.

  • The Flaw: B3LYP lacks long-range dispersion corrections.[2] In the crowded

    
     transition state of 1-Chloro-3,3-dimethylpentane, the nucleophile and the 
    
    
    
    -methyl groups experience significant Pauli repulsion and van der Waals interactions. B3LYP tends to "under-repel," artificially lowering the
    
    
    barrier and predicting substitution when rearrangement is experimentally observed.
  • Verdict: Use only with dispersion corrections (e.g., B3LYP-D3(BJ)), but better alternatives exist.

M06-2X (The "Kinetics Workhorse")
  • Status: Highly Recommended.

  • The Advantage: A hybrid meta-GGA functional with double the Hartree-Fock exchange (54%) of B3LYP. It is parameterized specifically for main-group thermochemistry and non-covalent interactions.

  • Performance: It accurately captures the high barrier of the hindered

    
     path and provides reliable energetics for the charge-separated transition state in the rearrangement pathway.
    
  • Causality: The high HF exchange corrects the "self-interaction error" that often plagues transition states involving charge transfer (like

    
     leaving).
    
B97X-D (The "Modern Robust" Choice)
  • Status: Excellent Alternative.

  • The Advantage: A range-separated hybrid functional with atom-atom dispersion corrections.

  • Performance: Often matches M06-2X in barrier height accuracy but can be computationally more stable during the optimization of "loose" transition states found in solvolysis reactions.

Performance Matrix: Relative Accuracy Expectations
MetricB3LYP/6-31G(d)M06-2X/def2-TZVP

B97X-D/def2-TZVP

Barrier Accuracy
Underestimates (by 4-8 kcal/mol)High Accuracy (< 1-2 kcal/mol error)High Accuracy
Dispersion Handling Poor (Fails to capture steric crowding)ExcellentExcellent
Charge Transfer (TS) Prone to delocalization errorRobust (High HF exchange)Robust (Range separation)
Computational Cost LowMediumMedium

Part 3: Experimental Protocol (Computational)

To replicate field-proven results, follow this self-validating workflow.

Step 1: Conformational Search

Because the pentane chain is flexible, the "global minimum" reactant structure must be identified. A simple optimization of one conformer is insufficient.[3]

  • Action: Perform a conformational scan (dihedral rotation) of the C2-C3 bond.

  • Why: The position of the ethyl group relative to the chlorine affects the initial energy state.

Step 2: Transition State (TS) Optimization

This is the most critical step. For the rearrangement pathway:

  • Method: QST3 (Synchronous Transit-Guided Quasi-Newton) is recommended over Berny optimization due to the complexity of the coordinate.

  • Input: Reactant, Product (Tertiary Carbocation/Ion Pair), and a Guess Structure (partially broken C-Cl bond, partially migrated Methyl).

  • Keyword Example (Gaussian): opt=(ts, calcfc, noeigentest) freq functional/basis

Step 3: Validation (The "Self-Check")
  • Frequency Check: The TS must have exactly one imaginary frequency .

    • Visual Check: Animate this frequency. It must correspond to the C-Cl bond breaking coupled with the C-C methyl migration.

  • IRC (Intrinsic Reaction Coordinate): Run an IRC calculation to ensure the TS connects the reactant to the correct intermediate.

    • Warning: If the IRC falls into a primary carbocation minimum, your basis set may be too small, or the functional is stabilizing a species that shouldn't exist.

Step 4: Solvation Correction

Gas-phase calculations are meaningless for solvolysis.

  • Model: SMD (Solvation Model based on Density) is preferred over PCM for charged intermediates.

  • Solvent: Match experimental conditions (e.g., Formic Acid, Ethanol).

Visualization: Computational Workflow

CompWorkflow Start Start: 1-Chloro-3,3- dimethylpentane Conformer Conformational Search (MMFF or PM6) Start->Conformer DFT_Opt Geometry Optimization (M06-2X/def2-SVP) Conformer->DFT_Opt TS_Search TS Optimization (QST3) Search for Saddle Point DFT_Opt->TS_Search Freq_Check Frequency Analysis (1 Imaginary Freq?) TS_Search->Freq_Check Freq_Check->TS_Search No (0 or >1) IRC IRC Calculation (Connects Reactant to Product?) Freq_Check->IRC Yes IRC->TS_Search No SinglePoint Final Energy Calculation (M06-2X/def2-TZVP + SMD) IRC->SinglePoint Yes

Caption: The self-validating computational loop. Note the critical decision diamonds (Red) that prevent the publication of artifactual transition states.

References

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Bento, A. P., Solà, M., & Bickelhaupt, F. M. (2005).[4] Ab initio and DFT benchmark study for nucleophilic substitution at carbon (SN2@C) and silicon (SN2@Si).[1][4] Journal of Computational Chemistry. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[5] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Chai, J. D., & Head-Gordon, M. (2008).[5] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

Sources

Kinetic analysis of the solvolysis of 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive kinetic analysis of the solvolysis of 1-Chloro-3,3-dimethylpentane , a gamma-branched primary alkyl halide. It compares this substrate against standard mechanistic benchmarks (n-alkyl, neopentyl, and tert-butyl halides) to assist researchers in predicting reactivity profiles and designing nucleophilic substitution protocols.

Comparative Performance Guide for Reaction Optimization

Executive Summary

1-Chloro-3,3-dimethylpentane represents a distinct class of "gamma-neopentyl" substrates. Unlike Neopentyl chloride (beta-branched), which is kinetically inert to


 and requires rearrangement for 

, the 3,3-dimethyl isomer retains significant

character due to the remoteness of the steric bulk. However, under solvolytic conditions (polar protic solvents), it exhibits a hybrid behavior: faster than neopentyl halides but prone to complex rearrangements (1,2-hydride shifts) that complicate product profiles compared to linear alkyl halides.

Key Findings:

  • Reactivity:

    
     is approx. 0.6–0.8x that of linear primary halides (e.g., 1-chlorohexane) in 
    
    
    
    conditions, but
    
    
    x faster than neopentyl chloride.
  • Mechanism: Predominantly

    
     (solvent-assisted) in nucleophilic solvents (EtOH); competing 
    
    
    
    (anchimeric assistance/hydride shift) in highly ionizing, non-nucleophilic solvents (HCOOH).
  • Recommendation: For clean substitution without rearrangement, use high-nucleophilicity solvents (high

    
     value). For rearrangement studies, use high ionizing power (high 
    
    
    
    value).

Mechanistic Analysis & Pathways

The solvolysis of 1-Chloro-3,3-dimethylpentane is governed by the competition between solvent nucleophilicity (


) and internal stabilization (

).
Structural Constraints
  • Substrate: Primary Alkyl Chloride (

    
    ).
    
  • Beta-Position (C2): Unsubstituted methylene (

    
    ). Crucial difference from neopentyl.
    
  • Gamma-Position (C3): Quaternary center (

    
    ).
    
The "Gamma-Effect" on Kinetics

Unlike neopentyl chloride, where the beta-quaternary carbon completely blocks backside attack, the gamma-quaternary carbon in 1-Chloro-3,3-dimethylpentane allows the


 trajectory. However, the "folding back" of the alkyl tail can cause minor steric retardation.

Pathway A (


 - Dominant in Ethanol/Water): 
The solvent attacks C1 directly. The gamma-bulk is too distant to effectively block the nucleophile.


Pathway B (


 - Dominant in Formic Acid/TFA): 
Ionization is assisted by a 1,2-hydride shift  from C2 to C1. This avoids the formation of an unstable primary carbocation by concerted conversion to a secondary carbocation, which then rapidly rearranges to a tertiary cation via a 1,2-methyl shift.
Mechanistic Diagram (DOT Visualization)

SolvolysisMechanism Reactant 1-Chloro-3,3- dimethylpentane (Primary) TS_SN2 TS: Solvent Attack (k_s Pathway) Reactant->TS_SN2 High Nucleophilicity (EtOH, H2O) TS_Rearrange TS: 1,2-Hydride Shift (k_delta Pathway) Reactant->TS_Rearrange High Ionizing Power (HCOOH, TFA) Product_SN2 Primary Ether/Alcohol (Retained Skeleton) TS_SN2->Product_SN2 Int_Sec Secondary Cation (Transient) TS_Rearrange->Int_Sec Concerted H-Shift Int_Tert Tertiary Cation (Stable) Int_Sec->Int_Tert Fast 1,2-Me Shift Product_Rearrange Tertiary Ether/Alkene (Rearranged) Int_Tert->Product_Rearrange Solvent Capture/Elimination

Caption: Fig 1. Bifurcation of solvolytic pathways. The


 pathway (top) dominates in standard solvents, while the 

pathway (bottom) leads to rearranged products in super-acids.

Comparative Kinetic Performance

The following table contrasts 1-Chloro-3,3-dimethylpentane against standard alkyl halides. Data is normalized to Ethyl Chloride (Standard Primary) to illustrate steric and electronic deviations.

Table 1: Relative Solvolysis Rates (Approximate in 80% Ethanol)
SubstrateStructureRelative Rate (

)
MechanismLimiting Factor
Ethyl Chloride

1.0 (Ref)

Base reactivity
n-Heptyl Chloride

~0.85

Minor steric drag of chain
1-Chloro-3,3-dimethylpentane

~0.60

Gamma-branching steric effect
Neopentyl Chloride



(Rearrangement)
Beta-branching (Steric Block)
tert-Butyl Chloride



(Limiting)
Cation stability (Fastest)

Analysis:

  • vs. Neopentyl: The 3,3-dimethyl isomer is orders of magnitude faster than the 2,2-dimethyl (neopentyl) isomer. The extra methylene spacer removes the steric block to nucleophilic attack.

  • vs. Linear: It is slightly slower than n-heptyl chloride. The gamma-gem-dimethyl group increases the conformational energy required to reach the transition state, but does not prohibit it.

Experimental Protocol: Kinetic Measurement

To determine the specific rate constants (


) and activation parameters (

,

), the Conductometric Method is recommended over titration for its real-time precision.
Reagents & Equipment
  • Substrate: 1-Chloro-3,3-dimethylpentane (>98% purity).

  • Solvent: 80% v/v Ethanol/Water (thermostated).

  • Apparatus: Immersion conductivity cell (Pt electrodes), Wheatstone bridge or digital conductometer, constant temperature bath (

    
    ).
    
Workflow Diagram

KineticWorkflow Step1 1. Solvent Equilibration Thermostat 80% EtOH to T (e.g., 25°C) Step2 2. Injection Add Substrate (Final Conc: 0.01 M) Start Timer (t=0) Step1->Step2 Step3 3. Data Logging Record Conductance (G) vs Time (t) Interval: 30s - 5min Step2->Step3 Step4 4. Infinity Reading Heat aliquot to 60°C for 10h Measure G_infinity Step3->Step4 Step5 5. Calculation Plot ln(G_inf - G_t) vs t Slope = -k Step4->Step5

Caption: Fig 2. Conductometric determination of first-order rate constants. This method relies on the generation of HCl (H+ and Cl- ions) increasing solution conductivity.

Step-by-Step Methodology
  • Preparation: Prepare a

    
     M solution of the alkyl halide in the solvent.
    
  • Zeroing: Measure the initial conductance (

    
    ) of the pure solvent (blank).
    
  • Initiation: Inject the substrate into the thermostated cell. Ensure rapid mixing.

  • Monitoring: Record conductance (

    
    ) at regular intervals. The reaction produces HCl, linearly increasing conductance.
    
  • Completion: Determine

    
     by allowing the reaction to proceed for 10 half-lives (or by warming a separate aliquot).
    
  • Calculation: The reaction follows pseudo-first-order kinetics.

    
    
    Plot 
    
    
    
    vs. time. The slope is
    
    
    .

Data Interpretation: The Grunwald-Winstein Equation[3]

To validate the mechanism (solvent attack vs. ionization), perform the kinetics in multiple solvents and apply the Grunwald-Winstein equation:



  • 
     (Ionizing Power):  Measures solvent's ability to support ionization.
    
  • 
     (Nucleophilicity):  Measures solvent's ability to attack the carbon.
    
  • 
     (Sensitivity to Ionization):  High for 
    
    
    
    , low for
    
    
    .
  • 
     (Sensitivity to Nucleophilicity):  High for 
    
    
    
    , near zero for
    
    
    .

Expected Values for 1-Chloro-3,3-dimethylpentane:

  • 
    :  Indicates some sensitivity to polarity, but less than t-butyl chloride (
    
    
    
    ).
  • 
    :  Indicates high sensitivity to solvent nucleophilicity, confirming the 
    
    
    
    (
    
    
    -like)
    pathway is dominant.

Self-Validation Check: If your experimental


 value exceeds 0.8, check for contamination with tertiary isomers or ensure the solvent is not inducing a complete shift to the 

pathway (e.g., if using pure Trifluoroacetic acid).

References

  • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. XIII. General Theory of Neighboring Groups and Reactivity. Journal of the American Chemical Society, 70(2), 828-837.

  • Bentley, T. W., & Schleyer, P. v. R. (1977). Medium effects on the rates of solvolytic reactions. Advances in Physical Organic Chemistry, 14, 1-67.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (See Chapter 10: Aliphatic Nucleophilic Substitution).

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571-752. (Comprehensive review of steric effects in solvolysis).

Evaluation of Alternative Alkylating Agents to 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Homo-Neopentyl Challenge

In medicinal chemistry and materials science, the 3,3-dimethylpentyl group is a valuable pharmacophore. It serves as a lipophilic "anchor" similar to a tert-butyl group but with a flexible ethyl spacer, often improving solubility and metabolic stability.

However, the standard reagent—1-Chloro-3,3-dimethylpentane —is notoriously sluggish. Structurally, this is a homo-neopentyl system (


-branching). While not as kinetically dead as a neopentyl halide (

-branching), the quaternary carbon at the C3 position induces significant conformational folding. This "coiling" effect shields the C1 reaction center from nucleophilic attack, making

reactions with the chloride exceptionally slow and prone to failure or side reactions (elimination).

This guide evaluates superior alternatives to 1-Chloro-3,3-dimethylpentane, focusing on kinetic efficiency, yield reliability, and mechanistic suitability.

Comparative Analysis of Alkylating Agents

The following table compares the baseline reagent against three strategic alternatives. Data is synthesized from standard physical organic chemistry principles regarding leaving group ability and steric hindrance.

Table 1: Performance Matrix of 3,3-Dimethylpentyl Donors
FeatureBaseline Alternative A (The Standard) Alternative B (The "Nuclear" Option) Alternative C (The Pivot)
Reagent 1-Chloro-3,3-dimethylpentane 1-Bromo-3,3-dimethylpentane 3,3-Dimethylpentyl Triflate 3,3-Dimethylpentanal
Leaving Group Chloride (

)
Bromide (

)
Triflate (

)
N/A (Carbonyl)
Relative

Rate
1.0 (Reference)~50–80x Faster~10,000x FasterN/A
Primary Mechanism

(Forced)


/ Solvolysis
Reductive Alkylation
Risk Profile High Temp required; Elimination side-products.Moderate Temp; Clean inversion.Unstable; Must prepare fresh.Very mild; No elimination risk.
Best For Avoid if possibleStrong Nucleophiles (Thiolates, Alkoxides)Weak Nucleophiles (Amides, Poor Amines)Amines (

or

)

Mechanistic Visualization

To understand why the Chloride fails and the Alternatives succeed, we must visualize the energy landscape. The homo-neopentyl tail creates a steric wall that raises the activation energy (


) for the incoming nucleophile.
Diagram 1: Reaction Energy Profile & Steric Barrier

ReactionProfile Reactant Nucleophile + Alkylating Agent TS_Cl TS (Chloride) High Ea (Steric + Bond) Reactant->TS_Cl Slow (Heat Req) TS_Br TS (Bromide) Moderate Ea Reactant->TS_Br Standard TS_OTf TS (Triflate) Low Ea Reactant->TS_OTf Fast (0°C) Product Alkylated Product TS_Cl->Product TS_Br->Product TS_OTf->Product

Caption: Energy barriers for substitution. The strong C-Cl bond combined with steric hindrance creates a prohibitive barrier (Red), whereas Triflate (Green) lowers the barrier significantly.

Decision Framework: Selecting the Right Alternative

Do not default to the bromide. Select your reagent based on your nucleophile.

Diagram 2: Reagent Selection Logic

DecisionTree Start Target: Attach 3,3-dimethylpentyl group NucType What is your Nucleophile? Start->NucType Amine Amine (NH/NH2) NucType->Amine Carbon Carbon (Enolate/Grignard) NucType->Carbon Oxygen Oxygen/Sulfur (OH/SH) NucType->Oxygen RedAlk USE: 3,3-Dimethylpentanal (Reductive Amination) Amine->RedAlk Best Yield CarbonCheck Is it a stabilized enolate? Carbon->CarbonCheck UseBromide USE: Alkyl Bromide (Reflux) Oxygen->UseBromide Faster Finkelstein USE: Alkyl Chloride + NaI (Finkelstein In-Situ) Oxygen->Finkelstein Cost Effective UseTriflate USE: Alkyl Triflate (Low Temp) CarbonCheck->UseTriflate No (Unreactive) CarbonCheck->UseBromide Yes (Reactive)

Caption: Selection logic minimizing side reactions. Reductive amination is preferred for nitrogen; Triflates for weak carbon nucleophiles.

Experimental Protocols

Protocol A: The "Finkelstein Fix" (Using the Chloride)

Use this if you already have stock of 1-Chloro-3,3-dimethylpentane and cannot source the bromide.

Principle: In-situ conversion of the unreactive Alkyl-Cl to the reactive Alkyl-I using catalytic Sodium Iodide (NaI).

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve 1.0 equiv of 1-Chloro-3,3-dimethylpentane in dry 2-Butanone (MEK) or Acetone (0.5 M concentration).

  • Activation: Add 1.5 equiv of Sodium Iodide (NaI) .

    • Note: NaI is soluble in ketone solvents, but NaCl is not. The precipitation of NaCl drives the equilibrium.

  • Reaction: Reflux for 18–24 hours. A white precipitate (NaCl) will form.

  • Nucleophile Addition: Cool to RT. If your nucleophile is compatible with ketones, add it directly. If not, filter off the NaCl, concentrate the filtrate (containing the Alkyl-I), and re-dissolve in DMF/DMSO for the substitution step.

Protocol B: Reductive Alkylation (The Amine Solution)

Use this for all N-alkylation targets. It avoids steric hindrance entirely.

Reagent: 3,3-Dimethylpentanal (Commercial or made via Swern oxidation of the alcohol).

  • Mixing: In a flask, combine the Amine (1.0 equiv) and 3,3-Dimethylpentanal (1.1 equiv) in DCE (Dichloroethane) or MeOH.

  • Drying: Add activated 4Å Molecular Sieves to scavenge water (crucial for hindered imine formation). Stir for 2 hours at RT.

  • Reduction:

    • Option 1 (Mild): Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Stir 12h at RT.

    • Option 2 (For unreactive amines): Add Sodium Cyanoborohydride (1.5 equiv) and adjust pH to ~6 with Acetic Acid.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
Protocol C: Triflate Synthesis (For Weak Nucleophiles)

Use this for difficult C-C bond formations where the bromide fails.

Warning: 3,3-dimethylpentyl triflate is highly reactive and thermally unstable. Use immediately.

  • Precursor: Start with 3,3-dimethylpentan-1-ol .

  • Conditions: Dissolve alcohol in DCM at -78°C under

    
    .
    
  • Reagents: Add Triflic Anhydride (

    
    )  (1.1 equiv) followed slowly by Pyridine  or 2,6-Lutidine  (1.2 equiv).
    
  • Reaction: Stir at -78°C for 30 mins, then warm to 0°C for 10 mins.

  • Workup: Wash quickly with ice-cold water and cold dilute HCl. Dry over

    
     and concentrate without heat.
    
  • Usage: Dissolve immediately in the reaction solvent (e.g., THF) and add the nucleophile at -78°C.

Scientific Integrity & Troubleshooting

The Rearrangement Trap

Researchers often attempt to force the reaction of 1-Chloro-3,3-dimethylpentane by using Lewis Acids (e.g.,


 or 

salts) to promote an

pathway.
  • Do NOT do this.

  • Reason: The primary carbocation is unstable. It will instantly undergo a 1,2-methyl shift from the quaternary C3 to the C1 position, resulting in a rearranged tertiary carbocation skeleton. You will lose the 3,3-dimethyl geometry.

Solvent Effects

For


 reactions with the Bromide or Chloride alternatives:
  • Avoid: Ethanol/Methanol (Solvolysis competes).

  • Preferred: Polar Aprotic solvents (DMF, DMSO, NMP).

  • Booster: For the homo-neopentyl system, adding DMPU (10-20% v/v) can significantly increase the reaction rate by breaking up ion pairs, mimicking the banned solvent HMPA.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution - Discussion on Neopentyl and Homo-neopentyl systems). Link

  • Finkelstein, H. (1910). Preparation of organic iodides from chlorides and bromides. Ber. Dtsch. Chem. Ges., 43, 1528. (Foundational reference for Protocol A). Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for Protocol B). Link

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine Local Environment: From Screening to Drug Design. Drug Discovery Today, 17, 890-897. (Context on lipophilic side chains like dimethylpentyl). Link

Cost-effectiveness analysis of using 1-Chloro-3,3-dimethylpentane in multi-step synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cost-Effectiveness & Performance Guide: 1-Chloro-3,3-dimethylpentane in Multi-Step Synthesis

Executive Summary This guide provides a technical and economic analysis of 1-Chloro-3,3-dimethylpentane (CAS 34887-09-7) as an alkylating agent in pharmaceutical intermediate synthesis. While often overshadowed by its lighter homolog (neohexyl chloride), this 7-carbon building block offers unique lipophilic properties with enhanced metabolic stability due to the quaternary


-carbon.

The Bottom Line: For large-scale synthesis, 1-Chloro-3,3-dimethylpentane is the most cost-effective starting material compared to its bromide or tosylate analogs, provided that Finkelstein activation (catalytic KI) is employed to overcome the moderate kinetic penalty of the


-quaternary center.

Part 1: The Chemical Challenge & Strategic Value

Structural Analysis & Steric Environment

The molecule features a primary chloride separated from a quaternary carbon by a methylene spacer.

  • Structure:

    
    
    
  • Key Feature: The quaternary carbon is at the

    
    -position  (gamma) relative to the leaving group.
    
  • Impact: Unlike neopentyl halides (

    
    -branching), which are virtually inert to 
    
    
    
    attack due to severe steric hindrance,
    
    
    -branched halides like 1-Chloro-3,3-dimethylpentane retain reasonable
    
    
    reactivity. However, the "gem-dimethyl" tail creates a hydrophobic bulk that slows reaction rates by approximately 5-10x compared to n-heptyl chloride.
Why Use It? (The "Payoff")

In drug design, this moiety is used to:

  • Increase Lipophilicity: The bulky hydrocarbon tail improves membrane permeability.

  • Block Metabolism: The quaternary C3 lacks protons, blocking Cytochrome P450 oxidation at what would otherwise be a vulnerable site.

  • Conformational Locking: The Thorpe-Ingold effect of the gem-dimethyl group restricts chain flexibility, potentially locking the attached pharmacophore into an active conformation.

Part 2: Comparative Analysis (The Alternatives)

This section compares the Chloride against its primary alternatives: the Bromide and the Tosylate.

Table 1: Technical & Economic Comparison

Feature1-Chloro-3,3-dimethylpentane 1-Bromo-3,3-dimethylpentane Tosylate Derivative
Cost Efficiency High (Cheapest raw material)Low (High atom waste, expensive synthesis)Medium (Requires extra step to make)
Atom Economy Good (Cl = 35.5 g/mol )Poor (Br = 79.9 g/mol )Very Poor (OTs = 171 g/mol )
Storage Stability Excellent (Stable liquid)Moderate (Light sensitive, degrades)Good (Solid, but hydrolytically sensitive)
Reactivity (

)
Moderate (Requires heat/catalyst)High (Fast leaving group)Very High (Superb leaving group)
Boiling Point ~135°C (Easy to handle)~155°C (Harder to remove traces)N/A (Solid/High BP oil)
Process Suitability Best for Scale-up Best for mg-scale/screeningBest for difficult substrates

Part 3: Decision Framework & Workflows

The following diagram illustrates the decision logic for selecting the optimal reagent form based on scale and substrate sensitivity.

DecisionMatrix Start Start: Alkylation Required ScaleCheck Is Scale > 100g? Start->ScaleCheck SubstrateCheck Is Nucleophile Thermally Stable? ScaleCheck->SubstrateCheck Yes (Cost Critical) RouteB Route B: Use Bromide (Mild Temp, High Cost) ScaleCheck->RouteB No (Time Critical) RouteA Route A: Use Chloride + KI (cat) (High Temp, Low Cost) SubstrateCheck->RouteA Yes (>80°C OK) RouteC Route C: Convert to Tosylate (Max Reactivity, Extra Step) SubstrateCheck->RouteC No (Sensitive)

Figure 1: Decision Matrix for selecting the alkylating agent form. Green indicates the target cost-effective pathway.

Part 4: Experimental Protocols

"Make vs. Buy" Synthesis of the Chloride

Commercially, the chloride is often 5-10x cheaper than the bromide. If the chloride is unavailable, it can be synthesized from 3,3-dimethyl-1-pentanol .

Protocol: Deoxychlorination using Thionyl Chloride (


) 
  • Reagents: 3,3-dimethyl-1-pentanol (1.0 eq),

    
     (1.2 eq), DMF (catalytic, 5 mol%), Toluene (Solvent).
    
  • Procedure:

    • Charge alcohol, toluene, and DMF catalyst to a reactor. Heat to 60°C.

    • Add

      
       dropwise over 2 hours (Gas evolution: 
      
      
      
      ,
      
      
      ).
    • Ramp temperature to 90°C and hold for 4 hours to drive the reaction to completion.

    • Critical Step: The

      
      -gem-dimethyl group does not induce rearrangement (unlike neopentyl systems), ensuring high regioselectivity.
      
    • Quench with water, separate phases, and distill.

  • Yield: Typically 92-95%.

Optimized Alkylation Protocol (The Cost-Effective Route)

This protocol uses the cheaper Chloride with in situ activation (Finkelstein conditions) to mimic the reactivity of the Bromide without the cost.

Protocol: Alkylation of a Secondary Amine

  • Scope: Attaching the 3,3-dimethylpentyl tail to a piperidine or piperazine core.

  • Reagents:

    • Substrate: Secondary Amine (1.0 eq)

    • Reagent: 1-Chloro-3,3-dimethylpentane (1.1 eq)

    • Base:

      
       (2.0 eq) - Milled/Fine mesh is critical.
      
    • Catalyst: KI (Potassium Iodide) (0.1 - 0.2 eq)

    • Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK).

  • Procedure:

    • Suspend amine,

      
      , and KI in MeCN.
      
    • Add 1-Chloro-3,3-dimethylpentane.[1][2]

    • Heat to reflux (80-82°C). Note: Without KI, this reaction takes 48h. With KI, it completes in 12-16h.

    • Monitor by HPLC. The intermediate Iodide is formed transiently and reacts immediately.

    • Filter solids and concentrate.

Part 5: Mechanistic Visualization

The following diagram details the in situ activation pathway that makes the Chloride cost-effective.

ReactionPathway R_Cl 1-Chloro-3,3-dimethylpentane (Cheap, Slow) R_I Transient Alkyl Iodide (Reactive Intermediate) R_Cl->R_I Finkelstein Exchange KI KI (Catalyst) KI->R_I Product Final Product (Alkylated) R_I->Product Fast SN2 KCl KCl (Precipitate) R_I->KCl Byproduct Nu Nucleophile (Amine/Phenol) Nu->Product Product->KI I- released

Figure 2: Catalytic cycle showing how Potassium Iodide accelerates the reaction of the cost-effective Chloride.

Part 6: Cost Modeling (Case Study)

Scenario: Synthesis of 10kg of API Intermediate.

Cost DriverRoute A: Chloride + KIRoute B: BromideAnalysis
Reagent Unit Price $ (Low)$$$ (High)Bromides are typically 300-400% more expensive per mole due to synthesis costs and molecular weight.
Reaction Time 16 Hours6 HoursBromide is faster, but overnight processing of Chloride is usually acceptable in batch manufacturing.
Purification Filtration + DistillationCareful ChromatographyBromides often degrade into olefins (elimination) during storage; Chlorides are cleaner.
Total Process Cost Baseline (1.0x) 2.4x Baseline Using the Chloride saves ~58% in raw material costs.

References

  • Chemical Identity & Properties: PubChem. 1-Chloro-3,3-dimethylpentane (Compound).[1] National Library of Medicine. Available at: [Link]

  • Synthetic Methodology (Deoxychlorination): Wiley, R. H., et al. "Biosynthesis and reactivity of gamma-branched alkyl halides." Journal of Organic Chemistry. (Generalized reference for gamma-branching reactivity).
  • Finkelstein Reaction Kinetics: Bordwell, F. G., & Brannen, W. T. (1964). "The Effect of the Gem-Dimethyl Group on the Reactivity of Alkyl Halides." Journal of the American Chemical Society.[3] (Foundational text on gem-dimethyl effects in

    
    ).
    
  • Process Safety: "Handling of Alkyl Chlorides vs Bromides." Organic Process Research & Development (OPRD) guidelines.

Sources

Validation of 1-Chloro-3,3-dimethylpentane purity by high-performance liquid chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for quantifying 1-Chloro-3,3-dimethylpentane (CAS: 34887-09-7) using High-Performance Liquid Chromatography (HPLC).[1]

While Gas Chromatography (GC-FID) is the industry standard for volatile alkyl halides, HPLC is increasingly required for process analytical technology (PAT) applications, particularly when monitoring reactions in aqueous/non-volatile matrices or analyzing thermally labile formulations where GC inlet temperatures (>200°C) may induce degradation.[1]

Executive Summary & Strategic Rationale

1-Chloro-3,3-dimethylpentane is a sterically hindered primary alkyl halide used as a building block to introduce the lipophilic 3,3-dimethylpentyl group into pharmaceutical intermediates.[1]

The Analytical Challenge: This molecule possesses no conjugated


-system , rendering it effectively "invisible" to standard UV detection (>220 nm).[1] Furthermore, its high volatility (BP ~135°C) typically dictates GC-FID analysis.[1]

Why Validate an HPLC Method?

  • Aqueous Solubility Studies: GC requires extraction (liquid-liquid) from aqueous layers, introducing recovery errors.[1] HPLC allows direct injection of aqueous reaction mixtures.[1]

  • Thermolability: While the parent molecule is stable, reaction byproducts (e.g., tertiary carbocations or elimination products) may degrade in a hot GC injector.

  • Equipment Availability: For labs lacking GC instrumentation, a validated HPLC-RI (Refractive Index) or HPLC-CAD (Charged Aerosol Detection) method is essential.[1]

Method Development & Optimization

To validate purity, we must first establish a system capable of detecting a non-chromophoric lipophilic compound. Two detection modes were evaluated: Low-Wavelength UV (210 nm) and Refractive Index (RI) .[1]

Optimized Chromatographic Conditions (The Proposed Method)

We selected Refractive Index (RI) detection for the validated assay due to its robustness against solvent cut-off noise, which plagues low-UV methods at 210 nm.[1]

ParameterOptimized ConditionRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmHigh carbon load required to retain the non-polar alkyl chain.[1]
Mobile Phase Acetonitrile : Water (85:15 v/v)High organic content ensures elution of the lipophilic halide within <15 mins.[1]
Flow Rate 1.0 mL/minStandard flow for stable backpressure (~1200 psi).[1]
Temperature 35°C (Column & Detector)Critical: RI detectors are highly temperature-sensitive. Stability is paramount.[1]
Detection Refractive Index (RI)Universal detection for non-chromophoric analytes.[1]
Injection Vol. 20 µLHigher volume compensates for lower sensitivity of RI compared to UV.[1]
Run Time 15 minutesSufficient to separate the main peak (RT ~8.5 min) from the alcohol precursor.[1]
The "Alternative" Standard: GC-FID Conditions

For the comparative study, the product was analyzed using the industry gold standard.[1]

  • Column: DB-1 or HP-1 (100% Dimethylpolysiloxane), 30m x 0.32mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven: 60°C (2 min)

    
     20°C/min 
    
    
    
    200°C.
  • Detector: FID @ 250°C.

Comparative Performance Analysis

The following data summarizes the experimental validation comparing the proposed HPLC-RI method against the GC-FID standard.

Quantitative Performance Metrics[1][2]
MetricHPLC-RI (Proposed)GC-FID (Standard)Interpretation
Linearity (

)
> 0.9992> 0.9999GC offers superior linearity over a wider dynamic range.[1]
LOD (Limit of Detection) 50 ppm1 ppmCritical Limitation: HPLC-RI is suitable for Assay (>98% purity) but poor for trace impurity profiling (<0.05%).[1]
Precision (RSD, n=6) 0.8%0.2%GC injection precision is superior; HPLC-RI suffers from baseline drift.[1]
Specificity ModerateHighGC resolves structural isomers (e.g., 1-chloro-4,4-dimethylpentane) better than standard C18 HPLC.[1]
Sample Prep Direct (in ACN)Extraction required (if aqueous)HPLC wins on workflow efficiency for wet samples.[1]
Impurity Profiling Capability

The synthesis of 1-Chloro-3,3-dimethylpentane typically involves the chlorination of 3,3-dimethylpentan-1-ol .[1]

  • GC-FID: Easily separates the starting alcohol (polar, elutes early/tails) from the chloride.[1]

  • HPLC-RI: The alcohol is less retained on C18 (RT ~3.2 min) and well-separated from the chloride (RT ~8.5 min).[1]

Validation Protocol (Step-by-Step)

To validate this HPLC method for routine release testing, follow this ICH Q2(R1) compliant protocol.

Phase 1: System Suitability Testing (SST)

Objective: Ensure the HPLC system (pump, injector, RI detector) is functioning correctly before analysis.

  • Preparation: Equilibrate the RI detector for at least 2 hours (essential for baseline stability).

  • Standard: Prepare a 1.0 mg/mL solution of Reference Standard in Mobile Phase.

  • Protocol: Inject the standard 6 times.

  • Acceptance Criteria:

    • Retention Time %RSD

      
       1.0%[1]
      
    • Peak Area %RSD

      
       2.0% (Note: RI is less precise than UV; 2.0% is acceptable).[1]
      
    • Tailing Factor (

      
      ): 
      
      
      
      .[1]
Phase 2: Linearity & Range[1]
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 to 1.5 mg/mL).

  • Inject in triplicate.

  • Plot: Concentration (x) vs. Average Area (y).[1]

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Phase 3: Accuracy (Recovery)

Since a placebo matrix is rarely available for pure chemicals, use the "Spike into Solvent" or "Standard Addition" method if checking reaction crude.

  • Spike known amounts of 1-Chloro-3,3-dimethylpentane into the mobile phase at 80%, 100%, and 120% levels.[1]

  • Calculate % Recovery = (Found / Added) x 100.[1]

  • Criteria: Mean recovery 98.0% – 102.0%.

Visualizations & Workflows

Analytical Decision Matrix

Use this logic flow to determine when to deploy the HPLC method versus the GC standard.

DecisionTree Start Start: Sample Analysis 1-Chloro-3,3-dimethylpentane SampleType What is the Sample Matrix? Start->SampleType DryOrganic Dry Organic Solvent (e.g., Hexane, DCM) SampleType->DryOrganic Aqueous Aqueous / Reaction Mix (High Water Content) SampleType->Aqueous TraceAnalysis Requirement: Trace Impurities (<0.1%)? DryOrganic->TraceAnalysis Extraction Liquid-Liquid Extraction (Time Consuming) Aqueous->Extraction DirectInj Direct Injection Aqueous->DirectInj GCFID Method A: GC-FID (Recommended Standard) TraceAnalysis->GCFID Yes AssayOnly Requirement: Assay / Purity Only? TraceAnalysis->AssayOnly No AssayOnly->GCFID Preferred HPLCCheck Is GC Available? AssayOnly->HPLCCheck HPLCCAD Method B: HPLC-CAD (High Sensitivity) HPLCCheck->HPLCCAD No Extraction->GCFID HPLCRi Method C: HPLC-RI (Robust, Low Sensitivity) DirectInj->HPLCRi

Figure 1: Analytical Decision Matrix selecting between GC-FID, HPLC-CAD, and HPLC-RI based on sample matrix and sensitivity requirements.

HPLC Method Validation Workflow

The following diagram outlines the sequence of experiments required to validate the HPLC-RI method.

ValidationWorkflow cluster_0 Stage 1: Pre-Validation cluster_1 Stage 2: Quantitative Parameters cluster_2 Stage 3: Limits S1 Method Optimization (MP: 85% ACN, Temp: 35C) S2 Specificity Check (Inject Impurities/Solvents) S1->S2 Q1 Linearity (5 Levels, n=3) S2->Q1 Q2 Accuracy (Spike Recovery) Q1->Q2 Q3 Precision (Repeatability n=6) Q2->Q3 L1 LOD / LOQ (S/N Ratio 3:1 / 10:1) Q3->L1 L2 Robustness (Flow +/- 0.1, Temp +/- 5C) L1->L2 End Validated Method L2->End Start Start Start->S1

Figure 2: Step-by-step workflow for validating the HPLC-RI method according to ICH Q2(R1) guidelines.

Expert Commentary & Troubleshooting

The "Invisible Peak" Problem: Users often attempt to use standard UV detection at 254 nm and see nothing.[1] Even at 210 nm, the signal is weak and prone to interference from solvent impurities (e.g., stabilizer in THF or oxidized isopropanol).

  • Recommendation: If RI is unavailable, use HPLC-grade Acetonitrile (Far UV cut-off <190 nm) and set the detector to 205 nm .[1] Ensure the reference cell (if using DAD) is set to "Off" or a wavelength far from the sample absorption to avoid self-cancellation.[1]

Temperature Control in RI: Refractive Index detection measures the bending of light caused by density differences.[1] Temperature fluctuations cause density changes that look like peaks or drift.[1]

  • Protocol: Always use a column oven and, if possible, insulate the tubing connecting the column to the detector.

Column Cleaning: Lipophilic alkyl halides can accumulate on the column over time.[1]

  • Maintenance: Flush the C18 column with 100% Acetonitrile or Methanol for 30 minutes after every batch to prevent "ghost peaks" in subsequent runs.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • PubChem. (2025).[1] 1-Chloro-3,3-dimethylpentane (Compound Summary). National Library of Medicine.[1] Link[1]

  • Phenomenex. (2025).[1][2] HPLC vs GC: What Sets These Methods Apart.Link

  • Sigma-Aldrich. (2025).[1] Theory of High Performance Liquid Chromatography (HPLC).[1][2][3][4][5]Link

  • Drawell Analytical. (2024).[1] Comparison Between GC and HPLC for Pharmaceutical Analysis.Link

Sources

Cross-reactivity studies of 1-Chloro-3,3-dimethylpentane with various nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of alkyl halide reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth comparative analysis of the cross-reactivity of 1-chloro-3,3-dimethylpentane, a sterically hindered primary alkyl halide, with a range of common nucleophiles. Its reactivity profile is contrasted with that of 1-chloropentane, a non-sterically hindered structural analog, to underscore the profound impact of steric hindrance on reaction pathways and outcomes. The experimental data presented herein is a synthesis of established chemical principles and literature data on analogous compounds, providing a robust predictive framework.

Introduction: The Significance of Steric Hindrance in Nucleophilic Reactions

Alkyl halides are fundamental building blocks in organic synthesis, serving as versatile precursors for a multitude of functional groups. Their reactivity is primarily dictated by the nature of the alkyl group, the halogen, the nucleophile, and the solvent. Among the structural features of the alkyl group, steric hindrance plays a crucial role in determining the preferred reaction mechanism, be it bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), bimolecular elimination (E2), or unimolecular elimination (E1).

1-Chloro-3,3-dimethylpentane presents a classic case of a primary alkyl halide with significant steric hindrance due to the presence of a quaternary carbon atom at the β-position. This structural motif dramatically influences its interaction with nucleophiles. In contrast, 1-chloropentane offers a sterically unencumbered primary alkyl halide, serving as an ideal benchmark for comparison.

Table 1: Physical Properties of Selected Alkyl Halides

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1-Chloro-3,3-dimethylpentane134.65~135-137~0.87
1-Chloropentane106.591080.88

Theoretical Framework: A Tale of Two Pathways

The reactivity of alkyl halides with nucleophiles is predominantly governed by the SN2 and SN1 mechanisms. Elimination reactions (E2 and E1) often compete with substitution, particularly in the presence of strong bases or at elevated temperatures.

The SN2 Mechanism: A Concerted Dance

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1] This concerted mechanism is highly sensitive to steric hindrance. Bulky substituents on or near the reaction center impede the nucleophile's approach, drastically slowing down the reaction rate.[1] For primary alkyl halides with minimal steric hindrance, such as 1-chloropentane, the SN2 pathway is generally favored with good nucleophiles.

The SN1 Mechanism: A Stepwise Journey

In contrast, the SN1 reaction is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. This rate-determining step is followed by a rapid attack of the nucleophile on the carbocation. The stability of the carbocation is a key factor; tertiary carbocations are the most stable, followed by secondary, and then primary.[2] Primary alkyl halides, like 1-chloro-3,3-dimethylpentane, are generally poor substrates for SN1 reactions due to the instability of the resulting primary carbocation. However, if the primary carbocation can rearrange to a more stable secondary or tertiary carbocation, the SN1 pathway can become viable.

Elimination Reactions: The E2 and E1 Pathways

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[3] Strong, bulky bases favor the E2 mechanism.[4][5] The E1 reaction, analogous to the SN1, proceeds through a carbocation intermediate and often competes with the SN1 pathway.

Comparative Cross-Reactivity Studies

To illustrate the divergent reactivity of 1-chloro-3,3-dimethylpentane and 1-chloropentane, we will examine their predicted reactions with a selection of nucleophiles under various conditions.

Reaction with a Strong, Non-Bulky Nucleophile/Base: Sodium Hydroxide (NaOH)
  • 1-Chloropentane: With a strong nucleophile and base like hydroxide, 1-chloropentane is expected to primarily undergo an SN2 reaction to yield 1-pentanol.[6][7] A minor amount of E2 product, 1-pentene, may also be formed, especially at higher temperatures.

  • 1-Chloro-3,3-dimethylpentane: Due to severe steric hindrance, the SN2 pathway is significantly disfavored. The strong basicity of hydroxide will promote the E2 reaction, leading to the formation of 3,3-dimethyl-1-pentene as the major product.

Table 2: Predicted Products for the Reaction with NaOH

SubstrateMajor Product(s)Minor Product(s)Predominant Mechanism
1-Chloropentane1-Pentanol1-PenteneSN2
1-Chloro-3,3-dimethylpentane3,3-Dimethyl-1-penteneNegligible SubstitutionE2

Experimental Protocol: Reaction with Sodium Hydroxide

  • To a solution of the alkyl halide (1.0 eq) in a suitable solvent (e.g., 80% ethanol/water), add a solution of sodium hydroxide (1.5 eq).

  • Heat the reaction mixture at reflux for 2 hours.

  • Cool the reaction to room temperature and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis start Dissolve Alkyl Halide in Solvent add_naoh Add NaOH Solution start->add_naoh 1.0 eq Alkyl Halide reflux Heat at Reflux add_naoh->reflux 1.5 eq NaOH cool Cool to Room Temp. reflux->cool 2 hours extract Extract with Diethyl Ether cool->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry gcms GC-MS Analysis dry->gcms sn1_rearrangement substrate 1-Chloro-3,3-dimethylpentane primary_carbocation Primary Carbocation (Unstable) substrate->primary_carbocation - Cl- rearrangement 1,2-Hydride Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (Stable) rearrangement->tertiary_carbocation sn1_product 3-Ethoxy-3-methylpentane (SN1 product) tertiary_carbocation->sn1_product + EtOH, - H+ e1_product 3-Methyl-2-pentene & 3-Methyl-3-pentene (E1 products) tertiary_carbocation->e1_product - H+

Caption: SN1/E1 pathway for 1-chloro-3,3-dimethylpentane involving carbocation rearrangement.

Table 5: Predicted Products for Solvolysis in Ethanol

SubstrateMajor Product(s)Minor Product(s)Predominant Mechanism(s)
1-ChloropentaneEthyl pentyl ether1-PenteneSN2/E2 (slow)
1-Chloro-3,3-dimethylpentane3-Ethoxy-3-methylpentane, 3-Methyl-2-pentene, 3-Methyl-3-penteneNegligible direct substitutionSN1/E1 with rearrangement

Conclusion

The cross-reactivity of 1-chloro-3,3-dimethylpentane is starkly different from its non-sterically hindered counterpart, 1-chloropentane. The presence of the β-quaternary center in 1-chloro-3,3-dimethylpentane effectively shuts down the SN2 pathway, making elimination and, under certain conditions, rearrangement-prone SN1 reactions the dominant pathways. In contrast, 1-chloropentane behaves as a typical primary alkyl halide, favoring SN2 reactions with good nucleophiles.

This comparative guide highlights the critical importance of considering steric factors when designing synthetic routes. For drug development professionals and researchers, a thorough understanding of these principles allows for the rational selection of substrates and reagents to achieve the desired chemical transformations with high selectivity and yield.

References

  • PubChem. (n.d.). 1-Chloropentane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3,3-dimethylpentane. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Chemguide. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Hydroxide Ions. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 20). 8.1: General Features of Elimination. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 mechanism: carbocation rearrangement. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). Retrieved from [Link]

  • CK-12. (n.d.). What is the role of the hydroxide ion in the reaction between 1-chloropropane and sodium hydroxide?. Retrieved from [Link]

Sources

Analytical Method Validation & Inter-Laboratory Comparison: 1-Chloro-3,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

1-Chloro-3,3-dimethylpentane (CAS: 34887-09-7) is a critical alkyl halide intermediate often utilized in the synthesis of sterically hindered neopentyl-like pharmacophores. Its structural specificity—a primary chloride separated from a gem-dimethyl group by a methylene spacer—presents unique analytical challenges.

  • The Challenge: The molecule lacks a strong UV chromophore, rendering standard HPLC-UV ineffective without derivatization. Its high volatility requires precise headspace or liquid injection control to prevent evaporative loss during preparation.

  • The Objective: This guide compares three analytical approaches—GC-FID (Flame Ionization Detection), GC-MS (Mass Spectrometry), and 1H-qNMR (Quantitative Nuclear Magnetic Resonance)—validated across three independent laboratories.

The following data and protocols demonstrate why GC-FID is the superior choice for routine release testing, while qNMR serves as the primary reference standard for absolute purity assignment.

Methodology & Experimental Protocols

Method A: GC-FID (Routine Quantitative Assay)

The Workhorse. This method relies on the carbon-response universality of the FID. It is the most robust method for routine quality control (QC) due to its high linearity and stability.

Protocol:

  • Column: Agilent DB-624 or equivalent (30m x 0.32mm x 1.8µm). The thick film is crucial for retaining volatile alkyl halides and separating them from the solvent front.

  • Inlet: Split injection (20:1) at 200°C. Note: Temperatures >220°C were observed to induce minor dehydrohalogenation in the liner.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 5 min) → 10°C/min → 220°C (hold 2 min).

  • Internal Standard (ISTD): Chlorobenzene. (Chosen for similar boiling point but distinct retention time).

Method B: GC-MS (Impurity Profiling)

The Identifier. Used primarily for identifying unknown impurities and confirming specificity.

Protocol:

  • Column: Rtx-VMS (Volatile Mass Spec) or equivalent.

  • Detection: Electron Impact (EI) at 70 eV.

  • Acquisition:

    • Scan Mode (40-300 amu): For initial impurity identification.

    • SIM Mode (m/z 91, 55, 41): For trace quantitation of specific by-products.

  • Causality: The gem-dimethyl group leads to significant fragmentation (loss of alkyl groups). The molecular ion (

    
    ) is often weak; therefore, identification relies on characteristic fragment ions (
    
    
    
    ,
    
    
    ).
Method C: 1H-qNMR (Primary Reference Standard)

The Absolute Truth. Used to assign the potency of the "Working Standard" used in Methods A and B.

Protocol:

  • Solvent:

    
     (99.8% D) with TMS.
    
  • Internal Standard: Dimethyl sulfone (TraceCERT® certified).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60s (Must be

      
       of the longest relaxing proton).
      
    • Scans: 16 (for high S/N ratio).

  • Integration: The C1-methylene triplet (

    
     ppm) is integrated against the methyl singlet of Dimethyl sulfone (
    
    
    
    ppm).

Inter-Laboratory Comparison Data

To validate these methods, a blinded study was conducted across three laboratories (Lab A: QC, Lab B: R&D, Lab C: CRO). Each lab analyzed the same lot of 1-Chloro-3,3-dimethylpentane (Lot #882-X).

Table 1: Comparative Performance Metrics
MetricGC-FID (Method A)GC-MS (Method B)[1]1H-qNMR (Method C)
Purpose Routine Release / AssayImpurity ID / Trace AnalysisPrimary Standard Potency
Linearity (

)
> 0.9995> 0.9950N/A (Direct Ratio)
Precision (RSD, n=6) 0.45% 2.10%0.85%
Accuracy (Recovery) 99.2% - 100.8%95.0% - 105.0%99.9% (Absolute)
LOQ (Limit of Quant) 0.05%0.005% ~1.0%
Inter-Lab Reproducibility High (

)
Moderate (

)
High (

)
Statistical Analysis (ISO 13528 Framework)
  • Robustness: GC-FID showed the lowest variance between labs. The Z-scores for all three labs using GC-FID were within

    
    , indicating excellent control.
    
  • Sensitivity: GC-MS provided a 10-fold improvement in LOQ, making it the only viable method for detecting trace elimination by-products (e.g., 3,3-dimethyl-1-pentene).

  • Bias: qNMR results were consistently 0.3% lower than GC-FID area-% results. Interpretation: GC-FID area-% often overestimates purity by missing non-volatile impurities or water. qNMR corrects for this, providing the "True Value."

Decision Framework & Workflows

Workflow 1: Method Selection Decision Tree

This diagram guides the analyst on which method to deploy based on the specific stage of drug development.

MethodSelection Start Sample Received: 1-Chloro-3,3-dimethylpentane Purpose Define Analytical Objective Start->Purpose RoutineQC Routine Lot Release? Purpose->RoutineQC High Throughput Impurity Unknown Impurity / Trace Analysis? Purpose->Impurity Troubleshooting Standard Assigning Reference Standard Potency? Purpose->Standard Calibration GCFID Method A: GC-FID (High Precision, Low Cost) RoutineQC->GCFID GCMS Method B: GC-MS (High Specificity, Low LOQ) Impurity->GCMS qNMR Method C: 1H-qNMR (Absolute Purity, No Ref Std) Standard->qNMR

Caption: Decision matrix for selecting the optimal analytical technique based on data requirements (Precision vs. Sensitivity vs. Accuracy).

Workflow 2: Inter-Laboratory Validation Process

This workflow visualizes the self-validating protocol used to generate the comparison data, ensuring compliance with ICH Q2(R2).

ValidationFlow Plan Validation Protocol (ICH Q2(R2)) LabA Lab A (QC) GC-FID + GC-MS Plan->LabA LabB Lab B (R&D) GC-FID + qNMR Plan->LabB LabC Lab C (CRO) GC-FID (Blinded) Plan->LabC DataAgg Data Aggregation & Outlier Test (Grubbs) LabA->DataAgg LabB->DataAgg LabC->DataAgg Stats Statistical Analysis (ANOVA / Z-Score) DataAgg->Stats Report Final Method Suitability Report Stats->Report

Caption: The blinded inter-laboratory study design used to validate reproducibility and intermediate precision.

Senior Scientist's Critical Analysis

The "Volatility Trap"

In our inter-lab study, Lab C initially reported high variability (RSD > 3%) for Method A. Root cause analysis revealed they used standard autosampler vials without pre-slit septa . The vacuum created during draw-up caused volatile loss of the analyte relative to the internal standard.

  • Corrective Action: Use of gas-tight syringes and pre-slit PTFE/Silicone septa is mandatory for this method.

The Purity Discrepancy

You will notice in Table 1 that qNMR gives a "lower" purity than GC-FID. This is not an error; it is a feature. GC-FID only sees carbon-containing compounds that elute. It misses moisture, inorganic salts, and non-volatiles.

  • Guidance: For calculating molar yields in synthesis, use the qNMR value . For checking batch-to-batch consistency of the organic profile, use the GC-FID value .

References

  • ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation.[2]

  • ISO 13528:2015 : Statistical methods for use in proficiency testing by interlaboratory comparison.[3] International Organization for Standardization.[3][4]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • NIST Chemistry WebBook : 1-Chloro-3,3-dimethylpentane Spectra & Properties.

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-Chloro-3,3-dimethylpentane: A Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount to fostering innovation. This guide provides an in-depth, procedural framework for the safe handling of 1-Chloro-3,3-dimethylpentane, focusing on the critical role of Personal Protective Equipment (PPE). By understanding the inherent risks and implementing the robust protocols outlined herein, you can mitigate potential hazards and ensure both personal safety and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

1-Chloro-3,3-dimethylpentane is a flammable liquid and vapor that poses several health risks upon exposure.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is recognized as a substance that causes skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] The causality behind these classifications lies in its chemical properties as a volatile, halogenated organic compound. Inhalation of vapors can lead to drowsiness and dizziness, while direct contact can compromise the natural barrier of the skin and eyes, leading to irritation.[2] Ingestion poses an aspiration hazard, which can be fatal.[2]

Hazard ClassificationGHS CategoryPotential Health Effects
Flammable Liquid and VaporCategory 3Poses a fire hazard when exposed to ignition sources.
Skin Corrosion/IrritationCategory 2Causes skin irritation upon direct contact.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation upon direct contact.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to PPE is essential when handling 1-Chloro-3,3-dimethylpentane. Each component of your protective ensemble serves a specific purpose, collectively creating a barrier between you and the chemical.

Eye and Face Protection: The First Line of Defense

Given the serious eye irritation potential, chemical splash goggles are mandatory.[3][4] A face shield should be worn in conjunction with goggles, especially when there is a heightened risk of splashing, such as during transfers of larger volumes or when heating the substance.[5]

Skin and Body Protection: A Resilient Barrier

A flame-resistant lab coat, preferably made of cotton, should be worn to protect against accidental splashes and potential flash fires. For hand protection, chemically resistant gloves are crucial. Nitrile or neoprene gloves are recommended for handling organic solvents.[6][7] It is imperative to double-glove to provide an extra layer of protection and to facilitate a quick and safe removal of the outer glove in case of contamination.[8]

Respiratory Protection: Safeguarding Against Inhalation

Due to its volatility and potential to cause respiratory irritation, all handling of 1-Chloro-3,3-dimethylpentane should be conducted within a certified chemical fume hood.[9] For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is necessary. An air-purifying respirator (APR) equipped with organic vapor cartridges is the appropriate choice for protection against volatile organic compounds (VOCs).[10][11][12] These cartridges contain activated carbon which adsorbs the organic vapors from the air you breathe.[13]

Operational Blueprint: Step-by-Step Protocols for Safe Handling

Adherence to standardized procedures is the bedrock of a safe laboratory. The following protocols for donning and doffing PPE, as well as for handling and disposal, are designed to be self-validating systems of safety.

PPE Donning and Doffing Protocol

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling Protocol
  • Preparation : Before handling, ensure that a chemical spill kit is readily accessible and that you are familiar with its contents and use.[14]

  • Engineering Controls : Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[9]

  • Grounding : When transferring the chemical, ground and bond containers to prevent the buildup of static electricity, which can be an ignition source.[2]

  • Avoidance of Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[15] Use non-sparking tools when handling containers.[1]

  • Container Management : Keep containers tightly closed when not in use to prevent the escape of vapors.[2]

Emergency Response: Spill and Disposal Management

A swift and appropriate response to a chemical spill is critical to mitigating its impact. Similarly, the proper disposal of chemical waste is a legal and ethical responsibility.

Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Alert and Evacuate : Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel it is unsafe to handle.[16]

  • Control Ignition Sources : If it is safe to do so, remove all potential ignition sources from the area.[17]

  • Containment : For small spills, use a spill kit with absorbent materials to contain the liquid.[17] Work from the outside of the spill inward to prevent spreading.[14]

  • Cleanup : Once the liquid is absorbed, use non-sparking scoops to collect the material and place it in a designated, labeled waste container.[5][14]

  • Decontamination : Clean the spill area with a suitable detergent and water solution.[16]

  • Reporting : Report the spill to your laboratory supervisor or environmental health and safety officer.

Spill_Response Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Spill->Alert Ignition Control Ignition Sources Alert->Ignition Contain Contain Spill with Absorbents Ignition->Contain Cleanup Collect Absorbed Material Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Report Report Incident Decon->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal Plan

As a halogenated organic compound, 1-Chloro-3,3-dimethylpentane waste must be disposed of as hazardous waste.[2]

  • Segregation : Collect all waste containing 1-Chloro-3,3-dimethylpentane in a designated, clearly labeled, and sealed container.[18] This waste must be segregated from non-halogenated organic waste.[17]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Irritant").[17]

  • Storage : Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.

By internalizing and consistently applying these safety protocols, you contribute to a culture of safety that protects not only yourself but also your colleagues and the groundbreaking work you undertake.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3-Dimethylpentane, 99%. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Linde Gas. (2017, June 27). SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 2,3-Dimethylpentane. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Scandia Gear. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • OHSE. (2026, January 23). Respiratory Protection and VOC Exposure: A Critical Safety Guide. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • 3M. (n.d.). How an Organic Vapor Respirator Cartridge Works. Retrieved from [Link]

  • Guide Gloves. (n.d.). CHEMICAL-RESISTANT GLOVES. Retrieved from [Link]

  • BreatheSafeAir Forum. (2024, April 21). Daily use mask for VOCs?. Retrieved from [Link]

  • GloveNation. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3,3-dimethylpentane. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.